Product packaging for Azidocillin(Cat. No.:CAS No. 17243-38-8)

Azidocillin

Cat. No.: B1666416
CAS No.: 17243-38-8
M. Wt: 375.4 g/mol
InChI Key: ODFHGIPNGIAMDK-NJBDSQKTSA-N
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Description

Azidocillin is a semi-synthetic beta-lactam antibiotic of the penicillin class, with the molecular formula C16H17N5O4S and a molar mass of 375.40 g/mol . Its core structure is based on 6-aminopenicillanic acid (6-APA), which is characteristic of penicillins, and it features a distinctive azido group on its side chain . As a beta-lactam antibiotic, its primary mechanism of action is the inhibition of bacterial cell wall synthesis. It achieves this by binding to and inactivating specific penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . This binding interferes with the final cross-linking step of peptidoglycan assembly, compromising cell wall integrity and leading to bacterial cell lysis . Historically, its research and clinical applications have focused on its antibacterial properties, particularly in the context of respiratory tract infections such as acute maxillary sinusitis, inflammation of the middle ear, sinuses, and palatine tonsils . Pharmacokinetic studies in humans have shown that this compound has a bioavailability of approximately 57-64% and a relatively short elimination half-life of 0.6 to 1.1 hours . It is excreted renally, with 37% to 50% of the administered dose recovered as active substance in urine . This compound is presented for research applications only and is not intended for diagnostic or therapeutic use in humans. All necessary safety data sheets and handling protocols should be consulted prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17N5O4S B1666416 Azidocillin CAS No. 17243-38-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-azido-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O4S/c1-16(2)11(15(24)25)21-13(23)10(14(21)26-16)18-12(22)9(19-20-17)8-6-4-3-5-7-8/h3-7,9-11,14H,1-2H3,(H,18,22)(H,24,25)/t9-,10-,11+,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFHGIPNGIAMDK-NJBDSQKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N=[N+]=[N-])C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N=[N+]=[N-])C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20938154
Record name Azidocillin
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Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Azidocillin
Source Human Metabolome Database (HMDB)
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Solubility

6.11e-01 g/L
Record name Azidocillin
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CAS No.

17243-38-8
Record name Azidocillin
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Foundational & Exploratory

The Core Mechanism of Azidocillin: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azidocillin is a semi-synthetic, narrow-spectrum penicillin antibiotic.[1] As a member of the beta-lactam class of antibiotics, its primary mechanism of action is the disruption of bacterial cell wall synthesis, a process crucial for bacterial viability.[1][2] This guide provides a detailed exploration of the molecular interactions and cellular consequences of this compound's activity, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal effect of this compound is achieved through the inhibition of the final stage of peptidoglycan synthesis. Peptidoglycan, a vital heteropolymer of sugars and amino acids, provides structural integrity to the bacterial cell wall, protecting the organism from osmotic stress.[3]

This compound's molecular structure mimics the D-alanyl-D-alanine moiety of the peptidoglycan precursor. This structural similarity allows it to act as a competitive inhibitor for Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the cross-linking of the peptidoglycan chains.[1] By covalently binding to the active site of these enzymes, this compound effectively inactivates them, preventing the formation of a stable cell wall.[1] This disruption of cell wall integrity ultimately leads to cell lysis and bacterial death.[1]

Key Molecular Targets: Penicillin-Binding Proteins (PBPs)

Penicillin-Binding Proteins are a group of bacterial transpeptidases, carboxypeptidases, and endopeptidases involved in the final steps of peptidoglycan assembly. This compound, like other penicillins, targets these proteins to exert its antibacterial effect. While specific binding affinities of this compound to a wide range of bacterial PBPs are not extensively documented in publicly available literature, its activity against various Gram-positive and Gram-negative bacteria suggests a broad spectrum of PBP targets.

Quantitative Data

Pharmacokinetic Properties of this compound

A summary of the pharmacokinetic parameters of this compound is presented below.

ParameterValueReference
Bioavailability 57-64% (oral)[4]
Protein Binding ~84%[5]
Half-life 0.6-1.1 hours[4]
Excretion 37-50% unchanged in urine[4]
Minimum Inhibitory Concentrations (MIC)

Disclaimer: The MIC values presented below are for Ampicillin and are intended for contextual purposes only. They do not represent the specific MIC values for this compound.

Bacterial SpeciesAmpicillin MIC Range (µg/mL)
Streptococcus pneumoniae≤0.06 - ≥2 (depending on resistance)
Staphylococcus aureus (Methicillin-susceptible)≤0.25 - 2
Haemophilus influenzae≤1 - ≥4 (depending on beta-lactamase production)
Escherichia coli2 - >32
Proteus mirabilis≤1 - >32
Enterococcus faecalis1 - 4
Shigella spp.≤0.25 - >256
Salmonella typhosa0.5 - 2
Neisseria gonorrhoeae≤0.06 - ≥2 (depending on resistance)

Experimental Protocols

I. Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of this compound.

Materials:

  • This compound powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare this compound Stock Solution: Dissolve a known weight of this compound powder in a suitable solvent to create a high-concentration stock solution.

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB across the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (typically 5 x 10^5 CFU/mL) in CAMHB.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate, including a positive control well (bacteria without antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results: Determine the MIC by visually inspecting the plates for the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.

II. Penicillin-Binding Protein (PBP) Competition Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound for specific PBPs using a fluorescently labeled penicillin.

Materials:

  • Bacterial membrane preparations containing PBPs

  • This compound

  • Fluorescently labeled penicillin (e.g., Bocillin FL)

  • Phosphate-buffered saline (PBS)

  • SDS-PAGE apparatus

  • Fluorescence gel scanner

Procedure:

  • Incubation with this compound: Incubate the bacterial membrane preparations with varying concentrations of this compound for a defined period (e.g., 10-30 minutes) at 37°C to allow for binding to PBPs.

  • Addition of Fluorescent Penicillin: Add a saturating concentration of the fluorescently labeled penicillin to the mixture and incubate for a further 10-15 minutes. The fluorescent penicillin will bind to any PBPs not already occupied by this compound.

  • Termination of Reaction: Stop the reaction by adding a sample buffer containing SDS.

  • SDS-PAGE: Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis.

  • Fluorescence Imaging: Visualize the fluorescently labeled PBPs using a fluorescence gel scanner. The intensity of the fluorescent bands will be inversely proportional to the binding of this compound.

  • Analysis: Quantify the fluorescence intensity of each PBP band to determine the concentration of this compound required to inhibit 50% of the binding of the fluorescent penicillin (IC50 value), which reflects the binding affinity.

III. Bacterial Cell Wall Synthesis Inhibition Assay

This protocol describes a method to measure the inhibition of peptidoglycan synthesis by this compound using radiolabeled precursors.

Materials:

  • Bacterial culture in logarithmic growth phase

  • This compound

  • Radiolabeled peptidoglycan precursor (e.g., [³H]N-acetylglucosamine or [¹⁴C]diaminopimelic acid)

  • Growth medium

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Pre-incubation with this compound: Incubate the bacterial culture with varying concentrations of this compound for a short period.

  • Addition of Radiolabeled Precursor: Add the radiolabeled peptidoglycan precursor to the culture and continue incubation to allow for its incorporation into the cell wall.

  • Precipitation of Macromolecules: Stop the incorporation by adding cold TCA. This will precipitate the macromolecules, including the newly synthesized peptidoglycan.

  • Washing: Wash the precipitate to remove any unincorporated radiolabeled precursor.

  • Scintillation Counting: Measure the radioactivity of the precipitate using a scintillation counter.

  • Analysis: The amount of incorporated radioactivity is directly proportional to the rate of peptidoglycan synthesis. A decrease in radioactivity in the presence of this compound indicates inhibition of cell wall synthesis.

Visualizations

Peptidoglycan_Synthesis_Inhibition UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_pentapeptide UDP-NAM-pentapeptide (Park's nucleotide) UDP_NAM->UDP_NAM_pentapeptide MurC, MurD, MurE, MurF Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Bactoprenol Bactoprenol Carrier Lipid_II->Bactoprenol Flippase Nascent_PG Nascent Peptidoglycan Chain Bactoprenol->Nascent_PG Transglycosylation (catalyzed by some PBPs) Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidation PBP Penicillin-Binding Proteins (PBPs) PBP->Crosslinked_PG This compound This compound This compound->PBP Inhibits PBP_Competition_Assay start Start prep_membranes Prepare Bacterial Membrane Fractions start->prep_membranes incubate_azido Incubate Membranes with Varying [this compound] prep_membranes->incubate_azido add_fluor_pen Add Fluorescent Penicillin incubate_azido->add_fluor_pen sds_page Separate Proteins by SDS-PAGE add_fluor_pen->sds_page scan_gel Scan Gel for Fluorescence sds_page->scan_gel analyze Analyze Fluorescence Intensity (IC50) scan_gel->analyze end End analyze->end Cell_Wall_Synthesis_Assay start Start culture_bacteria Culture Bacteria to Logarithmic Phase start->culture_bacteria incubate_azido Incubate Bacteria with Varying [this compound] culture_bacteria->incubate_azido add_radiolabel Add Radiolabeled Peptidoglycan Precursor incubate_azido->add_radiolabel precipitate Precipitate Macromolecules with TCA add_radiolabel->precipitate wash_precipitate Wash Precipitate precipitate->wash_precipitate scintillation_count Measure Radioactivity wash_precipitate->scintillation_count analyze Analyze Inhibition of Precursor Incorporation scintillation_count->analyze end End analyze->end

References

Azidocillin: A Technical Guide on its Discovery and Developmental History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azidocillin is a semi-synthetic, narrow-spectrum β-lactam antibiotic belonging to the penicillin class of drugs.[1] It is structurally similar to ampicillin and is noted for its azide functionality.[2][3] This document provides a comprehensive overview of the discovery, mechanism of action, pharmacological properties, and clinical development of this compound.

Discovery and Chemical Profile

This compound, chemically known as (2S,5R,6R)-6-{[(2R)-2-azido-2-phenylacetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, was first synthesized and patented by Beecham (now part of GlaxoSmithKline) in the mid-1960s.[4][5] Its development was part of the broader effort during the "golden era" of antibiotics (1940s-1960s) to generate semi-synthetic penicillin derivatives with improved characteristics over natural penicillins.[6]

Chemical Structure:

  • Molecular Formula: C₁₆H₁₇N₅O₄S[1]

  • Molar Mass: 375.40 g·mol⁻¹[7]

The synthesis of this compound, like other semi-synthetic penicillins, involves the acylation of 6-aminopenicillanic acid (6-APA).[8]

Mechanism of Action

As a member of the β-lactam family of antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2]

The key steps in its mechanism of action are:

  • Binding to Penicillin-Binding Proteins (PBPs): this compound binds to and inactivates specific PBPs located on the inner membrane of the bacterial cell wall.[1][9] These proteins are essential enzymes involved in the final steps of peptidoglycan synthesis.

  • Inhibition of Peptidoglycan Synthesis: The inactivation of PBPs interferes with the cross-linking of peptidoglycan chains, a critical step for maintaining the structural integrity and rigidity of the bacterial cell wall.[1][2]

  • Cell Lysis: The disruption of cell wall synthesis leads to a weakened cell wall, rendering the bacterium susceptible to osmotic pressure changes and ultimately causing cell lysis and death.[1][2][9] This process may be further mediated by bacterial autolytic enzymes.[1][9]

Azidocillin_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to & Inactivates Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes PBP->Peptidoglycan_Synthesis Inhibition Cell_Wall Bacterial Cell Wall Synthesis & Integrity Peptidoglycan_Synthesis->Cell_Wall Maintains Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Weakening leads to MIC_Workflow Start Start Prep_Stock Prepare this compound Stock Solution Start->Prep_Stock Serial_Dilute Perform Serial Dilutions in 96-well Plate Prep_Stock->Serial_Dilute Inoculate Inoculate Wells Serial_Dilute->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculate Incubate Incubate Plate (16-20h, 37°C) Inoculate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

References

Investigating the Biological Targets of Azidocillin in Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azidocillin is a semisynthetic, narrow-spectrum penicillin antibiotic. Like other members of the β-lactam class, its primary mechanism of action is the disruption of bacterial cell wall synthesis. This technical guide provides a detailed overview of the known biological targets of this compound in bacteria, the mechanism of action, and the experimental protocols used to elucidate these interactions. While specific quantitative binding affinity and inhibition data for this compound are not extensively available in public literature, this document outlines the established methodologies for determining such parameters and presents data for analogous β-lactam antibiotics to provide a comprehensive understanding of the field.

Introduction

The bacterial cell wall is a crucial structure for maintaining cell integrity and shape, making it an excellent target for antimicrobial agents. The peptidoglycan layer, a key component of the cell wall, is synthesized and maintained by a group of enzymes known as Penicillin-Binding Proteins (PBPs). This compound, a derivative of 6-aminopenicillanic acid, exerts its bactericidal effect by targeting and inactivating these essential enzymes.[1] This guide delves into the specific PBP targets of this compound, the downstream cellular consequences of their inhibition, and the experimental frameworks used to investigate these phenomena.

Biological Targets of this compound

The primary biological targets of this compound are the Penicillin-Binding Proteins (PBPs).[1] These are bacterial enzymes involved in the final steps of peptidoglycan synthesis. By binding to these proteins, this compound inhibits their enzymatic activity, leading to a compromised cell wall and eventual cell lysis.[1]

Known Penicillin-Binding Protein Targets in Streptococcus pneumoniae

Research has identified several specific PBPs in Streptococcus pneumoniae that are inhibited by this compound.[2] These are summarized in the table below.

Target ProteinOrganismFunctionReference
Penicillin-binding protein 2aStreptococcus pneumoniae (strain ATCC BAA-255 / R6)Cell wall formation[2]
Penicillin-binding protein 1bStreptococcus pneumoniae (strain ATCC BAA-255 / R6)Peptidoglycan synthesis[2]
Serine-type D-Ala-D-Ala carboxypeptidaseStreptococcus pneumoniaePeptidoglycan maturation[2]
Penicillin-binding protein 1AStreptococcus pneumoniae (strain ATCC BAA-255 / R6)Cell wall formation[2]
Penicillin-binding protein 2BStreptococcus pneumoniae (strain ATCC BAA-255 / R6)A transpeptidase that forms peptide cross-links in peptidoglycan[2]

Mechanism of Action

This compound's mechanism of action follows the established paradigm for β-lactam antibiotics. It involves the inhibition of the transpeptidase activity of PBPs, which are crucial for the cross-linking of peptidoglycan chains. This disruption of cell wall synthesis triggers a cascade of events leading to cell death.

cluster_pathway Bacterial Cell Wall Synthesis Pathway UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid -pentapeptide UDP_NAG->UDP_NAM Enzymatic conversion Lipid_II Lipid II (Peptidoglycan precursor) UDP_NAM->Lipid_II Translocation across cell membrane Nascent_PG Nascent Peptidoglycan Chain Lipid_II->Nascent_PG Glycosyltransferase Activity of PBPs Crosslinked_PG Cross-linked Peptidoglycan (Mature Cell Wall) Nascent_PG->Crosslinked_PG Transpeptidase Activity of PBPs Nascent_PG_to_Crosslinked_PG This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Nascent_PG_to_Crosslinked_PG

Figure 1: Bacterial Cell Wall Synthesis Pathway and this compound's Point of Inhibition.
Interference with Autolysins

In addition to direct inhibition of cell wall synthesis, this compound may also interfere with autolysin inhibitors.[1] Autolysins are bacterial enzymes that degrade peptidoglycan. Their activity is tightly regulated to allow for cell growth and division. It is hypothesized that by disrupting the normal cell wall synthesis process, β-lactams like this compound can lead to the dysregulation of autolysin activity, contributing to cell lysis.[3]

PBP_Inhibition PBP Inhibition by this compound Disrupted_PG_Synthesis Disrupted Peptidoglycan Synthesis PBP_Inhibition->Disrupted_PG_Synthesis Autolysin_Dysregulation Dysregulation of Autolysin Activity Disrupted_PG_Synthesis->Autolysin_Dysregulation Cell_Lysis Cell Lysis Autolysin_Dysregulation->Cell_Lysis

Figure 2: Logical Flow from PBP Inhibition to Cell Lysis.

Quantitative Data

AntibioticPBP TargetOrganismkinact/KI (M-1s-1)Reference
Penicillin GPBP2xStreptococcus pneumoniae200,000
AmpicillinPBP2xStreptococcus pneumoniae59,000
Penicillin GPBP1aStreptococcus pneumoniae70,000
AmpicillinPBP1aStreptococcus pneumoniae15,000

This data is illustrative and not specific to this compound.

Minimum Inhibitory Concentrations (MICs)

Specific, comparative MIC data for this compound against a broad range of bacteria is not available in a structured format in the reviewed literature. However, this compound is known to be a narrow-spectrum antibiotic, with activity primarily against Gram-positive bacteria.[1] The following table provides representative MIC ranges for penicillin against common bacterial species to provide context.

OrganismPenicillin MIC Range (μg/mL)
Streptococcus pneumoniae (penicillin-susceptible)≤ 0.06
Streptococcus pneumoniae (penicillin-intermediate)0.12 - 1
Streptococcus pneumoniae (penicillin-resistant)≥ 2
Staphylococcus aureus (methicillin-susceptible)≤ 0.12

This data is for penicillin and serves as a general reference.

Experimental Protocols

The identification and characterization of the biological targets of β-lactam antibiotics like this compound involve a series of well-established experimental protocols.

Bacterial_Culture Bacterial Culture Membrane_Prep Membrane Protein Extraction Bacterial_Culture->Membrane_Prep Affinity_Chrom Affinity Chromatography (e.g., Ampicillin-Sepharose) Membrane_Prep->Affinity_Chrom Elution Elution of Bound Proteins (PBPs) Affinity_Chrom->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Target_ID Target Identification (Mass Spectrometry) SDS_PAGE->Target_ID Validation Target Validation Target_ID->Validation

Figure 3: Experimental Workflow for PBP Target Identification.
Protocol for PBP Identification using Affinity Chromatography

This method is used to isolate and identify proteins that bind to a specific ligand, in this case, a penicillin antibiotic.

Materials:

  • Bacterial cell culture

  • Lysis buffer (e.g., Tris-HCl with lysozyme and DNase)

  • Ultracentrifuge

  • Affinity chromatography column with immobilized ampicillin (e.g., Ampicillin-Sepharose)

  • Wash buffer (e.g., Tris-HCl with NaCl)

  • Elution buffer (e.g., high concentration of a competitive β-lactam or a denaturing agent)

  • SDS-PAGE reagents

  • Mass spectrometer

Procedure:

  • Cell Lysis and Membrane Preparation:

    • Harvest bacterial cells from culture by centrifugation.

    • Resuspend the cell pellet in lysis buffer and incubate to lyse the cells.

    • Perform ultracentrifugation to pellet the cell membranes.

    • Wash the membrane pellet to remove cytoplasmic proteins.

  • Affinity Chromatography:

    • Solubilize the membrane proteins using a suitable detergent.

    • Load the solubilized membrane protein extract onto the ampicillin-Sepharose column.

    • Wash the column extensively with wash buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound PBPs from the column using the elution buffer.

    • Concentrate the eluted protein fraction.

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest from the gel.

  • Mass Spectrometry:

    • Perform in-gel digestion of the excised protein bands (e.g., with trypsin).

    • Analyze the resulting peptides by mass spectrometry (e.g., LC-MS/MS) to identify the proteins.

Protocol for Bocillin-FL Competition Assay to Determine IC50

This assay is used to determine the concentration of an unlabeled β-lactam (like this compound) required to inhibit 50% of the binding of a fluorescently labeled penicillin (Bocillin-FL) to PBPs.

Materials:

  • Bacterial cells or purified PBPs

  • Phosphate-buffered saline (PBS)

  • Bocillin-FL (fluorescent penicillin derivative)

  • Unlabeled this compound at various concentrations

  • SDS-PAGE reagents

  • Fluorescence gel scanner

Procedure:

  • Cell Preparation:

    • Grow bacterial cells to mid-log phase.

    • Harvest and wash the cells with PBS.

  • Competition Binding:

    • Resuspend the cells in PBS containing a range of concentrations of this compound.

    • Incubate at room temperature for a defined period (e.g., 30 minutes) to allow this compound to bind to the PBPs.

  • Fluorescent Labeling:

    • Add a fixed, saturating concentration of Bocillin-FL to each sample.

    • Incubate for a shorter period (e.g., 10 minutes) to label the PBPs that are not already bound by this compound.

  • Analysis:

    • Wash the cells to remove unbound Bocillin-FL.

    • Lyse the cells and separate the membrane proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

    • Quantify the fluorescence intensity of the PBP bands at each this compound concentration.

    • Plot the fluorescence intensity against the this compound concentration and determine the IC50 value.

Conclusion

This compound's antibacterial activity is primarily mediated through the inhibition of Penicillin-Binding Proteins, disrupting the crucial process of bacterial cell wall synthesis. While the specific PBP targets in Streptococcus pneumoniae have been identified, detailed quantitative data on the binding affinities and inhibitory concentrations of this compound are not widely available. The experimental protocols outlined in this guide provide a robust framework for generating such data and for the continued investigation of the interactions between this compound and its bacterial targets. A deeper understanding of these interactions is essential for optimizing the use of existing antibiotics and for the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance.

References

An In-depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Properties of Azidocillin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azidocillin is a semi-synthetic, narrow-spectrum beta-lactam antibiotic belonging to the penicillin family. Structurally similar to ampicillin, it exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, intended to serve as a resource for researchers, scientists, and professionals involved in drug development and antimicrobial research. While extensive data on this compound is limited in publicly available literature, this guide synthesizes the existing information and, where necessary, draws upon data from structurally related compounds and standardized methodologies to provide a thorough understanding of its profile.

Pharmacodynamic Properties

Mechanism of Action

This compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1] By binding to specific penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, this compound obstructs the third and final stage of peptidoglycan synthesis.[1] Peptidoglycan is a critical component that provides structural integrity to the bacterial cell wall. The inactivation of PBPs interferes with the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis, which is often mediated by the bacterium's own autolytic enzymes.[1]

Spectrum of Antibacterial Activity

This compound is characterized as a narrow-spectrum penicillin. It has demonstrated in vitro activity against a range of Gram-positive and Gram-negative bacteria. One comparative study indicated that the in vitro activities of this compound and ampicillin were comparable against 20 strains of Haemophilus influenzae, 50 strains of Enterococci, and 4 strains of Bordetella pertussis. In the same study, its effectiveness against 100 strains of Staphylococcus aureus and 25 strains of Streptococcus group A was found to be similar to that of phenoxymethylpenicillin.[1]

Quantitative Pharmacodynamic Data

Detailed Minimum Inhibitory Concentration (MIC) data for this compound against a wide array of clinical isolates is not extensively available in the literature. The following table summarizes the available information. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

OrganismMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Notes
Haemophilus influenzaeComparable to Ampicillin--A study on 20 strains showed no significant difference in activity compared to ampicillin.[1]
EnterococciComparable to Ampicillin--A study on 50 strains showed no significant difference in activity compared to ampicillin.[1]
Bordetella pertussisComparable to Ampicillin--A study on 4 strains showed no significant difference in activity compared to ampicillin.[1]
Staphylococcus aureusComparable to Phenoxymethylpenicillin--A study on 100 strains showed effectiveness at the same degree as phenoxymethylpenicillin.[1]
Streptococcus group AComparable to Phenoxymethylpenicillin--A study on 25 strains showed effectiveness at the same degree as phenoxymethylpenicillin.[1]

Note: Specific MIC50 and MIC90 values for this compound are not well-documented in the available literature.

Pharmacokinetic Properties

Pharmacokinetic studies in healthy adult volunteers have provided key insights into the absorption, distribution, metabolism, and excretion of this compound.[2]

Data Presentation

The following tables summarize the key pharmacokinetic parameters of this compound administered via various routes.

Table 1: this compound Pharmacokinetic Parameters Following Single Doses [2]

ParameterOral (750 mg Tablet)Oral (750 mg Suspension)Intramuscular (799 mg)Intravenous (799 mg)
Mean Peak Serum Concentration (Cmax) 6.5-8.0 µg/mL12.4 µg/mL18.5 µg/mL-
Bioavailability 57-60%64%Comparable to i.v.100%
Serum Half-life (t½) 0.6-1.1 h0.6-1.1 h0.6-1.1 h0.6-0.7 h
Urinary Recovery of Active Drug (% of dose) 37-40%--Nearly 50%

Table 2: Additional Pharmacokinetic Parameters

ParameterValueSource
Volume of Distribution (Vd,beta) 27-34 L[2]
Protein Binding ~84%
Metabolism Primarily to penicilloic acids[3]
Primary Route of Excretion Renal[2]

Experimental Protocols

Detailed experimental protocols for the cited studies on this compound are not fully available. However, based on standard methodologies for pharmacokinetic and pharmacodynamic studies of beta-lactam antibiotics, the following sections describe the likely experimental designs.

Pharmacokinetic Study Protocol (General)

A typical pharmacokinetic study in healthy volunteers would follow a structured protocol to ensure data integrity and subject safety.

A common design is a randomized, open-label, crossover study.[2] This design allows for each subject to act as their own control, reducing variability. A washout period of several half-lives is incorporated between different formulations or routes of administration.

Healthy adult volunteers are typically recruited. Inclusion and exclusion criteria are established to ensure a homogenous study population and to minimize risks.

  • Dosing : Subjects receive a single dose of the drug in a fasted state.

  • Blood Sampling : Venous blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals post-dose) to capture the absorption, distribution, and elimination phases.

  • Urine Collection : Urine is collected over a specified period (e.g., 24 hours) to determine the extent of renal excretion of the unchanged drug.

The concentration of this compound in serum and urine samples would be determined using a validated High-Performance Liquid Chromatography (HPLC) method, likely with UV detection.

  • Sample Preparation : Protein precipitation of serum samples is a common first step.

  • Chromatographic Separation : A reversed-phase C18 column would be used with a suitable mobile phase (e.g., a mixture of acetonitrile and an aqueous buffer).

  • Detection : UV detection at a wavelength appropriate for the chromophore in the this compound molecule.

  • Quantification : A calibration curve prepared with known concentrations of this compound would be used for quantification.

Pharmacodynamic Study Protocols (General)

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic against a panel of bacterial isolates.

  • Preparation of Antibiotic Dilutions : A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation : The bacterial isolates to be tested are grown to a specific turbidity, corresponding to a standardized cell density.

  • Inoculation and Incubation : Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Reading : The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Equilibrium dialysis is a common method to determine the extent of drug binding to plasma proteins.

  • Apparatus : A dialysis cell is used, which is divided into two chambers by a semi-permeable membrane that allows the passage of small molecules like the drug but retains large protein molecules.

  • Procedure : One chamber is filled with plasma containing the drug, and the other chamber is filled with a protein-free buffer. The system is allowed to equilibrate.

  • Analysis : At equilibrium, the concentration of the drug in the buffer chamber represents the unbound (free) drug concentration. The total drug concentration is measured in the plasma chamber. The percentage of protein binding is then calculated.

Mandatory Visualizations

Experimental Workflows

Pharmacokinetic_Study_Workflow cluster_study_design Study Design & Preparation cluster_dosing_sampling Dosing & Sampling cluster_analysis Sample Analysis & Data Processing cluster_output Output start Recruit Healthy Volunteers screening Screening & Enrollment start->screening randomization Randomization screening->randomization dosing Administer this compound (Oral/IM/IV) randomization->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling urine_collection Urine Collection dosing->urine_collection sample_processing Plasma/Urine Processing blood_sampling->sample_processing urine_collection->sample_processing hplc_analysis HPLC-UV Analysis sample_processing->hplc_analysis pk_modeling Pharmacokinetic Modeling hplc_analysis->pk_modeling pk_parameters Determine PK Parameters (Cmax, t½, AUC, etc.) pk_modeling->pk_parameters

Figure 1: Pharmacokinetic Study Workflow

MIC_Determination_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis prepare_antibiotic Prepare Serial Dilutions of this compound inoculate_plate Inoculate Microtiter Plate prepare_antibiotic->inoculate_plate prepare_inoculum Prepare Standardized Bacterial Inoculum prepare_inoculum->inoculate_plate incubate_plate Incubate Plate (18-24h at 37°C) inoculate_plate->incubate_plate read_results Visually Inspect for Growth incubate_plate->read_results determine_mic Determine MIC read_results->determine_mic

Figure 2: MIC Determination Workflow

Protein_Binding_Workflow cluster_setup Assay Setup cluster_equilibration Equilibration cluster_analysis Analysis & Calculation prepare_drug_plasma Spike Plasma with this compound setup_dialysis Set up Dialysis Cell (Plasma vs. Buffer) prepare_drug_plasma->setup_dialysis incubate Incubate to Reach Equilibrium setup_dialysis->incubate sample_chambers Sample Plasma and Buffer Chambers incubate->sample_chambers analyze_samples Analyze Drug Concentration (LC-MS) sample_chambers->analyze_samples calculate_binding Calculate % Protein Binding analyze_samples->calculate_binding

Figure 3: Protein Binding Assay Workflow

Conclusion

This compound is a penicillin antibiotic with a pharmacokinetic profile characterized by moderate oral bioavailability and a short half-life, necessitating frequent dosing. Its pharmacodynamic activity is directed at the inhibition of bacterial cell wall synthesis, with a spectrum of activity comparable to ampicillin against several key pathogens. While a comprehensive dataset on its quantitative pharmacodynamic properties and detailed experimental protocols remains to be fully elucidated in the public domain, this guide provides a foundational understanding based on available data and established scientific methodologies. Further research is warranted to fully characterize the MIC distributions against contemporary clinical isolates and to explore its potential in combination therapies. This guide serves as a valuable resource for scientists and researchers, providing a structured overview to inform further investigation and development of this antimicrobial agent.

References

Azidocillin: A Comprehensive Technical Guide to Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and degradation profile of Azidocillin, a semi-synthetic penicillin antibiotic. This document delves into the intrinsic chemical stability of this compound, factors influencing its degradation, its breakdown products, and the analytical methodologies used to assess its stability. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in the development, formulation, and quality control of pharmaceuticals.

Chemical Structure and Properties of this compound

This compound, with the chemical name (2S,5R,6R)-6-[[(2R)-2-azido-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, is a β-lactam antibiotic. Its structure is characterized by a thiazolidine ring fused to a β-lactam ring, with an acyl side chain containing an azide group. This unique structural feature influences its chemical properties and biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₆H₁₇N₅O₄S
Molecular Weight375.40 g/mol
AppearanceWhite or almost white crystalline powder
SolubilitySparingly soluble in water, soluble in methanol
pKaData not readily available, but expected to have two pKa values similar to other penicillins (one for the carboxylic acid and one for the amino group in the side chain).

Factors Influencing the Stability of this compound

The stability of this compound, like other penicillins, is significantly influenced by several factors, primarily pH, temperature, and the presence of enzymes.

Effect of pH
Effect of Temperature

Temperature is a critical factor affecting the rate of chemical degradation. An increase in temperature generally leads to an exponential increase in the degradation rate of penicillins, following the principles of the Arrhenius equation.[1][4] For instance, a study on penicillin G demonstrated a significant increase in degradation rate with rising temperature.[3] Therefore, storage of this compound formulations at controlled, and often refrigerated, temperatures is crucial to maintain their potency.

Enzymatic Degradation

The most significant enzymatic degradation pathway for this compound is through the action of β-lactamases. These bacterial enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[5][6] There are several classes of β-lactamases (Ambler classes A, B, C, and D), and their substrate specificity varies.[5][7][8] Specific data on the susceptibility of this compound to different β-lactamase classes is not extensively documented in the public domain. However, as a penicillin derivative, it is expected to be susceptible to a range of β-lactamases.

Degradation Profile of this compound

The degradation of this compound is expected to proceed through pathways similar to other penicillins, primarily involving the cleavage of the β-lactam ring.

Hydrolytic Degradation Pathway

Under aqueous conditions, particularly at non-optimal pH, the primary degradation pathway is the hydrolysis of the β-lactam ring to form This compound-penicilloic acid . This inactive metabolite can undergo further degradation, including epimerization and decarboxylation, to form other products such as This compound-penilloic acid . The degradation of the related antibiotic amoxicillin has been shown to produce penicilloic acid, penilloic acid, and diketopiperazine derivatives.[9]

G This compound This compound Penicilloic_Acid This compound-penicilloic acid This compound->Penicilloic_Acid Hydrolysis (pH, Temperature) Penilloic_Acid This compound-penilloic acid Penicilloic_Acid->Penilloic_Acid Further Degradation Other_Products Other Degradation Products Penilloic_Acid->Other_Products G This compound This compound Enzyme_Complex This compound-β-lactamase Complex This compound->Enzyme_Complex Binding Penicilloic_Acid This compound-penicilloic acid Enzyme_Complex->Penicilloic_Acid Hydrolysis Enzyme β-lactamase Enzyme_Complex->Enzyme G cluster_0 Forced Degradation Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl) Degradation_Products Degradation Products Acid->Degradation_Products Base Base Hydrolysis (e.g., 0.1M NaOH) Base->Degradation_Products Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->Degradation_Products Thermal Thermal Stress (e.g., 60-80°C) Thermal->Degradation_Products Photolytic Photolytic Stress (UV/Vis light) Photolytic->Degradation_Products This compound This compound This compound->Acid This compound->Base This compound->Oxidation This compound->Thermal This compound->Photolytic SIM_Development Stability-Indicating Method Development & Validation Degradation_Products->SIM_Development

References

The Role of Azidocillin in Elucidating Beta-Lactam Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the utility of azidocillin, a semi-synthetic penicillin, as a tool in the study of beta-lactam resistance. While not in widespread clinical use, the unique properties of this compound can be leveraged in various experimental settings to probe the mechanisms of resistance, particularly those involving beta-lactamase activity and alterations in penicillin-binding proteins (PBPs). This document provides an overview of this compound's mechanism of action, a summary of available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound and Beta-Lactam Resistance

This compound is a beta-lactam antibiotic belonging to the penicillin family.[1] Like other penicillins, its mechanism of action involves the inhibition of bacterial cell wall synthesis. Specifically, it covalently binds to the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[1] This inhibition leads to a compromised cell wall and, ultimately, bacterial cell lysis.

The emergence of bacterial resistance to beta-lactam antibiotics is a significant global health challenge. The two primary mechanisms of resistance are:

  • Enzymatic Degradation: The production of beta-lactamase enzymes that hydrolyze the amide bond in the beta-lactam ring, inactivating the antibiotic.

  • Target Modification: Alterations in the structure of PBPs, which reduce their affinity for beta-lactam antibiotics, rendering the drugs less effective.

This compound's role in resistance studies stems from its function as a classic penicillin substrate for many beta-lactamases and its binding affinity for various PBPs.

Data Presentation: this compound in Resistance Studies

Quantitative data on this compound is not as extensively published as for more common clinical penicillins. However, the following tables summarize available information and provide a template for data that can be generated using the protocols outlined in this guide.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

Bacterial StrainResistance ProfileThis compound MIC (µg/mL)Reference
Staphylococcus aureus (ATCC 29213)Methicillin-Susceptible (MSSA)Data Not Available
Methicillin-Resistant Staphylococcus aureus (MRSA)PBP2a PositiveData Not Available
Escherichia coli (ATCC 25922)Beta-Lactamase NegativeData Not Available
Escherichia coli (with TEM-1)Beta-Lactamase PositiveData Not Available

Table 2: Kinetic Parameters of Beta-Lactamase Hydrolysis of this compound

Beta-LactamaseClassKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
TEM-1AData Not AvailableData Not AvailableData Not Available
AmpCCData Not AvailableData Not AvailableData Not Available

Note: Kinetic studies on the hydrolysis of various penicillins by class A and C beta-lactamases have been performed.[3] The protocols herein can be adapted to determine these parameters for this compound.

Table 3: Penicillin-Binding Protein (PBP) Affinity of this compound

Bacterial PBPIC50 (µM)Ki (µM)Reference
Streptococcus pneumoniae PBP1aData Not AvailableData Not Available[1]
Streptococcus pneumoniae PBP1bData Not AvailableData Not Available[1]
Streptococcus pneumoniae PBP2aData Not AvailableData Not Available[1]

Note: DrugBank lists several PBPs in Streptococcus pneumoniae as targets for this compound, though quantitative binding affinities are not provided.[1] Competitive binding assays are the standard method to determine these values.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a bacterial strain.[4][5][6]

Materials:

  • This compound powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent and dilute it in CAMHB to the desired starting concentration.

  • Perform serial two-fold dilutions of the this compound solution in the wells of a 96-well plate, typically from 64 µg/mL to 0.06 µg/mL.

  • Prepare a bacterial inoculum by diluting the 0.5 McFarland suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the this compound dilutions. Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only).

  • Incubate the plate at 37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Beta-Lactamase Hydrolysis Assay

This spectrophotometric assay measures the rate of this compound hydrolysis by a purified beta-lactamase enzyme.[7]

Materials:

  • Purified beta-lactamase (e.g., TEM-1, AmpC)

  • This compound solution of known concentration

  • Phosphate buffer (pH 7.0)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing phosphate buffer and the beta-lactamase enzyme at a fixed concentration.

  • Initiate the reaction by adding a known concentration of this compound to the cuvette.

  • Monitor the change in absorbance over time at a wavelength where the hydrolyzed and intact forms of this compound have different extinction coefficients (typically in the UV range).

  • The initial rate of hydrolysis can be calculated from the linear portion of the absorbance versus time plot.

  • To determine Km and kcat, repeat the assay with varying concentrations of this compound and analyze the data using Michaelis-Menten kinetics.

Competitive Penicillin-Binding Protein (PBP) Binding Assay

This assay determines the affinity of this compound for a specific PBP by measuring its ability to compete with a fluorescently labeled penicillin derivative, such as Bocillin-FL.[8][9][10]

Materials:

  • Bacterial membrane preparation containing PBPs or purified PBP

  • This compound solution

  • Bocillin-FL (fluorescent penicillin)

  • Phosphate-buffered saline (PBS)

  • SDS-PAGE apparatus and fluorescence gel scanner

Procedure:

  • Incubate the bacterial membrane preparation or purified PBP with varying concentrations of this compound for a predetermined time to allow for binding.

  • Add a fixed, saturating concentration of Bocillin-FL to the mixture and incubate for a short period to label any PBPs not bound by this compound.

  • Stop the reaction by adding a sample buffer and boiling the samples.

  • Separate the proteins by SDS-PAGE.

  • Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

  • Quantify the fluorescence intensity of the PBP bands. The concentration of this compound that inhibits 50% of Bocillin-FL binding is the IC50 value.

Visualizations of Pathways and Workflows

Mechanism of Beta-Lactam Action and Resistance

Beta_Lactam_Action_Resistance cluster_action Mechanism of Action cluster_resistance Mechanisms of Resistance This compound This compound PBP Penicillin-Binding Protein (PBP) This compound->PBP Binds to Peptidoglycan Peptidoglycan Cross-linking CellWall Cell Wall Synthesis Inhibition Hydrolyzedthis compound Inactive this compound This compound->Hydrolyzedthis compound PBP->Peptidoglycan Catalyzes Lysis Cell Lysis CellWall->Lysis BetaLactamase Beta-Lactamase BetaLactamase->this compound Hydrolyzes AlteredPBP Altered PBP AlteredPBP->this compound Reduced Affinity

Figure 1: Simplified signaling pathway of this compound's action and bacterial resistance mechanisms.

Experimental Workflow for MIC Determination

MIC_Workflow A Prepare serial dilutions of This compound in a 96-well plate C Inoculate wells with bacteria A->C B Prepare bacterial inoculum (0.5 McFarland standard) B->C D Incubate at 37°C for 16-20 hours C->D E Observe for visible growth D->E F Lowest concentration with no growth? E->F F->E No G Determine MIC F->G Yes

Figure 2: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Logical Relationship in Competitive PBP Binding Assay

PBP_Competition cluster_reactants Reactants cluster_binding Binding Competition cluster_outcomes Possible Outcomes PBP PBP Binding Competitive Binding PBP->Binding This compound This compound (competitor) This compound->Binding BocillinFL Bocillin-FL (fluorescent probe) BocillinFL->Binding PBP_this compound PBP-Azidocillin Complex (No fluorescence) Binding->PBP_this compound High this compound Conc. PBP_BocillinFL PBP-Bocillin-FL Complex (Fluorescent) Binding->PBP_BocillinFL Low this compound Conc.

Figure 3: Logical relationship of molecules in a competitive PBP binding assay.

Conclusion

This compound serves as a valuable research tool for investigating the fundamental mechanisms of beta-lactam resistance. By employing the standardized protocols for MIC determination, beta-lactamase kinetics, and PBP binding affinity, researchers can generate crucial data to understand how bacteria evolve to evade the action of penicillin-class antibiotics. The workflows and pathways visualized in this guide provide a conceptual framework for designing and interpreting such studies. Further research to populate the data tables with this compound-specific values will enhance its utility as a probe in the ongoing effort to combat antibiotic resistance.

References

Methodological & Application

Application Notes: Utilizing Azidocillin in Copper-Catalyzed Click Chemistry (CuAAC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless in 2001.[1][2] This reaction is celebrated for its high efficiency, selectivity, and compatibility with a wide range of functional groups and reaction conditions, including aqueous environments.[3][4] The CuAAC reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne, driven by a copper(I) catalyst.[3][5] This powerful ligation chemistry has found extensive applications in drug discovery, bioconjugation, and materials science.[2][6]

Azidocillin, a penicillin derivative featuring an azide functional group, is an ideal substrate for CuAAC reactions. This allows for the covalent attachment of this compound to a variety of alkyne-modified molecules, including fluorescent probes, affinity tags, drug delivery systems, and larger biomolecules. This protocol provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in CuAAC reactions.

Principle of the Reaction

The CuAAC reaction involves the [3+2] cycloaddition of the azide group on this compound with a terminal alkyne on a target molecule. The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[7] To enhance the reaction rate and prevent oxidative side reactions that can damage sensitive biomolecules, a copper-chelating ligand is often employed.[8][9] Water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are particularly well-suited for bioconjugation reactions.[10]

Experimental Protocols

This section provides detailed methodologies for performing CuAAC reactions with this compound. It is crucial to optimize reaction conditions for each specific application to achieve the highest efficiency.

Materials and Reagents

  • This compound

  • Alkyne-modified molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Degassed buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Organic co-solvent (e.g., DMSO, DMF, if required for solubility)

  • Aminoguanidine (optional, to prevent side reactions with proteins)[9]

  • Purification supplies (e.g., size-exclusion chromatography columns, HPLC system)

Stock Solution Preparation

Proper preparation of stock solutions is critical for reproducible results. It is recommended to prepare fresh solutions, especially for the reducing agent.

ReagentStock ConcentrationSolventStorage Conditions
This compound10 mMDMSO or appropriate buffer-20°C, protected from light
Alkyne-modified Molecule10 mMDMSO or appropriate buffer-20°C, protected from light
Copper(II) Sulfate100 mMDeionized waterRoom temperature
THPTA Ligand200 mMDeionized waterRoom temperature
Sodium Ascorbate100 mMDeionized water (prepare fresh)Use immediately
Aminoguanidine1 MDeionized water4°C

General Protocol for CuAAC Reaction with this compound

This protocol is a starting point and may require optimization based on the specific substrates and desired outcome.

  • Preparation of Reactants:

    • In a microcentrifuge tube, add the desired amount of the alkyne-modified molecule.

    • Add the this compound solution. A slight excess of one reactant (e.g., 1.2 equivalents) can be used to drive the reaction to completion.

    • Add the appropriate buffer to achieve the desired final reaction volume.

  • Catalyst and Ligand Addition:

    • Prepare the catalyst/ligand complex by mixing the CuSO₄ stock solution and the THPTA stock solution in a 1:2 to 1:5 molar ratio.[11] Allow the mixture to stand for a few minutes to form the complex.

    • Add the pre-mixed catalyst/ligand solution to the reaction mixture.

  • Initiation of the Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction.[11]

    • If working with sensitive proteins, aminoguanidine can be added to the reaction mixture before the sodium ascorbate.[9]

  • Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 30-60 minutes.[10] Protect the reaction from light, especially if using fluorescently labeled molecules.

  • Purification:

    • After the incubation period, purify the this compound conjugate from unreacted starting materials and catalyst components.

    • Common purification methods include size-exclusion chromatography, affinity purification, or HPLC.

Optimized Reaction Conditions

The following table provides a range of concentrations that can be used for optimizing the CuAAC reaction.

ComponentRecommended Final Concentration RangeNotes
This compound10 µM - 1 mMThe optimal concentration depends on the alkyne partner and the desired reaction rate.
Alkyne-modified Molecule10 µM - 1 mMA 1:1 to 1:1.5 molar ratio of azide to alkyne is typically used.
Copper(II) Sulfate50 µM - 250 µMHigher concentrations can increase the reaction rate but may also lead to protein damage.[12]
Ligand (THPTA)250 µM - 1.25 mMA 5-fold excess of ligand to copper is recommended to protect biomolecules from reactive oxygen species.[7][12]
Sodium Ascorbate1 mM - 5 mMA significant excess is used to maintain the copper in the Cu(I) state.
Aminoguanidine1 mM - 5 mMRecommended for reactions involving proteins to prevent covalent modification by ascorbate oxidation byproducts.[9]
Reaction Time 30 minutes - 4 hoursReaction progress can be monitored by techniques such as LC-MS or TLC.
Temperature Room Temperature (20-25°C)The reaction is typically efficient at room temperature.
pH 6.5 - 8.0The reaction is tolerant of a range of pH values, but a neutral to slightly basic pH is often optimal.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a copper-catalyzed click chemistry reaction using this compound.

G cluster_prep 1. Preparation of Reactants cluster_catalyst 2. Catalyst Preparation cluster_reaction 3. Reaction Setup cluster_purification 4. Purification & Analysis This compound This compound Solution mix Combine Reactants This compound->mix alkyne Alkyne-Modified Molecule alkyne->mix buffer Degassed Buffer buffer->mix cuso4 CuSO4 Stock complex Cu(I)-Ligand Complex cuso4->complex ligand THPTA Ligand Stock ligand->complex add_catalyst Add Cu(I)-Ligand Complex complex->add_catalyst mix->add_catalyst initiate Add Sodium Ascorbate (Initiate Reaction) add_catalyst->initiate incubate Incubate (RT, 30-60 min) initiate->incubate purify Purify Conjugate (e.g., SEC, HPLC) incubate->purify analyze Analyze Product (e.g., MS, NMR) purify->analyze

CuAAC Experimental Workflow

CuAAC Catalytic Cycle

This diagram outlines the proposed catalytic cycle for the copper(I)-catalyzed azide-alkyne cycloaddition.

CuAAC_Cycle CuI Cu(I) CuAcetylide R1-C≡C-Cu(I) (Copper Acetylide) CuI->CuAcetylide + Alkyne Alkyne R1-C≡CH (Alkyne) Alkyne->CuAcetylide Metallacycle Six-membered Cu(III) Metallacycle CuAcetylide->Metallacycle + Azide Azide R2-N3 (this compound) Azide->Metallacycle CuTriazolide Copper Triazolide Metallacycle->CuTriazolide Ring Contraction CuTriazolide->CuI Releases Cu(I) Product 1,2,3-Triazole Product CuTriazolide->Product + H+ Protonation H+ Protonation->Product

CuAAC Catalytic Cycle

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azidocillin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that enables the covalent modification of biomolecules in complex biological systems without the need for a toxic copper catalyst.[1][2] This "click chemistry" reaction occurs between a strained cyclooctyne and an azide, forming a stable triazole linkage.[3] Its biocompatibility makes it an ideal tool for in vivo and in vitro labeling studies.[1]

Azidocillin is a semisynthetic derivative of penicillin, an essential class of β-lactam antibiotics.[4] Like its parent compound, this compound targets and inactivates penicillin-binding proteins (PBPs), which are crucial enzymes in the final steps of peptidoglycan synthesis in the bacterial cell wall.[4][5][6] By replacing a functional group with a bioorthogonal azide handle, this compound serves as a chemical reporter to probe sites of active cell wall biosynthesis.[4]

These application notes provide a detailed protocol for a two-step labeling strategy: first, the metabolic incorporation of this compound into the peptidoglycan of live bacteria, followed by the covalent attachment of a reporter molecule (e.g., a fluorophore or biotin) via SPAAC for visualization and analysis.

Principle of the Method

The experimental approach involves two key stages:

  • Metabolic Labeling: Actively growing bacteria are incubated with this compound. The antibiotic is recognized by PBPs and incorporated into the peptidoglycan layer during cell wall synthesis and remodeling.[5][7] This process effectively tags the bacterial cell wall with azide functional groups.

  • Bioorthogonal Ligation (SPAAC): The azide-labeled bacteria are then treated with a strained cyclooctyne, such as a dibenzocyclooctyne (DBCO), that is conjugated to a reporter probe (e.g., a fluorescent dye for microscopy or a biotin tag for enrichment).[8][9] The SPAAC reaction proceeds rapidly under physiological conditions, covalently attaching the probe to the sites of this compound incorporation.[10]

This method allows for the specific visualization or isolation of bacteria undergoing active cell wall synthesis, providing insights into bacterial growth, division, and the mechanism of action of β-lactam antibiotics.

cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: SPAAC Reaction cluster_2 Step 3: Downstream Analysis Bacteria Live Bacterial Culture LabeledBacteria Azide-Labeled Bacteria Bacteria->LabeledBacteria Incubation with this compound (Incorporation via PBPs) This compound This compound Probe This compound->LabeledBacteria LabeledBacteria2 Azide-Labeled Bacteria Probe DBCO-Fluorophore FinalBacteria Fluorescently Labeled Bacteria Probe->FinalBacteria FinalBacteria2 Fluorescently Labeled Bacteria LabeledBacteria2->FinalBacteria SPAAC 'Click' Reaction Analysis Fluorescence Microscopy Flow Cytometry Proteomics FinalBacteria2->Analysis

Caption: Experimental workflow for labeling bacteria using this compound and SPAAC.

Quantitative Data: SPAAC Reaction Kinetics

AzideCyclooctynek₂ (M⁻¹s⁻¹)ConditionsReference
Benzyl AzideDIBO0.3Methanol, 25°C[11]
Benzyl AzideDIBAC0.9Methanol, 25°C[11]
p-Azido-L-phenylalanineAlexa488-DIBO62 ± 12Aqueous Buffer[13]
3-Azido-L-alanineSulfo-DBCO-amine0.55 - 1.22HEPES Buffer (pH 7), 37°C[12]
1-Azido-1-deoxy-β-D-glucopyranosideSulfo-DBCO-amine0.32 - 0.85PBS (pH 7), 37°C[12]
Benzyl AzideBCN~0.1Not Specified[14]
Benzyl Azide[9+1]CPP2.2 x 10⁻³DMSO-d6, 25°C[15]

Note: DIBO = 4-Dibenzocyclooctynol, DIBAC = Dibenzoazacyclooctyne, BCN = Bicyclononyne, CPP = Cycloparaphenylene. This data is for comparative purposes; actual rates with this compound may vary.

Experimental Protocols

This protocol is adapted from established methods for labeling bacterial cell walls using bioorthogonal probes.[8][9] Researchers should optimize concentrations and incubation times for their specific bacterial strain and experimental setup.

Materials and Reagents
  • Bacterial Strain: e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli.

  • Growth Media: Appropriate liquid medium (e.g., LB, TSB, Mueller-Hinton Broth).

  • This compound: Synthesized or commercially sourced. Prepare a stock solution (e.g., 10-50 mM in DMSO or water) and store at -20°C.

  • Cyclooctyne Probe: e.g., DBCO-488, DBCO-biotin. Prepare a stock solution (e.g., 1-10 mM in DMSO) and store at -20°C, protected from light.

  • Buffers: Phosphate-Buffered Saline (PBS, pH 7.4).

  • Fixative (Optional): 4% Paraformaldehyde (PFA) in PBS.

  • Microcentrifuge tubes, incubator, shaker, centrifuge.

  • Instrumentation: Fluorescence microscope or flow cytometer.

Protocol 1: Metabolic Labeling of Bacteria with this compound
  • Prepare Bacterial Culture: Inoculate a single colony of the desired bacterial strain into 5 mL of appropriate growth medium. Grow overnight at the optimal temperature (e.g., 37°C) with shaking.

  • Subculture: The next day, dilute the overnight culture into fresh, pre-warmed medium to an optical density at 600 nm (OD₆₀₀) of ~0.05-0.1.

  • Grow to Mid-Log Phase: Incubate the culture at the optimal temperature with shaking until it reaches the mid-exponential growth phase (OD₆₀₀ ≈ 0.4-0.6).

  • Introduce this compound: Add this compound to the culture to a final concentration typically ranging from 25 µM to 500 µM. A concentration near the minimal inhibitory concentration (MIC) is often a good starting point. Note: A no-Azidocillin culture should be run in parallel as a negative control.

  • Incubate: Continue to incubate the cells under normal growth conditions for a period that allows for sufficient incorporation into the cell wall. This can range from 30 minutes to a few hours, depending on the bacterial doubling time.

Protocol 2: SPAAC Reaction with a DBCO-Probe
  • Harvest Cells: Pellet the bacterial cells from the labeling culture by centrifugation (e.g., 5,000 x g for 5 minutes).

  • Wash Cells: Discard the supernatant and resuspend the cell pellet in 1 mL of PBS (pH 7.4). Centrifuge again and discard the supernatant. Repeat this wash step twice to remove any unincorporated this compound and residual media.

  • Resuspend for SPAAC: After the final wash, resuspend the cell pellet in a suitable volume of PBS (e.g., 200-500 µL).

  • Add DBCO-Probe: Add the DBCO-conjugated probe to the cell suspension. A final concentration of 10-50 µM is a common starting point. Mix gently.

  • Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature or 37°C, protected from light.

  • Wash Again: After the SPAAC reaction, wash the cells three times with PBS to remove the unreacted DBCO-probe. Pellet the cells by centrifugation between each wash.

  • Final Resuspension: Resuspend the final cell pellet in PBS or an appropriate buffer for analysis.

Protocol 3: Sample Preparation and Analysis
  • For Fluorescence Microscopy:

    • After the final wash, resuspend the cells in 100 µL of PBS.

    • (Optional) Fix the cells by adding 4% PFA and incubating for 20 minutes at room temperature. Wash once with PBS after fixation.

    • Spot 5-10 µL of the cell suspension onto a microscope slide, cover with a coverslip, and image using the appropriate filter sets.

  • For Flow Cytometry:

    • After the final wash, resuspend the cells in a larger volume of PBS (e.g., 1 mL).

    • Analyze the sample on a flow cytometer using the appropriate laser and emission filter for the chosen fluorophore. Compare the fluorescence intensity to the negative control (cells not treated with this compound).

Visualizing the Mechanism

The following diagram illustrates the molecular mechanism of this compound targeting the bacterial cell wall, followed by the SPAAC reaction.

cluster_peptidoglycan Bacterial Peptidoglycan Synthesis cluster_spaac SPAAC Reaction PBP Penicillin-Binding Protein (PBP) PG_Strand Growing Peptidoglycan Chain (…-NAG-NAM-…) PBP->PG_Strand Cross-links chains (Inhibited) Labeled_PG Peptidoglycan with Azide Handle (-N3) PG_Strand->Labeled_PG This compound is incorporated This compound This compound (contains -N3 group) This compound->PBP Binds to active site Labeled_PG2 Peptidoglycan with Azide Handle (-N3) DBCO_Probe DBCO-Fluorophore Triazole Stable Triazole Linkage (Fluorescently Labeled PG) DBCO_Probe->Triazole [3+2] Cycloaddition Labeled_PG2->Triazole

Caption: Mechanism of PBP inhibition by this compound and subsequent SPAAC labeling.

References

Application Notes and Protocols for Labeling Proteins with Azidocillin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step guide for the labeling of proteins, specifically penicillin-binding proteins (PBPs), using Azidocillin. This method leverages the covalent interaction between the β-lactam ring of this compound and the active site of PBPs, followed by a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to conjugate a reporter molecule for detection and analysis.

Introduction

This compound is a derivative of the antibiotic penicillin and acts as a potent tool for activity-based protein profiling. By binding to the active site of penicillin-binding proteins (PBPs), it effectively inhibits the synthesis of the bacterial cell wall.[1][2] The key feature of this compound for protein labeling is its azide moiety, which serves as a bioorthogonal handle.[3][4][5] This azide group does not interfere with the biological activity of the molecule and allows for the specific attachment of a reporter molecule, such as a fluorophore or biotin, via click chemistry.[3][4][5][6][7] This two-step labeling strategy enables the visualization, identification, and quantification of PBPs in complex biological samples.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust and highly efficient click reaction that forms a stable triazole linkage between the azide on the this compound-labeled protein and an alkyne-functionalized reporter molecule.[3][7][8] This method is highly selective and can be performed in aqueous buffers, making it suitable for biological samples.[3][9]

Principle of the Method

The this compound-based protein labeling method consists of two main stages:

  • Labeling of Target Proteins: Live cells, cell lysates, or purified proteins are incubated with this compound. The β-lactam ring of this compound forms a covalent bond with a serine residue in the active site of PBPs, resulting in the protein being tagged with an azide group.[10][11]

  • Click Chemistry Reaction: The azide-labeled proteins are then reacted with an alkyne-containing reporter molecule (e.g., a fluorescent dye-alkyne or biotin-alkyne) in the presence of a copper(I) catalyst. This results in the covalent attachment of the reporter to the protein via a stable triazole linkage.

The labeled proteins can then be detected and analyzed using various techniques, including SDS-PAGE with in-gel fluorescence scanning, fluorescence microscopy, or mass spectrometry for identification of the labeled proteins.

Experimental Protocols

Protocol 1: In Situ Labeling of Bacterial PBPs with this compound

This protocol describes the labeling of PBPs in live bacterial cells.

Materials:

  • Bacterial culture of interest

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO (for dissolving this compound)

  • Microcentrifuge tubes

Procedure:

  • Grow the bacterial culture to the desired optical density (e.g., mid-log phase).

  • Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the culture should be kept below 1% to minimize toxicity.

  • Add this compound to the bacterial culture to the desired final concentration. Optimal concentrations may vary between bacterial species and should be determined empirically (see Table 1 for suggested starting concentrations).

  • Incubate the culture for a specific period (e.g., 30 minutes to 1 hour) at the optimal growth temperature for the bacteria.

  • Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Wash the cell pellet twice with ice-cold PBS to remove unbound this compound.

  • The cell pellet containing azide-labeled proteins is now ready for the click chemistry reaction (Protocol 3) or can be stored at -80°C for later use.

Protocol 2: Labeling of PBPs in Cell Lysates with this compound

This protocol is suitable for labeling PBPs in a cell-free environment.

Materials:

  • Bacterial cell pellet

  • Lysis buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors)

  • This compound stock solution

  • Microcentrifuge tubes

Procedure:

  • Resuspend the bacterial cell pellet in ice-cold lysis buffer.

  • Lyse the cells using a suitable method (e.g., sonication or bead beating) on ice.

  • Clarify the lysate by centrifugation (e.g., 15,000 x g for 20 minutes at 4°C) to remove cell debris.

  • Transfer the supernatant (cell lysate) to a fresh tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Add this compound to the cell lysate to the desired final concentration.

  • Incubate the lysate for 1 hour at room temperature or 37°C with gentle agitation.

  • The lysate containing azide-labeled proteins is now ready for the click chemistry reaction (Protocol 3).

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This protocol describes the attachment of an alkyne-reporter to the this compound-labeled proteins.

Materials:

  • Azide-labeled cell pellet or lysate from Protocol 1 or 2

  • Alkyne-reporter stock solution (e.g., fluorescent dye-alkyne or biotin-alkyne in DMSO)

  • Click chemistry reaction buffer components:

    • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)[9]

    • Sodium ascorbate stock solution (e.g., 500 mM in water, freshly prepared)

  • PBS, pH 7.4

Procedure:

  • Resuspend the azide-labeled cell pellet in PBS or use the azide-labeled lysate.

  • For a typical 100 µL reaction, add the following components in order:

    • To the azide-labeled sample, add the alkyne-reporter to a final concentration of 10-100 µM.

    • Add THPTA ligand to a final concentration of 1 mM.

    • Add CuSO₄ to a final concentration of 200 µM.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

  • Vortex the reaction mixture gently.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent reporter.

  • The protein sample is now labeled with the reporter molecule and is ready for downstream analysis.

Protocol 4: Analysis of Labeled Proteins by SDS-PAGE and In-Gel Fluorescence Scanning

Materials:

  • Reporter-labeled protein sample from Protocol 3

  • SDS-PAGE loading buffer

  • Polyacrylamide gels[10][12][13][14]

  • SDS-PAGE running buffer[10][12][13][14]

  • Fluorescence gel imager

Procedure:

  • Add SDS-PAGE loading buffer to the labeled protein sample and heat at 95°C for 5 minutes to denature the proteins.[10][12]

  • Load the samples onto a polyacrylamide gel. The percentage of the gel should be chosen based on the expected molecular weight of the target PBPs.[12][14]

  • Run the gel according to standard SDS-PAGE protocols.[10][12][13][14]

  • After electrophoresis, visualize the fluorescently labeled proteins directly in the gel using a fluorescence gel imager with the appropriate excitation and emission wavelengths for the chosen fluorophore.[4]

Quantitative Data Summary

The optimal conditions for this compound labeling can vary depending on the bacterial species, the specific PBP of interest, and the experimental setup. The following table provides suggested starting concentrations and incubation times for optimization.

ParameterSuggested RangeNotes
This compound Concentration 10 - 100 µMHigher concentrations may lead to off-target effects, while lower concentrations might result in incomplete labeling.[15]
Incubation Time 30 - 120 minutesLonger incubation times may increase labeling efficiency but could also affect cell viability in in situ experiments.[11]
Alkyne-Reporter Concentration 10 - 100 µMA molar excess of the reporter is generally used to ensure complete reaction with the azide-labeled proteins.
Click Reaction Time 1 - 2 hoursMost CuAAC reactions are complete within this timeframe at room temperature.[9]
Labeling Efficiency VariableLabeling efficiency is dependent on the expression level and accessibility of the target PBPs. Can be assessed by fluorescence intensity or mass spectrometry.[5][16]

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Azidocillin_Labeling_Workflow cluster_labeling Step 1: PBP Labeling cluster_click Step 2: Click Chemistry cluster_analysis Step 3: Analysis start Bacterial Cells or Lysate This compound Incubate with This compound start->this compound Covalent Binding labeled_pbp Azide-Labeled PBPs This compound->labeled_pbp click_reaction CuAAC Reaction: + Alkyne-Reporter + CuSO4/Ligand + NaAscorbate labeled_pbp->click_reaction reporter_labeled_pbp Reporter-Labeled PBPs click_reaction->reporter_labeled_pbp sds_page SDS-PAGE reporter_labeled_pbp->sds_page mass_spec Mass Spectrometry reporter_labeled_pbp->mass_spec fluorescence In-Gel Fluorescence sds_page->fluorescence

Caption: Experimental workflow for labeling proteins with this compound.

PBP_Inhibition_Pathway PBP Penicillin-Binding Protein (PBP) CellWall Bacterial Cell Wall PBP->CellWall Cross-linking Lysis Cell Lysis PBP->Lysis Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Substrate CellWall->Lysis This compound This compound This compound->PBP Covalent Inhibition

Caption: Mechanism of PBP inhibition by this compound.

Click_Chemistry_Mechanism Azide_Protein Azide-Labeled Protein (from this compound) Cu_I Cu(I) Catalyst Azide_Protein->Cu_I Alkyne_Reporter Alkyne-Reporter (Fluorophore or Biotin) Alkyne_Reporter->Cu_I Triazole_Product Reporter-Labeled Protein (Stable Triazole Linkage) Cu_I->Triazole_Product [3+2] Cycloaddition

Caption: The CuAAC click chemistry reaction mechanism.

References

Application Notes and Protocols: Bioconjugation Strategies Employing Azidocillin for Molecular Tagging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azidocillin is a semi-synthetic penicillin antibiotic that functions by binding to and inactivating penicillin-binding proteins (PBPs), which are crucial enzymes in bacterial cell wall synthesis.[1][2] The presence of an azide group in its structure makes this compound an ideal candidate for bioorthogonal chemistry, particularly for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4] This allows for the covalent attachment of various molecular tags, such as fluorophores, to this compound. The resulting fluorescent probes can be utilized for a range of applications, including the imaging of live bacteria, studying the localization of the antibiotic, and profiling PBP activity.[5][6][7]

These application notes provide detailed protocols for the synthesis of fluorescent this compound probes and their application in bacterial cell imaging and PBP labeling.

I. Synthesis of Fluorescent this compound Probes via Click Chemistry

The synthesis of a fluorescent this compound probe is achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This involves the reaction of the azide group on this compound with an alkyne-functionalized fluorophore.

Experimental Workflow: Synthesis of Fluorescent this compound

cluster_synthesis Synthesis Workflow This compound This compound reaction_mixture Reaction Mixture: This compound Alkyne-Fluorophore t-Butanol/Water This compound->reaction_mixture alkyne_fluorophore Alkyne-Functionalized Fluorophore alkyne_fluorophore->reaction_mixture catalysts Add Catalysts: Copper (II) Sulfate Sodium Ascorbate reaction_mixture->catalysts reaction Incubate at 50°C catalysts->reaction purification Purification (e.g., HPLC) reaction->purification characterization Characterization (LC-MS, NMR) purification->characterization final_product Fluorescent This compound Probe characterization->final_product

Caption: Workflow for the synthesis of a fluorescent this compound probe.

Protocol: Synthesis of a Fluorescent this compound Probe

This protocol is a general guideline for the CuAAC reaction to conjugate this compound with an alkyne-functionalized fluorophore.

Materials:

  • This compound

  • Alkyne-functionalized fluorophore (e.g., Alkyne-TAMRA, Alkyne-BODIPY)

  • tert-Butanol

  • Deionized Water

  • Copper (II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

Procedure:

  • In a round bottom flask, dissolve this compound in a 1:1 mixture of tert-butanol and deionized water (e.g., 25 mL of each per millimole of this compound).[8]

  • Add the alkyne-functionalized fluorophore to the solution. The molar ratio of this compound to fluorophore can be optimized, but a 1:1.2 ratio is a good starting point.

  • Heat the reaction mixture to 50°C with stirring.[8]

  • In a separate vial, prepare a fresh solution of sodium ascorbate in deionized water.

  • In another vial, prepare a solution of copper (II) sulfate in deionized water.

  • Add 0.6 equivalents of the copper (II) sulfate solution and 2.4 equivalents of the sodium ascorbate solution to the reaction flask.[8] Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

  • Allow the reaction to stir at 50°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Purify the fluorescent this compound probe using an appropriate method, such as High-Performance Liquid Chromatography (HPLC).

  • Characterize the final product by LC-MS to confirm the molecular weight and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.

Quantitative Data: Representative Click Reaction Yields

The efficiency of the click reaction can be influenced by factors such as the solvent system and the concentration of reactants. The following table provides representative yields for a CuAAC reaction under different buffer conditions, which can be used as a reference for optimizing the synthesis of the this compound probe.

Buffer (0.1 M)pHRepresentative Yield (%)
Acetate5.075
Tris7.080
Phosphate7.290

Table adapted from quantitative data on click reactions in the presence of various buffers.[5][9]

II. Application: Labeling of Bacterial Penicillin-Binding Proteins (PBPs)

Fluorescently labeled this compound can be used as an activity-based probe to covalently label its target enzymes, the PBPs, in live bacteria.[10] This allows for the visualization of active PBPs and can be used to study antibiotic resistance mechanisms.

Experimental Workflow: PBP Labeling in Live Bacteria

cluster_labeling PBP Labeling Workflow cluster_analysis Analysis bacterial_culture Bacterial Culture (e.g., S. aureus) probe_incubation Incubate with Fluorescent this compound Probe bacterial_culture->probe_incubation washing Wash to Remove Unbound Probe probe_incubation->washing microscopy Fluorescence Microscopy (Live Cell Imaging) washing->microscopy lysis_and_sds Cell Lysis & SDS-PAGE washing->lysis_and_sds cluster_logic Logical Framework This compound This compound penicillin_core Penicillin Core This compound->penicillin_core azide_group Azide Group This compound->azide_group pbp_binding Binds to PBPs penicillin_core->pbp_binding click_chemistry Click Chemistry (CuAAC) azide_group->click_chemistry molecular_tagging Molecular Tagging pbp_binding->molecular_tagging click_chemistry->molecular_tagging applications Applications: - Bacterial Imaging - PBP Profiling molecular_tagging->applications

References

Applications of Azidocillin in Chemical Biology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Azidocillin, a semisynthetic penicillin derivative, has emerged as a valuable tool in chemical biology research.[1] Its structure incorporates a bioorthogonal azide group, allowing for its use as a chemical probe to study penicillin-binding proteins (PBPs), key enzymes in bacterial cell wall biosynthesis. This document provides detailed application notes and protocols for the use of this compound in activity-based protein profiling (ABPP) and subsequent bioorthogonal ligation via click chemistry.

Introduction to this compound as a Chemical Probe

This compound is a β-lactam antibiotic that functions by covalently acylating the active site serine of PBPs, thereby inhibiting their transpeptidase activity and disrupting cell wall synthesis.[2] The presence of the azide moiety does not significantly impair its ability to bind to PBPs but provides a chemical handle for subsequent ligation to reporter molecules, such as fluorophores or biotin, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[3] This two-step labeling strategy allows for the sensitive and specific detection, identification, and visualization of active PBPs in complex biological samples.

Key Applications

The primary application of this compound in chemical biology is as an activity-based probe for the study of PBPs. This approach, known as Activity-Based Protein Profiling (ABPP), enables:

  • Identification of PBP profiles: Determining the complement of active PBPs in different bacterial species or under various growth conditions.

  • Analysis of PBP inhibition: Assessing the selectivity and potency of novel antibiotic candidates by competing with this compound for PBP binding.

  • Visualization of PBP localization: Imaging the subcellular localization of active PBPs to understand their role in cell division and morphology.

  • Enrichment and identification of PBPs: Pull-down of this compound-labeled PBPs for subsequent identification by mass spectrometry.

Data Presentation

ParameterDescriptionTypical Method of DeterminationImportance in Experimental Design
IC50 The concentration of this compound required to inhibit 50% of the activity of a specific PBP.Competition assay with a fluorescent penicillin analog (e.g., Bocillin-FL).[4]Guides the selection of appropriate this compound concentrations for effective PBP labeling in whole cells or lysates.
Ki The inhibition constant, representing the binding affinity of this compound to a specific PBP.Derived from IC50 values or determined through kinetic analysis.Provides a more absolute measure of binding affinity, useful for comparing the potency of different β-lactam probes.
kinact/KI The second-order rate constant for enzyme inactivation, reflecting the efficiency of covalent modification.In vitro kinetic assays with purified PBPs.[5]A key parameter for characterizing the potency of covalent inhibitors like this compound.

Note: Researchers will need to experimentally determine these values for their specific bacterial strain and PBP of interest.

Experimental Protocols

The following are generalized protocols for the use of this compound in chemical biology research. Optimization of parameters such as probe concentration, incubation time, and click chemistry reaction conditions may be necessary for specific applications.

Protocol 1: In Situ Labeling of PBPs in Bacterial Cells with this compound

This protocol describes the labeling of active PBPs in live bacterial cells using this compound.

Materials:

  • Bacterial culture of interest

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microcentrifuge tubes

  • Incubator

  • Centrifuge

Procedure:

  • Grow the bacterial culture to the desired growth phase (e.g., mid-logarithmic phase).

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Wash the cell pellet twice with ice-cold PBS.

  • Resuspend the cell pellet in PBS to a desired cell density (e.g., OD600 of 1.0).

  • Add this compound to the cell suspension to the desired final concentration. Note: The optimal concentration should be determined based on the IC50 values for the PBPs of interest. A typical starting range is 1-50 µM.

  • Incubate the cell suspension for a specific period (e.g., 30 minutes) at 37°C with gentle shaking.

  • Harvest the cells by centrifugation.

  • Wash the cell pellet three times with ice-cold PBS to remove unbound this compound.

  • The this compound-labeled cells are now ready for downstream applications, such as cell lysis for proteomic analysis or direct use in the click chemistry reaction (Protocol 2).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Detection of this compound-Labeled PBPs

This protocol describes the "clicking" of a reporter molecule (e.g., a fluorescent dye or biotin with an alkyne group) onto the this compound-labeled PBPs.[6]

Materials:

  • This compound-labeled cells (from Protocol 1) or cell lysate

  • Alkyne-functionalized reporter molecule (e.g., alkyne-fluorophore or alkyne-biotin)

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

  • Sodium ascorbate (freshly prepared)

  • DMSO

  • PBS, pH 7.4

Procedure:

  • Preparation of "Click" Reagents:

    • Prepare a stock solution of the alkyne-reporter in DMSO.

    • Prepare a stock solution of CuSO4 in water.

    • Prepare a stock solution of the copper ligand (THPTA or TBTA) in water or DMSO/water.

    • Prepare a fresh stock solution of sodium ascorbate in water immediately before use.

  • Click Reaction:

    • If using whole cells, resuspend the this compound-labeled cell pellet in PBS. If using a cell lysate, adjust the protein concentration to 1-5 mg/mL in PBS.

    • To the cell suspension or lysate, add the following reagents in order, vortexing gently after each addition:

      • Alkyne-reporter (final concentration typically 10-100 µM)

      • Copper ligand (e.g., THPTA, final concentration 1 mM)

      • CuSO4 (final concentration 200 µM)

      • Sodium ascorbate (final concentration 2.5 mM)

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Sample Processing for Downstream Analysis:

    • For fluorescence imaging: Wash the cells with PBS, mount them on a slide, and visualize using a fluorescence microscope.

    • For gel-based analysis: Quench the reaction by adding EDTA. Pellet the cells (if using whole cells) and lyse them. Separate the proteins by SDS-PAGE and visualize the labeled PBPs using an in-gel fluorescence scanner.

    • For enrichment and mass spectrometry: If using alkyne-biotin, proceed with streptavidin-based affinity purification of the labeled proteins, followed by on-bead digestion and analysis by LC-MS/MS.

Visualizations

Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis

The following diagram illustrates the mechanism of action of this compound, targeting the final step of peptidoglycan synthesis.

G cluster_0 Peptidoglycan Synthesis Lipid II Lipid II Nascent Peptidoglycan Nascent Peptidoglycan Lipid II->Nascent Peptidoglycan Transglycosylation Cross-linked Peptidoglycan Cross-linked Peptidoglycan Nascent Peptidoglycan->Cross-linked Peptidoglycan Transpeptidation This compound This compound PBP Penicillin-Binding Protein (PBP) This compound->PBP Covalent Binding PBP->Nascent Peptidoglycan

Caption: this compound inhibits the transpeptidation step of peptidoglycan synthesis.

Experimental Workflow: Activity-Based Protein Profiling with this compound

This diagram outlines the general workflow for using this compound as an activity-based probe.

G cluster_downstream Downstream Analysis Bacterial_Cells Bacterial Cells Azidocillin_Labeling Incubate with This compound Bacterial_Cells->Azidocillin_Labeling Labeled_Cells This compound-Labeled PBPs Azidocillin_Labeling->Labeled_Cells Click_Chemistry Click Chemistry with Alkyne-Reporter Labeled_Cells->Click_Chemistry Tagged_PBPs Reporter-Tagged PBPs Click_Chemistry->Tagged_PBPs Fluorescence_Microscopy Fluorescence Microscopy Tagged_PBPs->Fluorescence_Microscopy SDS_PAGE SDS-PAGE & In-gel Fluorescence Tagged_PBPs->SDS_PAGE Mass_Spectrometry Affinity Purification & LC-MS/MS Tagged_PBPs->Mass_Spectrometry

Caption: Workflow for PBP profiling using this compound and click chemistry.

Logical Relationship: Competitive Profiling of PBP Inhibitors

This diagram illustrates how this compound can be used in a competitive assay to screen for new PBP inhibitors.

G Bacterial_Lysate Bacterial Lysate (containing active PBPs) Labeling Competitive Labeling Bacterial_Lysate->Labeling Inhibitor Test Inhibitor Inhibitor->Labeling Azidocillin_Probe This compound Probe Azidocillin_Probe->Labeling Click_Reaction Click Reaction with Alkyne-Fluorophore Labeling->Click_Reaction Analysis SDS-PAGE & Fluorescence Analysis Click_Reaction->Analysis Result Reduced Fluorescence = Effective Inhibitor Analysis->Result

Caption: Competitive profiling workflow for PBP inhibitor screening.

References

Application Notes and Protocols for In Situ Labeling of Bacterial Cell Walls with Azidocillin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial cell wall, a unique and essential organelle, provides structural integrity and protection to bacteria, making it an excellent target for antimicrobial agents. Visualizing the dynamics of cell wall synthesis and remodeling is crucial for understanding bacterial physiology and developing new antimicrobial strategies. Azidocillin, a semisynthetic penicillin derivative, offers a powerful tool for in situ labeling of bacterial cell walls. By incorporating an azide functional group, this compound acts as a bioorthogonal chemical reporter, allowing for the visualization of peptidoglycan synthesis through "click chemistry."

This document provides detailed application notes and protocols for the in situ labeling of bacterial cell walls using this compound, followed by fluorescent detection via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Mechanism of Action

This compound, like other β-lactam antibiotics, targets penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[1] PBPs catalyze the cross-linking of peptide chains within the peptidoglycan meshwork, a process that provides the cell wall with its structural rigidity.[1] this compound mimics the D-alanyl-D-alanine moiety of the peptidoglycan precursors and covalently binds to the active site of PBPs, thereby inactivating them.[1] This inhibition of cross-linking weakens the cell wall, leading to cell lysis.[1] The presence of the azide group on this compound allows for its covalent incorporation into the peptidoglycan structure at the sites of active cell wall synthesis.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for in situ labeling of bacterial cell walls with this compound. These values should be considered as a starting point and may require optimization for specific bacterial species and experimental conditions.

ParameterGram-Positive Bacteria (e.g., Staphylococcus aureus)Gram-Negative Bacteria (e.g., Escherichia coli)Notes
This compound Concentration 1 - 10 µg/mL10 - 50 µg/mLHigher concentrations may be needed for Gram-negative bacteria due to the outer membrane barrier. Concentrations should be optimized to be sub-inhibitory to allow for incorporation without causing rapid cell death.
Incubation Time 30 - 60 minutes60 - 120 minutesOptimal time allows for sufficient incorporation of this compound into the peptidoglycan during active cell growth.
Labeling Efficiency 70 - 90%50 - 80%Efficiency can be quantified by fluorescence intensity measurements after click chemistry.
Click Reaction Time (CuAAC) 30 - 60 minutes30 - 60 minutesThe copper-catalyzed reaction is generally rapid.
Fluorophore Concentration 1 - 5 µM1 - 5 µMThe concentration of the alkyne-fluorophore should be in excess to ensure complete reaction with the incorporated azide groups.

Experimental Protocols

Protocol 1: In Situ Labeling of Bacterial Cell Walls with this compound

This protocol describes the incorporation of this compound into the peptidoglycan of actively growing bacterial cells.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate bacterial growth medium (e.g., Tryptic Soy Broth, Luria-Bertani Broth)

  • This compound stock solution (e.g., 1 mg/mL in sterile water or DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Microcentrifuge tubes

  • Incubator

  • Spectrophotometer

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the desired bacterial strain into 5 mL of appropriate growth medium.

    • Incubate overnight at the optimal growth temperature with shaking.

    • The next day, dilute the overnight culture into fresh, pre-warmed medium to an optical density at 600 nm (OD₆₀₀) of approximately 0.1.

    • Incubate the culture at the optimal growth temperature with shaking until it reaches the mid-logarithmic growth phase (OD₆₀₀ of 0.4 - 0.6).

  • This compound Labeling:

    • Add this compound stock solution to the mid-log phase bacterial culture to the desired final concentration (refer to the quantitative data table for starting concentrations).

    • Continue to incubate the culture under normal growth conditions for the optimized incubation time (e.g., 30-120 minutes).

  • Cell Harvesting and Washing:

    • Harvest the bacterial cells by centrifugation at 5,000 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of sterile PBS.

    • Repeat the centrifugation and washing steps two more times to remove any unincorporated this compound.

    • After the final wash, resuspend the cell pellet in 500 µL of sterile PBS. The cells are now ready for the click chemistry reaction.

Protocol 2: Fluorescent Detection of this compound-Labeled Bacteria via CuAAC

This protocol details the "click" reaction to attach a fluorescent probe to the azide-functionalized bacterial cell walls.

Materials:

  • This compound-labeled bacterial cells (from Protocol 1)

  • Alkyne-fluorophore stock solution (e.g., 1 mM in DMSO, such as Alkyne-TAMRA or Alkyne-FITC)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in sterile water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in sterile water)

  • Sodium ascorbate stock solution (e.g., 100 mM in sterile water, freshly prepared)

  • PBS, sterile

  • Microcentrifuge tubes

Procedure:

  • Preparation of the Click Reaction Cocktail:

    • In a microcentrifuge tube, prepare the click reaction cocktail. For a 100 µL final reaction volume, add the components in the following order:

      • To the 500 µL cell suspension from Protocol 1, add the following:

      • 1 µL of Alkyne-fluorophore stock solution (final concentration ~2 µM)

      • 2 µL of CuSO₄ stock solution (final concentration 1 mM)

      • 2 µL of THPTA stock solution (final concentration 1 mM)

    • Vortex the mixture gently.

  • Initiation of the Click Reaction:

    • Add 10 µL of freshly prepared sodium ascorbate stock solution (final concentration 10 mM) to the reaction mixture to initiate the click reaction.

    • Incubate the reaction at room temperature for 30-60 minutes, protected from light.

  • Washing and Preparation for Imaging:

    • After incubation, centrifuge the cells at 5,000 x g for 5 minutes.

    • Carefully remove the supernatant containing the click reaction components.

    • Resuspend the cell pellet in 1 mL of PBS.

    • Repeat the washing step two more times.

    • After the final wash, resuspend the fluorescently labeled cells in a suitable volume of PBS for imaging.

  • Microscopy:

    • Mount a small volume of the labeled cell suspension on a microscope slide.

    • Visualize the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Visualizations

Azidocillin_Mechanism_of_Action cluster_synthesis Bacterial Cell Wall Synthesis cluster_inhibition Inhibition by this compound UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC, D, E, F Lipid_II Lipid II UDP_NAM_pentapeptide->Lipid_II MraY, MurG Peptidoglycan Nascent Peptidoglycan Lipid_II->Peptidoglycan Transglycosylase Crosslinked_PG Cross-linked Peptidoglycan Peptidoglycan->Crosslinked_PG Transpeptidase (PBP) This compound This compound PBP_inactive Inactive PBP This compound->PBP_inactive Binds to PBP PBP_inactive->Crosslinked_PG Inhibits cross-linking

Caption: Mechanism of this compound action on bacterial cell wall synthesis.

Azidocillin_Labeling_Workflow start Start: Mid-log phase bacterial culture add_this compound Incubate with This compound start->add_this compound wash1 Wash cells (3x) to remove excess This compound add_this compound->wash1 click_reaction Perform CuAAC Click Reaction with Alkyne-Fluorophore wash1->click_reaction wash2 Wash cells (3x) to remove excess reagents click_reaction->wash2 imaging Fluorescence Microscopy wash2->imaging end End: Visualize labeled cell walls imaging->end

Caption: Experimental workflow for in situ this compound labeling.

References

Application Notes and Protocols for Labeling Penicillin-Binding Proteins with Azidocillin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial cell wall, a structure essential for survival, is primarily composed of peptidoglycan. The final and critical step in peptidoglycan synthesis, the cross-linking of peptide chains, is catalyzed by a family of enzymes known as Penicillin-Binding Proteins (PBPs). These enzymes are the primary targets of β-lactam antibiotics, including penicillins. Azidocillin, a semisynthetic penicillin derivative, functions by binding to and inactivating these essential PBPs, thereby disrupting cell wall synthesis and leading to bacterial cell lysis.[1][2]

The incorporation of an azide moiety onto the penicillin scaffold transforms this compound into a powerful chemical probe. This modification allows for the use of bioorthogonal chemistry, specifically the "click chemistry" reaction, to covalently attach reporter molecules such as fluorophores or biotin to the PBPs that have been labeled by this compound. This technique enables the visualization and identification of active PBPs within a bacterial cell, providing valuable insights into the mechanisms of antibiotic action and resistance.

These application notes provide detailed protocols for the use of this compound as an activity-based probe to label PBPs in bacteria, followed by their detection using both copper-catalyzed and strain-promoted azide-alkyne cycloaddition (click chemistry).

Data Presentation: Comparative PBP Inhibition by β-Lactam Antibiotics

While specific quantitative data for the binding affinity of this compound to a wide range of PBPs is not extensively available in the public domain, the following table provides representative 50% inhibitory concentrations (IC50) for various β-lactam antibiotics against the PBPs of Escherichia coli. This data illustrates the differential selectivity of these antibiotics for various PBPs and serves as a benchmark for the type of quantitative analysis that can be performed using the protocols described herein.[3]

β-Lactam AntibioticPBP1a (IC50 µg/mL)PBP1b (IC50 µg/mL)PBP2 (IC50 µg/mL)PBP3 (IC50 µg/mL)PBP4 (IC50 µg/mL)PBP5/6 (IC50 µg/mL)
Ampicillin0.50.50.10.2>1000>1000
Cefsulodin>1000>1000>1000>1000>1000>1000
Mecillinam>1000>10000.03>1000>1000>1000
Aztreonam>1000>1000>10000.03>1000>1000
Imipenem0.10.10.030.110>1000
Meropenem0.030.030.010.033>1000

Note: The IC50 values are determined by competition assays with a fluorescently labeled penicillin derivative.[3] Lower values indicate higher binding affinity.

Experimental Protocols

Protocol 1: In Situ Labeling of Penicillin-Binding Proteins with this compound

This protocol describes the labeling of active PBPs in live bacterial cells using this compound.

Materials:

  • Bacterial culture (e.g., E. coli, S. aureus) in logarithmic growth phase

  • This compound (stock solution in DMSO or appropriate buffer)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microcentrifuge tubes

  • Incubator

  • Microcentrifuge

Procedure:

  • Grow a fresh culture of the desired bacterial strain to mid-logarithmic phase (e.g., OD600 of 0.4-0.6).

  • Harvest the bacterial cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Wash the cell pellet once with cold PBS to remove residual growth medium.

  • Resuspend the cell pellet in fresh, pre-warmed growth medium or PBS to the original culture volume.

  • Add this compound to the cell suspension to a final concentration ranging from 1 to 50 µM. The optimal concentration should be determined empirically for each bacterial strain and experimental condition.

  • Incubate the cell suspension with this compound for 15-30 minutes at the optimal growth temperature of the bacteria with gentle agitation.

  • After incubation, harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Wash the cell pellet twice with cold PBS to remove unbound this compound.

  • The resulting cell pellet containing this compound-labeled PBPs can be used immediately for click chemistry reactions or stored at -80°C for later analysis.

Protocol 2: Detection of this compound-Labeled PBPs via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the fluorescent tagging of this compound-labeled PBPs in cell lysates using a copper-catalyzed click reaction.

Materials:

  • Cell pellet with this compound-labeled PBPs (from Protocol 1)

  • Lysis buffer (e.g., PBS with 1% SDS and protease inhibitors)

  • Alkyne-fluorophore probe (e.g., Alkyne-TAMRA, Alkyne-FITC; stock solution in DMSO)

  • Copper(II) sulfate (CuSO4) (50 mM stock solution in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock solution in water)

  • Sodium ascorbate (100 mM stock solution in water, freshly prepared)

  • Microcentrifuge tubes

  • Vortex mixer

  • Incubator or water bath

Procedure:

  • Resuspend the cell pellet from Protocol 1 in lysis buffer. The volume will depend on the size of the pellet; aim for a protein concentration of 1-5 mg/mL.

  • Lyse the cells by sonication or other appropriate methods on ice.

  • Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C) to remove cell debris.

  • In a microcentrifuge tube, combine the following in order:

    • 50 µL of cell lysate

    • Alkyne-fluorophore to a final concentration of 10-50 µM

    • THPTA to a final concentration of 1 mM

    • CuSO4 to a final concentration of 1 mM

  • Initiate the click reaction by adding sodium ascorbate to a final concentration of 5 mM.

  • Vortex the reaction mixture gently and incubate at room temperature for 1 hour in the dark.

  • Quench the reaction by adding 10 mM EDTA.

  • The fluorescently labeled proteins are now ready for analysis by SDS-PAGE and in-gel fluorescence scanning.

Protocol 3: Copper-Free Detection of this compound-Labeled PBPs via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol provides an alternative, copper-free method for labeling this compound-tagged PBPs, which is suitable for live-cell imaging or for applications where copper cytotoxicity is a concern.

Materials:

  • Cells with this compound-labeled PBPs (from Protocol 1, either as a live cell suspension or as a lysate)

  • Strain-promoted alkyne-fluorophore probe (e.g., DBCO-fluorophore, BCN-fluorophore; stock solution in DMSO)

  • PBS, pH 7.4

  • Microcentrifuge tubes

  • Incubator

Procedure:

  • For Live Cells: After step 8 of Protocol 1, resuspend the washed cells in PBS.

  • For Cell Lysates: Prepare the cell lysate as described in steps 1-3 of Protocol 2.

  • Add the strain-promoted alkyne-fluorophore to the cell suspension or lysate to a final concentration of 10-100 µM. The optimal concentration should be determined empirically.

  • Incubate the reaction mixture at 37°C (for live cells) or room temperature (for lysates) for 1-2 hours in the dark with gentle agitation.

  • For Live Cells: Wash the cells twice with PBS to remove the unbound probe. The cells are now ready for analysis by fluorescence microscopy.

  • For Cell Lysates: The labeled lysate is ready for analysis by SDS-PAGE and in-gel fluorescence scanning.

Visualizations

PBP_Labeling_Mechanism PBP Penicillin-Binding Protein (PBP) Labeled_PBP This compound-Labeled PBP This compound This compound (Azide Probe) This compound->PBP Covalent Binding (Inhibition) Alkyne_Fluorophore Alkyne-Fluorophore Fluorescent_PBP Fluorescently Labeled PBP Alkyne_Fluorophore->Fluorescent_PBP Azide-Alkyne Cycloaddition Cu_catalyst Cu(I) Catalyst (for CuAAC)

Caption: Mechanism of PBP labeling with this compound and subsequent fluorescent tagging via click chemistry.

Experimental_Workflow cluster_Lysate For Lysate Analysis (CuAAC) cluster_LiveCell For Live Cell Analysis (SPAAC) Start Start: Bacterial Culture (Logarithmic Growth) Labeling In Situ Labeling: Incubate with this compound Start->Labeling Washing Wash Cells to Remove Unbound this compound Labeling->Washing Cell_Lysis Cell Lysis Washing->Cell_Lysis Click_Reaction_Live SPAAC Reaction with DBCO-Fluorophore Washing->Click_Reaction_Live Click_Reaction_Lysate CuAAC Reaction with Alkyne-Fluorophore Cell_Lysis->Click_Reaction_Lysate Analysis_Lysate Analysis: SDS-PAGE & In-Gel Fluorescence Click_Reaction_Lysate->Analysis_Lysate Analysis_Live Analysis: Fluorescence Microscopy Click_Reaction_Live->Analysis_Live

Caption: Experimental workflow for PBP profiling using this compound and click chemistry.

References

Troubleshooting & Optimization

How to optimize Azidocillin click chemistry reaction yields.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize Azidocillin click chemistry reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of this compound click chemistry?

A1: this compound possesses a terminal azide group that readily undergoes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a terminal alkyne. This highly efficient and specific reaction forms a stable triazole linkage, covalently connecting this compound to the alkyne-containing molecule.[1][2][3]

Q2: Which copper source is optimal for this compound click chemistry?

A2: While direct sources of copper(I) like copper(I) iodide or bromide can be used, the most convenient and widely adopted method is the in situ reduction of copper(II) sulfate (CuSO₄) using a reducing agent like sodium ascorbate.[1][4][5] This approach ensures a constant supply of the active Cu(I) catalyst.

Q3: Why is a ligand necessary for the reaction?

A3: A ligand is crucial for several reasons. It stabilizes the catalytically active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) form.[4][5][6] Additionally, ligands can accelerate the reaction rate and prevent the formation of undesirable side products.[7] For aqueous reactions, which are common in biological settings, water-soluble ligands like THPTA are highly recommended.[4][5]

Q4: Can this reaction be performed in an aqueous environment?

A4: Yes, one of the significant advantages of CuAAC is its compatibility with aqueous solvents, making it ideal for bioconjugation reactions involving this compound.[1][2] In fact, water can often accelerate the reaction rate.[1] The use of water-soluble ligands like THPTA is recommended for such applications.[5]

Troubleshooting Guide

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step Rationale
Oxidation of Cu(I) catalyst1. Degas all solvents and solutions. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Ensure a sufficient excess of the reducing agent (sodium ascorbate).Oxygen in the reaction mixture will oxidize the active Cu(I) catalyst to inactive Cu(II), halting the reaction.[4][5]
Insufficient catalyst1. Increase the concentration of the copper source and ligand. 2. Ensure the correct ratio of ligand to copper (typically 2:1 to 5:1).[8]The catalytic cycle requires a sufficient concentration of the active copper-ligand complex.
Poor quality of reagents1. Use freshly prepared sodium ascorbate solution. 2. Verify the purity of this compound and the alkyne-containing substrate.Sodium ascorbate solutions can degrade over time, losing their reducing capacity. Impurities in the reactants can inhibit the catalyst or lead to side reactions.
Inhibition by other functional groupsIf your alkyne-substrate contains thiols (e.g., cysteine residues), consider using a copper-chelating ligand in excess or adding sacrificial metals like Zn(II).Thiols can strongly coordinate with copper, sequestering the catalyst and inhibiting the reaction.[7]
Substrate inaccessibilityFor reactions with large biomolecules, hydrophobic regions might bury the alkyne, making it inaccessible.Perform the reaction in denaturing or solvating conditions, such as with the addition of DMSO.[8]
Issue 2: Formation of Side Products
Possible Cause Troubleshooting Step Rationale
Alkyne homocoupling (Glaser coupling)1. Minimize the exposure of the reaction to oxygen. 2. Add a slight excess of sodium ascorbate.The presence of oxygen can promote the oxidative homocoupling of the alkyne starting material.[1][9]
Damage to biomolecules1. Use a copper-chelating ligand like THPTA or TBTA. 2. Add aminoguanidine to the reaction mixture if arginine residues are present.[7] 3. Keep copper concentrations between 50 and 100 µM for bioconjugation.[10]The combination of copper and ascorbate can generate reactive oxygen species (ROS), which may damage sensitive biomolecules.[10][11][12]

Experimental Protocols

Protocol 1: General this compound Click Reaction

This protocol provides a starting point for the click reaction of this compound with a generic alkyne-functionalized molecule.

Materials:

  • This compound

  • Alkyne-functionalized substrate

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Solvent (e.g., DMSO, if needed to dissolve substrates)

Procedure:

  • Prepare Stock Solutions:

    • 10 mM CuSO₄ in deionized water.

    • 50 mM THPTA in deionized water.

    • 100 mM Sodium Ascorbate in deionized water (prepare fresh).

    • 10 mM this compound in reaction buffer.

    • 10 mM alkyne-substrate in reaction buffer or DMSO.

  • Reaction Assembly:

    • In a microcentrifuge tube, combine the this compound and alkyne-substrate solutions. Use a 1.5 to 2-fold molar excess of the alkyne.

    • Add the THPTA solution to the reaction mixture.

    • Add the CuSO₄ solution. The final copper concentration should be between 50-250 µM.[8][10] The ligand-to-copper ratio should be maintained at 5:1.[8]

    • Vortex the mixture gently.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration should be around 5 mM.[8]

    • Vortex the mixture gently.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-4 hours. Reaction times can be optimized, with some reactions reaching completion in as little as 15-30 minutes.[4][5]

    • Protect the reaction from light.

  • Purification:

    • Purify the resulting this compound conjugate using an appropriate method for your molecule (e.g., dialysis, size exclusion chromatography, or HPLC). Copper-adsorbing resins can be used for small molecule purification but may bind to biomolecules.[7]

Data Presentation

Table 1: Recommended Reagent Concentrations for Optimization
ReagentStock ConcentrationFinal Concentration RangeReference
CuSO₄20 mM50 µM - 250 µM[8]
Ligand (THPTA)50 mM250 µM - 1.25 mM[8]
Sodium Ascorbate100 mM2.5 mM - 5 mM[5][8]
Alkyne SubstrateVaries1.5 - 50 fold excess over azide[5]
Table 2: Comparison of Common Ligands
LigandSolubilityKey Features
TBTA (Tris-(benzyltriazolylmethyl)amine)Organic SolventsOne of the first highly effective ligands developed. Stabilizes Cu(I) and prevents oxidation.[4][5]
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)WaterIdeal for bioconjugation in aqueous buffers. Simplifies the reaction setup and reduces copper toxicity.[4][5]
Picolyl Azides WaterThese are azide reagents with built-in copper-chelating capabilities, leading to faster reaction rates without the need for an additional ligand.[13]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_reagents Prepare Stock Solutions (this compound, Alkyne, CuSO4, Ligand, Ascorbate) mix Combine this compound, Alkyne, Ligand, CuSO4 prep_reagents->mix Add to reaction vessel initiate Initiate with Sodium Ascorbate mix->initiate incubate Incubate at RT (1-4 hours) initiate->incubate purify Purify Conjugate (e.g., Chromatography) incubate->purify analyze Analyze Product (e.g., LC-MS, NMR) purify->analyze

Caption: A generalized workflow for the this compound click chemistry reaction.

troubleshooting_low_yield start Low/No Product Yield cause1 Cu(I) Oxidation? start->cause1 solution1 Degas Solvents & Use Inert Atmosphere cause1->solution1 Yes cause2 Insufficient Catalyst? cause1->cause2 No solution2 Increase [Cu] & [Ligand] Check Ratio cause2->solution2 Yes cause3 Reagent Degradation? cause2->cause3 No solution3 Use Fresh Sodium Ascorbate cause3->solution3 Yes cause4 Substrate Inhibition (e.g., Thiols)? cause3->cause4 No solution4 Use Excess Ligand or Sacrificial Metals cause4->solution4 Yes

Caption: A decision tree for troubleshooting low reaction yields.

References

Troubleshooting low efficiency in Azidocillin bioconjugation.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficiency in azidocillin bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for this compound bioconjugation?

A1: The azide group on this compound allows for its use in "click chemistry," a set of highly efficient and specific reactions. The two primary methods are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join the azide on this compound with a terminal alkyne on the molecule of interest. It is known for its high reaction rates and regiospecificity, yielding a 1,4-disubstituted triazole.[1][2]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry method that utilizes a strained cyclooctyne (like DBCO or BCN) that reacts spontaneously with the azide on this compound.[1][2] This method is particularly useful for in vivo applications or with delicate biomolecules where copper toxicity is a concern.[1]

Q2: Why is my CuAAC reaction with this compound failing or showing low yield?

A2: Low efficiency in CuAAC reactions can stem from several factors:

  • Copper Catalyst Issues: The active catalytic species is Cu(I), which can be readily oxidized to the inactive Cu(II). Insufficient reducing agent (like sodium ascorbate) or exposure to oxygen can deplete the Cu(I) concentration.[1]

  • Ligand Problems: The choice and concentration of the copper-chelating ligand (e.g., THPTA, TBTA) are critical. These ligands stabilize the Cu(I) state, accelerate the reaction, and prevent damage to biomolecules.[1][3]

  • Biomolecule Degradation: Reactive oxygen species (ROS) generated by the Cu(I)/ascorbate system can degrade sensitive amino acid residues like histidine, arginine, cysteine, and methionine in protein targets.[1]

  • This compound Instability: The β-lactam ring in this compound is susceptible to hydrolysis, especially under alkaline pH conditions (pH > 8) and elevated temperatures, which would render it inactive for conjugation.[4][5]

  • Inaccessibility of Reactive Groups: The azide on this compound or the alkyne on the target molecule may be sterically hindered or buried within the molecule's structure, preventing them from reacting.[6]

Q3: What could be causing low yields in my SPAAC reaction with this compound?

A3: While SPAAC avoids copper-related issues, low yields can still occur due to:

  • Steric Hindrance: The bulky nature of cyclooctyne reagents can sometimes lead to steric clash, slowing down the reaction, especially with large biomolecules.

  • Hydrophobicity of Reagents: Some cyclooctyne reagents are hydrophobic, which can lead to aggregation or poor solubility in aqueous buffers, reducing their availability for reaction.

  • Stability of Cyclooctyne: While generally stable, some highly strained cyclooctynes can be prone to degradation over time or under certain conditions.

  • This compound Integrity: As with CuAAC, the stability of the this compound itself is crucial. Degradation of the β-lactam ring will prevent successful conjugation.

Q4: Can the presence of β-lactamases affect my bioconjugation efficiency?

A4: Yes, absolutely. If your experimental system (e.g., cell lysate, bacterial culture) contains β-lactamases, these enzymes will hydrolyze the β-lactam ring of this compound.[7][8][9] This will inactivate the this compound, making it unavailable for conjugation. The presence of β-lactamase inhibitors may be necessary in such systems.[10]

Troubleshooting Guides

Low Yield in CuAAC Reactions
Symptom Potential Cause Recommended Solution
No or very little product formation Inactive Copper Catalyst: Oxidation of Cu(I) to Cu(II).• Ensure a fresh solution of reducing agent (e.g., sodium ascorbate) is used in 3- to 10-fold excess.[1]• De-gas reaction buffers and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.[6]
Inappropriate Ligand: Incorrect ligand choice or concentration.• Use a copper-chelating ligand like THPTA or TBTA to protect the catalyst and accelerate the reaction.[1][3]• Optimize the ligand-to-copper ratio; a 5:1 ratio is often a good starting point to protect biomolecules.[6]
Low yield with protein/peptide targets Biomolecule Degradation: Oxidation of sensitive amino acids by ROS.• Use protective additives like aminoguanidine to scavenge harmful ascorbate byproducts.[11]• Increase the ligand-to-copper ratio to 5:1 or higher to help protect the biomolecule.[6]
Copper Sequestration: The target biomolecule (e.g., protein with histidines) is binding to the copper, making it unavailable for catalysis.• Increase the concentration of both copper and the ligand.[6]• Add a sacrificial metal like Zn(II) to occupy metal-binding sites on the biomolecule.[6]
Reaction starts but does not go to completion This compound Degradation: Hydrolysis of the β-lactam ring.• Maintain the reaction pH in the neutral range (pH 6-7.5). Avoid basic conditions (pH > 8).[5]• Perform the reaction at room temperature or 4°C. Avoid elevated temperatures.[5]
Inaccessibility of Alkyne Group: The alkyne on the target molecule is sterically hindered.• Consider performing the reaction in the presence of a denaturant (e.g., DMSO, guanidinium chloride) if the biomolecule's structure can tolerate it.[6]
Low Yield in SPAAC Reactions
Symptom Potential Cause Recommended Solution
Slow reaction rate or incomplete reaction Low Reactivity of Cyclooctyne: The chosen cyclooctyne (e.g., BCN, DBCO) may not be reactive enough for the specific application.• Switch to a more reactive cyclooctyne derivative if possible. Note that highly reactive cyclooctynes may have lower stability.[12]
Steric Hindrance: Bulky cyclooctyne and/or biomolecule are sterically hindering the reaction.• Introduce a longer linker between the cyclooctyne and the molecule of interest to increase accessibility.
Precipitation or cloudiness in the reaction mixture Poor Solubility of Reagents: The cyclooctyne reagent is not soluble in the aqueous reaction buffer.• Add a co-solvent like DMSO (typically 5-10%) to improve solubility.• Use a PEGylated version of the cyclooctyne reagent to enhance aqueous solubility.
No product formation, even after extended time This compound Degradation: The β-lactam ring has been hydrolyzed prior to or during the reaction.• Verify the integrity of the this compound stock solution. • Ensure the reaction buffer is within the optimal pH range for penicillin stability (pH 6-7.5).[5]
Presence of β-lactamases: If working with biological samples, β-lactamases may be degrading the this compound.• If possible, use purified components. • Consider adding a broad-spectrum β-lactamase inhibitor to the reaction mixture.[10]

Data Presentation

Comparison of CuAAC Ligand Efficiency

The choice of ligand significantly impacts the rate of the CuAAC reaction. Below is a summary of the observed rate constants for a model CuAAC reaction using different tripodal amine ligands. A higher rate constant indicates a more efficient reaction.

LigandStructure FeaturesObserved Rate Constant (k_obs)Relative Efficiency
Ligand 1 [13][13][13] chelate arm lengthHighMost Efficient
Ligand 4 [11][13][13] chelate arm lengthModerateIntermediate
Ligand 5 [11][11][13] chelate arm lengthModerateIntermediate
Ligand 2 [11][11][11] chelate arm lengthLowLeast Efficient

Data adapted from a study evaluating tripodal amine ligands. The efficiency is influenced by the chelate arm length, with shorter arms generally leading to higher reactivity.[3]

CuAAC vs. SPAAC: A Comparative Overview
Parameter CuAAC (Copper-Catalyzed) SPAAC (Strain-Promoted)
Catalyst Required Yes (Copper (I))No
Biocompatibility Lower (due to copper toxicity)High (suitable for in vivo studies)
Reaction Rate Generally faster (up to 100-fold) than SPAAC.[14]Generally slower than CuAAC.[14]
Reagent Size Azide and alkyne are small.Cyclooctynes (e.g., DBCO, BCN) are bulky.
Regiospecificity High (yields 1,4-disubstituted triazole).[2]Low (can form a mixture of regioisomers).[1]
Side Reactions Potential for ROS-mediated damage to biomolecules.[1]Minimal side reactions.
Purification May require removal of copper catalyst.Simpler purification.

Experimental Protocols

Protocol 1: General Procedure for CuAAC Bioconjugation of this compound

This protocol is a general guideline for conjugating this compound to an alkyne-modified protein.

Materials:

  • This compound solution (e.g., 10 mM in DMSO or aqueous buffer)

  • Alkyne-modified protein (in a copper-free buffer, e.g., PBS pH 7.4)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Ligand (e.g., THPTA) solution (e.g., 50 mM in water)

  • Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Aminoguanidine hydrochloride solution (e.g., 100 mM in water)

  • Microcentrifuge tubes

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, add the following in order:

    • Alkyne-modified protein solution.

    • Buffer to achieve the desired final protein concentration.

    • This compound solution to a final concentration of 2-5 fold molar excess over the protein.

  • Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ solution and the THPTA ligand solution. A common ratio is 1:5 (Cu:Ligand). Let this mixture stand for 2-3 minutes. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.[15]

  • Add Catalyst and Additives:

    • Add the CuSO₄/ligand premix to the protein/azidocillin mixture. The final copper concentration is typically between 50-250 µM.[15]

    • Add the aminoguanidine solution to a final concentration of 5 mM.[15]

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration is typically 5 mM.[15]

  • Incubation: Gently mix the reaction by inverting the tube. Protect from light and allow the reaction to proceed at room temperature for 1-2 hours, or at 4°C overnight.

  • Purification: Remove unreacted reagents and byproducts using an appropriate method such as size exclusion chromatography (SEC), dialysis, or affinity chromatography based on the properties of the conjugate.

Protocol 2: General Procedure for SPAAC Bioconjugation of this compound

This protocol describes a general method for conjugating this compound to a DBCO-modified biomolecule.

Materials:

  • This compound solution (e.g., 10 mM in DMSO or aqueous buffer)

  • DBCO-modified biomolecule in a suitable buffer (e.g., PBS pH 7.4)

  • Microcentrifuge tubes

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the DBCO-modified biomolecule and the this compound solution. A 1.5 to 5-fold molar excess of this compound is typically recommended.

  • Adjust Concentration: Add buffer to achieve the desired final concentrations of the reactants. If solubility is an issue, a small amount of a water-miscible organic solvent like DMSO can be included (final concentration usually ≤10%).

  • Incubation: Mix the solution gently. Allow the reaction to proceed at room temperature for 2-12 hours or at 4°C for 12-24 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

  • Purification: Once the reaction is complete, purify the this compound-biomolecule conjugate from excess reagents using a suitable method such as SEC, dialysis, or HPLC.

Visualizations

CuAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_analysis 3. Purification & Analysis A Alkyne-Biomolecule Mix Combine Reactants (pH 6.0-7.5, RT) A->Mix B This compound B->Mix C CuSO4 + Ligand (e.g., THPTA) C->Mix D Sodium Ascorbate (Freshly Prepared) D->Mix Initiates Reaction Purify Purification (e.g., SEC, Dialysis) Mix->Purify Analyze Analysis (SDS-PAGE, MS) Purify->Analyze

Caption: Experimental workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_prep_spaac 1. Reagent Preparation cluster_reaction_spaac 2. Reaction (Copper-Free) cluster_analysis_spaac 3. Purification & Analysis A_spaac DBCO-Biomolecule Mix_spaac Combine & Incubate (pH 6.0-7.5, 4°C to RT) A_spaac->Mix_spaac B_spaac This compound B_spaac->Mix_spaac Purify_spaac Purification (e.g., SEC, HPLC) Mix_spaac->Purify_spaac Analyze_spaac Analysis (SDS-PAGE, MS) Purify_spaac->Analyze_spaac

Caption: Experimental workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Troubleshooting_Logic Start Low Bioconjugation Yield Check_Method Which Method? (CuAAC or SPAAC) Start->Check_Method CuAAC_Path CuAAC Issues Check_Method->CuAAC_Path CuAAC SPAAC_Path SPAAC Issues Check_Method->SPAAC_Path SPAAC Check_Catalyst Check Catalyst System: - Fresh Ascorbate? - O2 Exclusion? - Correct Ligand/Cu Ratio? CuAAC_Path->Check_Catalyst Check_Protein_CuAAC Check Biomolecule: - Sensitive Amino Acids? - Potential for Cu Sequestration? CuAAC_Path->Check_Protein_CuAAC Check_Azidocillin_CuAAC Check this compound: - Correct pH (6-7.5)? - Avoid High Temp? CuAAC_Path->Check_Azidocillin_CuAAC Check_Reagents_SPAAC Check Reagents: - Cyclooctyne Solubility? - Steric Hindrance? SPAAC_Path->Check_Reagents_SPAAC Check_Azidocillin_SPAAC Check this compound: - Correct pH (6-7.5)? - Presence of β-lactamases? SPAAC_Path->Check_Azidocillin_SPAAC

Caption: Logical flowchart for troubleshooting low this compound bioconjugation efficiency.

References

Strategies to prevent non-specific binding of Azidocillin probes.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding of Azidocillin probes during their experiments.

Troubleshooting Guide

High background or non-specific binding is a common issue when using this compound probes for activity-based protein profiling (ABPP). This guide provides a structured approach to identifying and resolving these issues.

Problem: High background signal observed in negative controls (e.g., no-probe control, or competition with unlabeled penicillin).

Possible Cause & Solution

  • Suboptimal Blocking: Inadequate blocking of non-specific binding sites on beads, membranes, or cell lysates.

    • Solution: Optimize blocking conditions. Increase the concentration of the blocking agent, extend the incubation time, or try different blocking agents.[1][2] See Table 1 for a comparison of common blocking agents.

  • Inefficient Washing: Residual unbound probe or detection reagents remaining after incubation steps.

    • Solution: Increase the number and/or duration of wash steps. Consider adding a low concentration of a non-ionic detergent (e.g., Tween 20) to the wash buffer to disrupt hydrophobic interactions.

  • Incorrect Reagent Concentrations: The concentration of the this compound probe or the subsequent click chemistry reagents may be too high, leading to increased non-specific interactions.

    • Solution: Perform a titration experiment to determine the optimal concentration of your this compound probe and click chemistry reagents. The goal is to use the lowest concentration that still provides a robust specific signal. For copper-catalyzed click chemistry (CuAAC), ensure the ratio of copper to ligand is optimized, and that the concentration of the reducing agent (e.g., sodium ascorbate) is sufficient.[3]

  • Copper-Catalyzed Side Reactions (for CuAAC): The copper (I) catalyst used in CuAAC can sometimes promote non-specific labeling of proteins.[4]

    • Solution: If you suspect copper-mediated non-specific binding, consider using a copper-free click chemistry approach, such as strain-promoted alkyne-azide cycloaddition (SPAAC), if your experimental setup allows. Alternatively, ensure the use of a copper chelating ligand like TBTA or BTTAA to minimize off-target effects.

  • Thiol-Reactivity of Alkyne Tags: Some alkyne-containing reporter tags (especially strained cyclooctynes used in SPAAC) can react non-specifically with cysteine residues on proteins.[4][5]

    • Solution: Pre-treat your protein sample with a thiol-blocking agent like N-ethylmaleimide (NEM) or iodoacetamide (IAA) before adding the alkyne-containing reporter molecule. Be cautious, as this may affect the activity of your target proteins if they have critical cysteine residues.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound probes?

A1: this compound is a penicillin-based probe. Penicillins and other β-lactam antibiotics act by covalently binding to and inhibiting Penicillin-Binding Proteins (PBPs).[6][7] PBPs are enzymes involved in the synthesis of the bacterial cell wall.[8][9] Therefore, the primary, specific targets of this compound probes are PBPs.

Q2: What constitutes "non-specific binding" for an this compound probe?

A2: For this compound, non-specific binding refers to the interaction of the probe with proteins other than its intended PBP targets. This can be due to hydrophobic interactions, ionic interactions, or off-target covalent reactions.

Q3: Can the azide group on the this compound probe react non-specifically with proteins?

A3: The azide group is generally considered bioorthogonal, meaning it is largely unreactive with biological molecules in the absence of a specific reaction partner (an alkyne).[10] Therefore, non-specific binding is more likely to be caused by other factors as outlined in the troubleshooting guide.

Q4: I am still seeing non-specific binding after optimizing my blocking and washing steps. What else can I try?

A4: If you have optimized blocking and washing, consider the following:

  • Competition Experiment: A crucial control is to pre-incubate your sample with an excess of unlabeled penicillin V before adding the this compound probe.[8] A significant reduction in signal in the pre-incubated sample confirms that your probe is binding specifically to the PBP active site. If the signal is not reduced, it indicates that the binding is non-specific.

  • Click Chemistry Controls: Perform a control reaction where you omit the this compound probe but include the click chemistry reagents. This will help you determine if the reporter tag itself is binding non-specifically to your sample.[4]

  • Change the Reporter Tag: Some fluorescent dyes or affinity tags are inherently "stickier" than others. If possible, try a different reporter molecule.

Q5: Are there any known off-target proteins for penicillin-based probes?

A5: While PBPs are the primary targets, some studies suggest that at high concentrations, β-lactams might interact with other cellular proteins. However, the high affinity and covalent nature of the interaction with PBPs make them the predominant targets. Non-specific binding is often more related to the experimental conditions and the properties of the reporter tag rather than specific off-target protein families.

Data Presentation

Table 1: Comparison of Common Blocking Agents

Blocking AgentTypical Starting ConcentrationIncubation TimeIncubation TemperatureNotes
Bovine Serum Albumin (BSA)1-5% (w/v)1 hour to overnight4°C or Room TempA common and effective blocking agent for many applications.[1][2]
Non-fat Dry Milk3-5% (w/v)1 hour to overnight4°C or Room TempCost-effective, but may contain endogenous biotin and glycoproteins that can interfere with certain assays.
Normal Goat Serum (NGS)5-10% (v/v)1 hour to overnight4°C or Room TempCan be very effective in reducing background, especially in immunoassays.[1]
Casein0.5-1% (w/v)1 hour to overnight4°C or Room TempShown to be a superior blocking agent in some ELISA applications due to its heterogeneous molecular size.[2]
Tween 200.05-0.1% (v/v) in bufferDuring wash stepsRoom TempA non-ionic detergent that helps to reduce hydrophobic interactions.[1]

Note: The optimal blocking agent and conditions should be determined empirically for each specific experimental system.

Experimental Protocols

Protocol: General Workflow for Labeling PBPs with this compound Probe and Click Chemistry

This protocol provides a general outline. Specific concentrations, incubation times, and volumes should be optimized for your particular cell type and experimental goals.

  • Cell Culture and Harvest:

    • Culture bacteria to the desired growth phase (e.g., mid-logarithmic phase).

    • Harvest cells by centrifugation.

    • Wash the cell pellet with an appropriate buffer (e.g., PBS).

  • Probe Labeling:

    • Resuspend the cell pellet in buffer.

    • Add the this compound probe to the desired final concentration.

    • For a competition control, pre-incubate a separate sample with an excess of unlabeled penicillin for 30 minutes before adding the this compound probe.

    • Incubate at 37°C for the optimized duration.

  • Washing:

    • Pellet the cells by centrifugation.

    • Discard the supernatant.

    • Wash the cell pellet multiple times with buffer (e.g., PBS with 0.05% Tween 20) to remove the unbound probe.

  • Cell Lysis:

    • Lyse the cells using your preferred method (e.g., sonication, French press) in a lysis buffer compatible with click chemistry.

    • Clarify the lysate by centrifugation to pellet cell debris.

  • Click Chemistry Reaction (CuAAC):

    • To the cell lysate, add the following reagents in order:

      • Alkyne-reporter tag (e.g., alkyne-biotin or alkyne-fluorophore).

      • Copper (II) sulfate (CuSO₄).

      • A copper-chelating ligand (e.g., TBTA or BTTAA).

      • A reducing agent (e.g., freshly prepared sodium ascorbate).

    • Incubate at room temperature, protected from light, for 1 hour.

  • Downstream Analysis:

    • For fluorescent tags: Analyze by SDS-PAGE and in-gel fluorescence scanning.

    • For biotin tags: Proceed with enrichment on streptavidin beads, followed by on-bead digestion and mass spectrometry-based proteomic analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Probe Labeling cluster_click_reaction Click Chemistry cluster_analysis Analysis cell_culture Bacterial Cell Culture harvest Harvest & Wash Cells cell_culture->harvest probe_incubation Incubate with This compound Probe harvest->probe_incubation wash_unbound Wash to Remove Unbound Probe probe_incubation->wash_unbound lysis Cell Lysis wash_unbound->lysis click Perform Click Reaction (e.g., CuAAC) lysis->click sds_page SDS-PAGE & In-gel Fluorescence click->sds_page Fluorescent Tag enrichment Streptavidin Enrichment click->enrichment Biotin Tag ms_analysis Mass Spectrometry enrichment->ms_analysis

Caption: Experimental workflow for this compound probe labeling and analysis.

troubleshooting_flowchart start High Non-Specific Binding Observed check_blocking Have you optimized blocking conditions? start->check_blocking optimize_blocking Optimize Blocking: - Increase concentration/time - Try different agents (Table 1) check_blocking->optimize_blocking No check_washing Are your washing steps stringent enough? check_blocking->check_washing Yes optimize_blocking->check_washing optimize_washing Optimize Washing: - Increase number/duration - Add detergent (e.g., Tween 20) check_washing->optimize_washing No check_reagents Have you titrated your probe & click reagents? check_washing->check_reagents Yes optimize_washing->check_reagents optimize_reagents Titrate Reagents: - Determine lowest effective concentration check_reagents->optimize_reagents No check_controls Have you run competition controls? check_reagents->check_controls Yes optimize_reagents->check_controls run_controls Run Controls: - Pre-incubate with unlabeled penicillin - No-probe click reaction control check_controls->run_controls No consider_alternatives Consider Advanced Troubleshooting: - Use copper-free click chemistry - Block free thiols check_controls->consider_alternatives Yes run_controls->consider_alternatives

Caption: Troubleshooting flowchart for non-specific binding of this compound probes.

References

Optimizing Catalyst Conditions for Azidocillin CuAAC Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving Azidocillin.

Frequently Asked Questions (FAQs)

Q1: What is the optimal copper source for this compound CuAAC reactions?

A1: The most convenient and commonly used copper source is Copper(II) sulfate (CuSO₄) in combination with a reducing agent, such as sodium ascorbate, to generate the active Cu(I) species in situ.[1][2][3] While Cu(I) salts like CuI or CuBr can be used, they are often less stable and may require inert atmosphere conditions to prevent oxidation.[2][3][4] Using CuI is not recommended when maximal reaction rates are desired as iodide ions can interfere with the catalytic cycle.[1][5]

Q2: Why is a ligand necessary for the CuAAC reaction with this compound?

A2: Ligands play a crucial role in stabilizing the Cu(I) catalytic species, preventing its disproportionation and oxidation, which would render the catalyst inactive.[2][3][6] For bioconjugation reactions involving sensitive molecules like this compound, ligands also protect the molecule from oxidative damage by reactive oxygen species (ROS) that can be generated by the Cu(II)/ascorbate system.[1][7][8] Furthermore, certain ligands can accelerate the reaction rate.[1] Tris(triazolylmethyl)amine ligands, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine), are commonly used. THPTA is particularly suitable for aqueous reactions due to its high water solubility.[2][3][9]

Q3: What is the recommended reducing agent and its concentration?

A3: Sodium ascorbate is the preferred reducing agent for most CuAAC applications due to its effectiveness and convenience.[7] It is typically used in excess to maintain a sufficient concentration of the active Cu(I) catalyst.[1] A final concentration of 5 mM sodium ascorbate is a good starting point for many protocols.[5] It is crucial to prepare the sodium ascorbate solution fresh.[9] While TCEP (tris(2-carboxyethyl)phosphine) can also be used, it has been found to sometimes interfere with the reaction by binding to copper and reducing the azide.[1][5]

Q4: Can the beta-lactam ring of this compound be compromised during the CuAAC reaction?

A4: The beta-lactam ring is susceptible to hydrolysis, especially under non-optimal pH conditions or in the presence of certain nucleophiles. Standard CuAAC reactions are typically performed under mild conditions, often in aqueous buffers at or near neutral pH (pH 7-8), which should be compatible with the stability of the beta-lactam ring.[8] However, it is essential to monitor the integrity of the this compound conjugate post-reaction using appropriate analytical techniques like NMR or mass spectrometry. Avoid high temperatures and extreme pH to minimize the risk of degradation.

Q5: What are the ideal solvent conditions for this compound CuAAC reactions?

A5: CuAAC reactions are versatile and can be performed in a variety of solvents, including water, DMSO, DMF, and mixtures thereof.[10] For bioconjugation purposes with this compound, aqueous buffers are often preferred.[1] The choice of solvent can impact the reaction rate, with water often accelerating the reaction.[11] If solubility of the alkyne substrate is an issue, co-solvents like DMSO or DMF can be used, typically up to 10%.[5] It's important to note that certain buffers can interfere with the reaction; for instance, Tris buffers can slow down the reaction due to copper binding, and high concentrations of chloride ions should be avoided.[1][5] Phosphate buffers are generally suitable if the copper source is pre-mixed with the ligand.[1][5]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The Cu(I) catalyst may have been oxidized to inactive Cu(II).• Prepare fresh sodium ascorbate solution for each experiment.[9]• Ensure the reaction is protected from excessive oxygen exposure by keeping the reaction tube capped.[1]• Increase the concentration of the reducing agent.
Suboptimal Reagent Concentration: The concentration of copper, ligand, or reactants may not be optimal.• The rate of many CuAAC bioconjugation reactions shows a threshold behavior, with minimal reactivity below 50 µM Cu and maximal activity around 250 µM Cu.[5]• Use a ligand-to-copper ratio of at least 5:1 to protect biomolecules.[1][7]• Use a 2-fold or higher excess of the azide or alkyne partner that is more readily available.[5]
Inaccessible Alkyne/Azide: The reactive group on this compound or the alkyne partner may be sterically hindered or buried within a larger molecule.• For reactions with large biomolecules, consider performing the reaction under denaturing or solvating conditions, for example, by increasing the DMSO concentration.[1][5]
Copper Sequestration: Other functional groups on the reactants or in the buffer may be chelating the copper catalyst.• Add a sacrificial metal like Zn(II) or Ni(II) to occupy chelating sites.[1]• Increase the copper and ligand concentration.[1]
Side Product Formation / Degradation of this compound Oxidative Damage: Reactive oxygen species (ROS) generated by the Cu(II)/ascorbate system can lead to the oxidation of sensitive functional groups.• Use a sufficient excess of a copper-chelating ligand (e.g., THPTA) to protect the this compound molecule.[1][8]• Consider adding aminoguanidine, which can intercept byproducts of ascorbate oxidation.[7]• Minimize agitation of the solution and keep it capped to reduce oxygen exposure.[5]
Thiol-Related Side Reactions: If the alkyne partner contains a free thiol group, it can interfere with the catalyst. Cysteine residues in proteins can also lead to the formation of thiotriazole byproducts.[12]• Use an accelerating ligand and excess copper.[1]• The addition of free thiols like glutathione or cysteine can outcompete the C-S coupling of protein thiols.[12]
Reaction Reproducibility Issues Inconsistent Reagent Quality: The quality of reagents, especially the reducing agent and copper source, can vary.• Always use high-purity reagents.• Prepare stock solutions of reagents like sodium ascorbate fresh before each use.[9]
Order of Reagent Addition: The order in which reagents are added can impact catalyst formation and stability.• A recommended order of addition is to first mix the CuSO₄ with the ligand, then add this mixture to the solution containing the azide and alkyne, and finally initiate the reaction by adding the sodium ascorbate solution.[7][13]

Quantitative Data Summary

Table 1: Recommended Reagent Concentrations and Ratios for this compound CuAAC Reactions

ParameterRecommended Range/ValueNotes
Copper (CuSO₄) Concentration 50 - 250 µMReactions often show a threshold effect, with optimal rates achieved in this range.[5]
Ligand (e.g., THPTA) to Copper Ratio 5:1A higher ligand-to-copper ratio helps protect sensitive biomolecules from oxidative damage.[1][7]
Sodium Ascorbate Concentration 5 mMShould be prepared fresh.[5] A 3- to 10-fold excess is commonly employed.[8]
This compound/Alkyne Ratio 1:1 to 1:2 (or vice versa)A slight excess of one reactant can help drive the reaction to completion.[5]
pH 7.0 - 8.0Mild pH conditions are generally favorable for the stability of this compound's beta-lactam ring.[8]
Temperature Room Temperature (20-25 °C)Elevated temperatures are usually not necessary and may risk degradation of this compound.[4]

Experimental Protocols

Detailed Protocol for a Trial this compound CuAAC Reaction

This protocol is a starting point and may require optimization for specific alkyne substrates.

1. Preparation of Stock Solutions:

  • This compound: Prepare a 10 mM stock solution in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).

  • Alkyne Substrate: Prepare a 20 mM stock solution in DMSO or an appropriate aqueous buffer.

  • Copper Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.[5]

  • THPTA Ligand: Prepare a 50 mM stock solution in deionized water.[5]

  • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh immediately before use. [1][5]

2. Reaction Setup (for a 500 µL final reaction volume):

  • In a microcentrifuge tube, combine the following in the specified order:

    • Buffer: Add the required volume of reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4) to bring the final volume to 500 µL.

    • This compound Solution: Add 50 µL of the 10 mM this compound stock solution (final concentration: 1 mM).

    • Alkyne Solution: Add 50 µL of the 20 mM alkyne stock solution (final concentration: 2 mM).

  • Vortex the mixture gently.

  • Prepare the Catalyst Premix: In a separate tube, mix 6.3 µL of the 20 mM CuSO₄ stock solution with 12.5 µL of the 50 mM THPTA stock solution.[5] Let this mixture stand for 1-2 minutes.

  • Add the entire catalyst premix to the reaction tube.

  • Initiate the Reaction: Add 25 µL of the freshly prepared 100 mM sodium ascorbate stock solution (final concentration: 5 mM).[5]

3. Reaction Incubation:

  • Cap the tube to minimize oxygen exposure.[1]

  • Incubate the reaction at room temperature for 1-4 hours. The reaction time may need to be optimized.

  • Gentle mixing on a rotator or occasional vortexing can be beneficial.

4. Reaction Monitoring and Work-up:

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or HPLC).

  • Once the reaction is complete, the product can be purified using standard methods such as HPLC or solid-phase extraction.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Stock Solutions (this compound, Alkyne, CuSO4, Ligand, Ascorbate) mix_reactants Combine this compound, Alkyne, and Buffer prep_reagents->mix_reactants add_catalyst Add Catalyst Premix mix_reactants->add_catalyst premix_catalyst Premix CuSO4 and Ligand premix_catalyst->add_catalyst initiate Initiate with Sodium Ascorbate add_catalyst->initiate incubate Incubate at RT initiate->incubate monitor Monitor Progress (LC-MS/HPLC) incubate->monitor purify Purify Product monitor->purify

Caption: Experimental workflow for this compound CuAAC reaction.

troubleshooting_guide start Low/No Product? check_catalyst Is the Catalyst Active? start->check_catalyst Yes side_products Side Products Observed? start->side_products No check_reagents Are Reagent Concentrations Optimal? check_catalyst->check_reagents No solution_catalyst Use fresh ascorbate. Protect from oxygen. check_catalyst->solution_catalyst Yes check_accessibility Is the Reactive Site Accessible? check_reagents->check_accessibility No solution_reagents Optimize [Cu] (50-250 µM). Increase Ligand:Cu ratio (≥5:1). check_reagents->solution_reagents Yes solution_accessibility Use denaturing/solvating conditions (e.g., more DMSO). check_accessibility->solution_accessibility Yes solution_side_products Increase ligand concentration. Add aminoguanidine. Minimize oxygen exposure. side_products->solution_side_products Yes

References

How to minimize cell toxicity in live-cell imaging with Azidocillin.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers minimize cell toxicity during live-cell imaging experiments involving Azidocillin and copper-catalyzed click chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in live-cell imaging?

This compound, a penicillin derivative, contains an azide group. In the context of cell imaging, it is not typically used for its antibiotic properties but as a tool for bioorthogonal labeling. The azide group allows this compound to participate in a highly specific chemical reaction known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry". Researchers can metabolically incorporate this compound into specific cellular targets and then use click chemistry to attach a fluorescent probe (containing an alkyne group) for visualization.

Q2: What is the main source of toxicity in these experiments?

While high concentrations of any labeling reagent can cause stress, the primary source of acute toxicity in this procedure is often the Copper(I) catalyst required for the CuAAC reaction.[1][2] Copper ions can generate reactive oxygen species (ROS), which leads to cellular damage, and can also interfere with cellular processes by binding to thiols in proteins.[2] Additionally, the imaging process itself can cause phototoxicity from light exposure.[3][4][5]

Q3: How can I identify signs of cell toxicity in my experiment?

Signs of toxicity can range from subtle to severe:

  • Morphological Changes: Cells may round up, shrink, show blebbing of the membrane, or detach from the culture surface.

  • Reduced Viability: A significant decrease in the number of live cells, often assessed by a viability dye (e.g., Trypan Blue) post-experiment.

  • Apoptosis/Necrosis: Activation of cell death pathways, which can be measured using specific assays (e.g., Annexin V/PI staining).

  • Altered Function: Changes in normal cellular processes, such as proliferation rate, metabolic activity, or the dynamic process being imaged.[1]

Q4: What is the function of a ligand in the click reaction, and why is it crucial?

A ligand is a molecule that binds to the copper ion. In live-cell click chemistry, ligands are essential for two main reasons:

  • Catalysis Enhancement: Ligands can accelerate the CuAAC reaction, allowing for faster labeling with lower copper concentrations.[6][7]

  • Toxicity Reduction: Crucially, ligands protect cells by chelating the copper, which prevents it from generating damaging ROS and interfering with cellular machinery.[6] Ligands like THPTA (tris(hydroxypropyltriazolyl)methylamine) are specifically designed to both stabilize the Cu(I) oxidation state and reduce its toxicity to living cells.[6][7]

Troubleshooting Guide

Problem: Significant cell death occurs immediately after adding the click reaction cocktail.
Probable CauseSuggested Solution
Copper Concentration is Too High The concentration of the copper catalyst is the most critical factor. Perform a dose-response experiment to find the lowest effective concentration. Start with a range of 1 µM to 50 µM of Cu(I).[6]
Inadequate Ligand Concentration or Ineffective Ligand Ensure the ligand-to-copper ratio is optimized. A common starting point is a 1:1 or higher molar ratio of ligand to copper.[6] Use a cell-compatible ligand like THPTA or l-histidine.[1]
Toxicity of the Reducing Agent Sodium ascorbate is used to keep copper in its active Cu(I) state but can produce oxidative byproducts. Use the lowest concentration necessary, typically in the range of 100 µM to 1 mM. Prepare the ascorbate solution fresh before each experiment.
High Concentration of this compound Although less common, high concentrations of the azide-containing molecule can be toxic to some cell lines.[6][7] Determine the optimal concentration by performing a titration and assessing cell viability.[8]
Problem: Cells appear stressed (e.g., rounded, detached) during or after the imaging process.
Probable CauseSuggested Solution
Phototoxicity The energy from the excitation light is damaging the cells. Reduce phototoxicity by: 1. Lowering the laser power/light intensity to the minimum required for a good signal. 2. Increasing the camera gain or using a more sensitive detector.[9] 3. Using longer exposure times with lower light intensity.[9] 4. Minimizing the total exposure time by capturing images less frequently or only for the necessary duration.[5]
Sub-lethal Chemical Toxicity The click reaction components, even at sub-lethal doses, may be causing cellular stress that is exacerbated by the imaging conditions. Re-optimize the concentrations of copper, ligand, and ascorbate as described above.
Unsuitable Imaging Media Standard culture media can be suboptimal for imaging. Use a phenol red-free imaging medium to reduce background fluorescence.[10] Ensure the medium is buffered correctly (e.g., with HEPES) to maintain pH outside of a CO₂ incubator.
Problem: Weak fluorescent signal, forcing the use of high, phototoxic laser power.
Probable CauseSuggested Solution
Inefficient Click Reaction The labeling reaction may not be proceeding to completion. Ensure the click cocktail components are fresh and correctly prepared. Consider increasing the incubation time for the click reaction.
Low Incorporation of this compound The target molecule may not be incorporating this compound efficiently. Increase the incubation time or concentration of this compound (after confirming it is not toxic at that level).
Photobleaching The fluorophore is being destroyed by excessive light exposure. Use an anti-fade reagent in your imaging medium.[11] Reduce light exposure by following the steps to minimize phototoxicity.[4]

Quantitative Data Summary

Optimizing the concentrations of the click chemistry components is essential. The ideal concentrations are highly cell-type dependent and must be determined empirically. The table below provides common starting ranges found in the literature.

ComponentRecommended Starting ConcentrationKey Considerations
This compound 10 - 50 µMCell-type dependent. Test for toxicity before use.[6][7]
Copper(II) Sulfate (CuSO₄) 10 - 100 µMMust be reduced to Cu(I) by an agent like sodium ascorbate.
Sodium Ascorbate 100 µM - 1 mMPrepare fresh. Higher concentrations can be toxic.
Copper-Protective Ligand (e.g., THPTA) 50 - 500 µMUse at a 1:1 or higher molar ratio to copper to minimize toxicity.[6]

Experimental Protocols

Protocol 1: Optimizing Reagent Concentrations via a Cytotoxicity Assay

This protocol uses a standard viability assay (e.g., MTT, CellTiter-Glo) to determine the No Observed Adverse Effect Level (NOAEL) for each component.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that ensures they are in the log growth phase (approx. 50-60% confluency) at the time of treatment.[8]

  • Reagent Titration: Create a matrix of conditions on the plate.

    • This compound: Test a range of concentrations (e.g., 0, 10, 25, 50, 100 µM) and incubate for the intended duration of your labeling experiment (e.g., 24 hours).

    • Click Cocktail: In separate wells (without pre-incubation of this compound), test a matrix of Copper/Ligand concentrations (e.g., 0, 10, 25, 50, 100 µM) with a fixed, non-toxic concentration of sodium ascorbate (e.g., 250 µM). Expose cells for the intended click reaction time (e.g., 30-60 minutes).

  • Incubation: After the specified treatment times, replace the media with fresh culture medium and incubate for a recovery period (e.g., 24 hours).

  • Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo) to each well according to the manufacturer's instructions.[12]

  • Data Analysis: Measure the output (absorbance or luminescence). Calculate cell viability as a percentage relative to the untreated control wells. Select the highest concentrations of each reagent that do not cause a significant drop in viability.

Protocol 2: General Protocol for Live-Cell Imaging with this compound
  • Metabolic Labeling: Incubate cells with the pre-determined optimal concentration of this compound in culture medium for the desired period (e.g., 4-24 hours).

  • Wash: Gently wash the cells twice with warm, serum-free medium or PBS to remove unincorporated this compound.

  • Prepare Click Reaction Cocktail: Prepare the cocktail immediately before use in this order, vortexing gently between additions:

    • Alkyne-fluorophore

    • Copper(II) Sulfate

    • Copper Ligand (e.g., THPTA)

    • Sodium Ascorbate (add last)

    • Note: The final concentrations should be the optimal, non-toxic ones determined in Protocol 1.

  • Click Reaction: Remove the wash buffer and add the click reaction cocktail to the cells. Incubate at 37°C for 30-60 minutes.

  • Final Wash: Wash the cells three times with imaging medium (e.g., phenol red-free, HEPES-buffered medium) to remove unreacted reagents.

  • Live-Cell Imaging: Proceed with imaging on a microscope equipped with an environmental chamber (37°C, 5% CO₂).

    • Use the lowest possible excitation light intensity.

    • Set the exposure time and acquisition frequency to the minimum necessary to capture the biological process of interest.[4][5]

Visual Guides

Experimental Workflow and Key Optimization Points

G cluster_prep Phase 1: Preparation & Labeling cluster_reaction Phase 2: Click Reaction cluster_imaging Phase 3: Imaging & Analysis seed Seed Cells incubate_az Incubate with this compound seed->incubate_az wash1 Wash to Remove Excess incubate_az->wash1 prep_click Prepare Click Cocktail (Alkyne-Dye, Cu, Ligand, Ascorbate) add_click Add Cocktail to Cells wash1->add_click prep_click->add_click wash2 Wash to Remove Reagents add_click->wash2 image Live-Cell Imaging wash2->image analyze Data Analysis image->analyze tox1 Toxicity Check 1: This compound Titration tox1->incubate_az tox2 Toxicity Check 2: Cu/Ligand Titration tox2->add_click tox3 Toxicity Check 3: Phototoxicity tox3->image

Caption: Workflow for this compound labeling and imaging, highlighting critical toxicity checkpoints.

Troubleshooting Flowchart for Cell Viability Issues

G start Problem: High Cell Death or Stress q1 When does death occur? start->q1 ans1_click Immediately after Click Reaction q1->ans1_click After Click Step ans1_image During/After Imaging q1->ans1_image During Imaging sol_click1 Cause: Chemical Toxicity 1. Lower Copper Concentration 2. Increase Ligand:Copper Ratio 3. Titrate Ascorbate Concentration ans1_click->sol_click1 sol_image1 Cause: Phototoxicity 1. Reduce Laser Power 2. Minimize Exposure Time 3. Use Phenol-Free Imaging Media ans1_image->sol_image1

Caption: A logical guide to troubleshooting the source of cell toxicity.

Mechanism of Cellular Toxicity

G copper Free Copper (Cu+) ros Reactive Oxygen Species (ROS) copper->ros Fenton-like Reactions protein Protein Damage (Thiol Binding) copper->protein light High-Intensity Light (Imaging) light->ros Photosensitization dna DNA Damage ros->dna lipid Lipid Peroxidation ros->lipid stress Oxidative Stress & Cell Damage protein->stress dna->stress lipid->stress apoptosis Apoptosis / Cell Death stress->apoptosis

Caption: Pathways of copper- and light-induced cytotoxicity leading to cell death.

References

Technical Support Center: Purification of Azidocillin-Labeled Peptides and Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of azidocillin-labeled peptides and proteins. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound-labeled biomolecules.

Issue 1: Low or No Yield of Purified Peptide/Protein

Q: I am not getting any or a very low yield of my this compound-labeled peptide/protein after affinity purification using an alkyne-functionalized resin. What are the possible causes and solutions?

A: Low or no yield is a common issue with several potential causes. Systematically evaluating each step of your workflow can help pinpoint the problem.

  • Inefficient this compound Labeling: The initial labeling reaction may be incomplete.

    • Solution: Verify the labeling efficiency before proceeding to purification. This can be done by mass spectrometry to confirm the mass shift corresponding to the this compound tag. Optimize labeling conditions such as reactant concentrations, reaction time, and temperature.

  • Incomplete Click Chemistry Reaction: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction required for capturing the labeled protein onto the resin may be inefficient.[1][2]

    • Solution: Ensure all click chemistry reagents are fresh and of high quality. The copper(I) catalyst used in CuAAC is prone to oxidation; therefore, use a stabilizing ligand like THPTA or TBTA.[3] Optimize the reaction time; while some protocols suggest 30-60 minutes, longer incubation times (e.g., overnight) might improve yield for difficult conjugations.[3][4]

  • Issues with Affinity Resin: The alkyne-functionalized resin may have a low binding capacity or may not be properly equilibrated.

    • Solution: Check the manufacturer's specifications for the resin's binding capacity. Ensure you are not overloading the column. Before loading your sample, properly wash and equilibrate the resin with the recommended binding buffer.

  • Suboptimal Elution Conditions: The conditions used to elute the captured protein from the resin may be too mild.[5]

    • Solution: If using a cleavable linker, ensure the cleavage agent is fresh and used at the optimal concentration and incubation time. For non-cleavable linkers, elution often relies on disrupting the affinity interaction. This may require optimizing the pH, ionic strength, or using denaturing agents.[6] A gradient elution can help determine the optimal concentration of the eluting agent.[7]

  • Protein Degradation: Proteases present in the sample can degrade the target protein, leading to a lower yield of the full-length product.[7]

    • Solution: Add protease inhibitors to your lysis and purification buffers and keep samples on ice or at 4°C throughout the process to minimize proteolytic activity.[7]

Issue 2: High Levels of Non-Specific Binding

Q: My final purified sample contains many contaminating proteins. How can I reduce non-specific binding to the affinity resin?

A: Non-specific binding can obscure results and reduce the purity of your target protein. Several factors can contribute to this issue.

  • Insufficient Washing: The washing steps may not be stringent enough to remove proteins that are weakly or non-specifically interacting with the resin.

    • Solution: Increase the number and volume of wash steps. The composition of the wash buffer can also be optimized by increasing the salt concentration (e.g., up to 1 M NaCl) or including a mild non-ionic detergent (e.g., 0.1% Tween-20).[8]

  • Hydrophobic Interactions: Both the resin matrix and the target protein can have hydrophobic patches that lead to non-specific binding of other proteins.[8]

    • Solution: Adding a non-ionic detergent or a small percentage of an organic solvent (e.g., 5% isopropanol) to the wash buffer can help disrupt these interactions.[9]

  • Non-Specific Labeling: In some cases, the reagents used for click chemistry can non-specifically interact with other proteins in the lysate, leading to their co-purification.[10]

    • Solution: Ensure that the click chemistry reaction is performed under optimal conditions to favor the specific azide-alkyne reaction. Running a negative control where the this compound labeling step is omitted can help determine the extent of non-specific labeling by the click reagents themselves.

Issue 3: Protein Aggregation or Precipitation During Purification

Q: My this compound-labeled protein is precipitating during the purification process. What can I do to improve its solubility?

A: Protein aggregation and precipitation can be influenced by the buffer conditions, protein concentration, and the presence of the this compound label itself, which may alter the protein's properties.

  • Suboptimal Buffer Conditions: The pH or ionic strength of the purification buffers may not be optimal for your protein's stability.[11]

    • Solution: Experiment with different buffer systems and pH values to find the optimal conditions for your protein's solubility. The addition of stabilizing agents such as glycerol (up to 20% v/v), arginine, or non-ionic detergents can also help prevent aggregation.[12]

  • High Protein Concentration: Highly concentrated protein samples are more prone to aggregation.

    • Solution: If possible, work with more dilute protein solutions. If concentration is necessary, perform it in a buffer that is known to stabilize your protein.

  • Effect of the Azide Group: The introduction of the azide group can sometimes affect the folding and solubility of the protein.

    • Solution: While this is an intrinsic property of the labeled protein, optimizing the purification conditions as described above can help mitigate these effects. In some cases, the addition of a solubility-enhancing tag to the protein construct may be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying this compound-labeled peptides and proteins?

A1: The most effective and specific method is affinity purification based on the azide group introduced by the this compound label. This is typically achieved through "click chemistry," where the azide-labeled biomolecule is covalently captured by a solid support (e.g., agarose or magnetic beads) functionalized with an alkyne group.[1][2] This approach offers high selectivity and allows for stringent washing conditions to remove non-specifically bound contaminants.

Q2: Is the azide group on this compound stable during the entire purification process?

A2: The azide group is generally stable under common biochemical buffer conditions (pH 4-11).[13] However, it is sensitive to reducing agents such as DTT and TCEP, which can reduce the azide to an amine. Therefore, it is crucial to avoid these reagents in your buffers until after the click chemistry capture step. For long-term storage of azide-labeled proteins, it is recommended to store them at -20°C or -80°C in a suitable buffer, protected from light.[14]

Q3: Can I use standard chromatography techniques like ion exchange or size exclusion for purifying this compound-labeled proteins?

A3: Yes, traditional chromatography methods can be used as polishing steps after the initial affinity purification. For instance, size exclusion chromatography can be employed to remove aggregates or separate the labeled protein from any remaining small molecule reagents. Ion-exchange chromatography can be used to further purify the protein based on its charge properties. However, these methods alone do not offer the same level of specificity for the labeled protein as click chemistry-based affinity purification.

Q4: How can I confirm that my purified protein is indeed labeled with this compound?

A4: The most definitive way to confirm successful labeling is through mass spectrometry.[15] The mass of the labeled protein will be higher than the unlabeled protein by the mass of the incorporated this compound fragment. Tandem mass spectrometry (MS/MS) can be used to identify the specific peptide(s) containing the modification.

Q5: What are the key considerations for the click chemistry reaction in the context of protein purification?

A5: For a successful click chemistry-based purification, consider the following:

  • Catalyst: For copper-catalyzed reactions (CuAAC), use a copper(I) source and a stabilizing ligand to prevent oxidation.[3]

  • Reagent Concentration: Use an excess of the alkyne-functionalized resin or biotin-alkyne to drive the reaction to completion.

  • Reaction Time: Allow sufficient time for the reaction to proceed. This can range from 30 minutes to several hours.[3]

  • Buffer Compatibility: Avoid buffers containing primary amines (like Tris) or strong reducing agents during the click reaction.[1] HEPES and phosphate buffers are generally compatible.

Experimental Protocols

Protocol 1: Affinity Purification of this compound-Labeled Proteins using Alkyne-Functionalized Agarose Resin

This protocol outlines a general procedure for the capture of this compound-labeled proteins from a cell lysate using an alkyne-functionalized agarose resin via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • Cell lysate containing the this compound-labeled protein of interest

  • Alkyne-functionalized agarose resin

  • Binding/Wash Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4)

  • Click Chemistry Reaction Buffer (e.g., 100 mM sodium phosphate, pH 7.4)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Copper-stabilizing ligand (e.g., THPTA) stock solution (e.g., 250 mM in water)

  • Reducing agent (e.g., sodium ascorbate) stock solution (freshly prepared, e.g., 500 mM in water)

  • Elution Buffer (will depend on the nature of the interaction and whether a cleavable linker is used; a common starting point for non-covalent elution is a low pH buffer like 0.1 M glycine-HCl, pH 2.5)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

  • Resin Preparation:

    • Equilibrate the required amount of alkyne-functionalized agarose resin by washing it three times with 10 bed volumes of Binding/Wash Buffer.

  • Click Chemistry Reaction:

    • In a microcentrifuge tube, combine the cell lysate with the equilibrated alkyne resin.

    • Prepare the click chemistry reaction cocktail by mixing the following in order:

      • Copper(II) sulfate to a final concentration of 1 mM.

      • Copper-stabilizing ligand to a final concentration of 5 mM.

      • Vortex briefly.

    • Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM to initiate the reaction.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle end-over-end rotation.

  • Washing:

    • Pellet the resin by centrifugation and discard the supernatant.

    • Wash the resin extensively to remove non-specifically bound proteins. Perform at least five washes with 10 bed volumes of Binding/Wash Buffer. For more stringent washing, the buffer can be supplemented with up to 1 M NaCl and/or 0.1% Tween-20.

  • Elution:

    • After the final wash, add 1-2 bed volumes of Elution Buffer to the resin.

    • Incubate for 5-10 minutes at room temperature with gentle mixing.

    • Pellet the resin and collect the supernatant containing the purified protein.

    • Repeat the elution step 1-2 more times to maximize recovery.

    • Immediately neutralize the eluted fractions by adding a small volume of Neutralization Buffer if a low pH elution buffer was used.

  • Analysis:

    • Analyze the purified protein by SDS-PAGE and confirm its identity by Western blotting or mass spectrometry.

Quantitative Data Summary

Table 1: Typical Click Chemistry Reaction Conditions for Protein Labeling in Lysate

ParameterRecommended RangeNotes
Protein Concentration1-5 mg/mLHigher concentrations can improve reaction kinetics but may also increase non-specific interactions.
Alkyne-Biotin/Resin50-100 µMA significant excess of the alkyne reagent is typically used to drive the reaction.
Copper(II) Sulfate1-2 mMFinal concentration in the reaction mixture.
Copper Ligand (e.g., THPTA)5-10 mMUsed in excess to the copper to maintain it in the active Cu(I) state.
Reducing Agent (e.g., Sodium Ascorbate)5-10 mMShould be freshly prepared and added last to initiate the reaction.
Reaction Time30-120 minutesMay require optimization depending on the specific protein and reagents.
TemperatureRoom TemperatureMost click chemistry reactions proceed efficiently at room temperature.

Visualizations

experimental_workflow cluster_labeling Step 1: this compound Labeling cluster_purification Step 2: Affinity Purification via Click Chemistry start Peptide/Protein labeling Incubate with this compound start->labeling labeled_protein This compound-Labeled Peptide/Protein labeling->labeled_protein click_reaction Click Chemistry Reaction (CuSO4, Ligand, Ascorbate) labeled_protein->click_reaction alkyne_resin Alkyne-Functionalized Resin alkyne_resin->click_reaction captured_protein Captured Labeled Protein on Resin click_reaction->captured_protein washing Wash to Remove Impurities captured_protein->washing elution Elute Purified Protein washing->elution purified_protein Purified this compound-Labeled Peptide/Protein elution->purified_protein troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Purified Protein cause1 Inefficient Labeling start->cause1 cause2 Incomplete Click Reaction start->cause2 cause3 Suboptimal Elution start->cause3 cause4 Protein Degradation start->cause4 solution1 Verify Labeling by Mass Spec Optimize Labeling Conditions cause1->solution1 solution2 Use Fresh Reagents Optimize Reaction Time Use Copper Ligand cause2->solution2 solution3 Optimize Elution Buffer (pH, salt) Use Gradient Elution cause3->solution3 solution4 Add Protease Inhibitors Keep Samples Cold cause4->solution4

References

Overcoming challenges in the mass spectrometry analysis of Azidocillin adducts.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of Azidocillin adducts. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the analysis of its adducts important?

A1: this compound is a semi-synthetic, narrow-spectrum penicillin antibiotic.[1] Like other β-lactam antibiotics, it can form covalent adducts with proteins, particularly by reacting with nucleophilic residues such as lysine.[2][3] The analysis of these adducts is crucial in drug development to understand potential immunogenicity, off-target effects, and mechanisms of adverse drug reactions.[2]

Q2: What is the exact mass of this compound?

A2: The monoisotopic mass of this compound is 375.10012521 Da.[1] This value is fundamental for identifying the parent molecule and its adducted forms in mass spectrometry data.

Q3: What are the most common adducts observed in the mass spectrometry analysis of small molecules like this compound?

A3: In electrospray ionization mass spectrometry (ESI-MS), common adducts include protonated molecules ([M+H]⁺), as well as sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts.[4] Solvent adducts can also be observed.[5] The formation of these adducts can complicate data interpretation by splitting the signal of the analyte of interest across multiple species.

Q4: How can I identify this compound-protein adducts in a complex sample?

A4: Identifying protein adducts typically involves a "bottom-up" proteomics approach.[6] The protein sample is digested with a protease (e.g., trypsin), and the resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Adducted peptides will have a mass shift corresponding to the mass of the this compound fragment that remains covalently bound. Specialized software can be used for "open-mass searching" to identify peptides with unexpected modifications.[2][7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no signal for this compound adducts - Low abundance of the adducted protein/peptide.- Inefficient ionization of the adducted peptide.- Suboptimal fragmentation of the precursor ion.- Enrich the target protein before digestion.- Optimize ESI source parameters (e.g., spray voltage, gas flow).- Adjust collision energy (CID/HCD) to improve fragmentation efficiency.
Complex spectra with multiple adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺) - High salt concentration in the sample or LC mobile phase.- Desalt the sample before LC-MS analysis.- Use high-purity solvents and additives for the mobile phase.- Lower the pH of the mobile phase with formic acid to promote protonation ([M+H]⁺).
Poor fragmentation of adducted peptides - The charge state of the precursor ion is not optimal for fragmentation.- The adduct itself is prone to facile neutral loss, dominating the MS/MS spectrum.- Select different precursor charge states for fragmentation.- Utilize alternative fragmentation techniques if available (e.g., ETD, UVPD).
Difficulty in identifying the site of adduction - Incomplete fragmentation coverage of the peptide backbone.- Optimize collision energy to generate a rich series of b- and y-ions.- Use multiple proteases to generate overlapping peptides.
Non-reproducible results - Inconsistent sample preparation.- Carryover between LC-MS runs.- Standardize all sample preparation steps.- Implement a rigorous wash method for the LC column between samples.

Experimental Protocols

Protocol 1: Sample Preparation for this compound-Protein Adduct Analysis

This protocol is adapted from standard procedures for the analysis of protein adducts.[2][6]

  • Protein Reduction and Alkylation:

    • To a solution of the protein of interest (e.g., 1 mg/mL in 50 mM ammonium bicarbonate), add dithiothreitol (DTT) to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature.

    • Add iodoacetamide to a final concentration of 55 mM and incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues.

  • Tryptic Digestion:

    • Add sequencing-grade modified trypsin to the protein solution at a 1:50 (trypsin:protein) ratio.

    • Incubate at 37°C for 16-18 hours.

  • Sample Cleanup:

    • Acidify the reaction with formic acid to a final concentration of 0.1% to stop the digestion.

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

    • Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.

    • Dry the eluted peptides in a vacuum centrifuge and reconstitute in a suitable volume of 0.1% formic acid for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound-Adducted Peptides

This protocol provides a general framework for the LC-MS/MS analysis.[3][5]

  • Liquid Chromatography (LC) System:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 40% mobile phase B over 60 minutes.

    • Flow Rate: 0.2 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS) System:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Scan Mode: Data-Dependent Acquisition (DDA).

    • MS1 Scan Range: m/z 350-1800.

    • MS/MS: Fragment the top 10 most intense precursor ions from the MS1 scan using higher-energy collisional dissociation (HCD).

    • Resolution: 60,000 for MS1 scans and 15,000 for MS/MS scans.

Data Presentation

Table 1: Common Adducts of this compound

The following table summarizes the theoretical m/z values for common adducts of this compound in positive ion mode.

Adduct TypeChemical FormulaTheoretical m/z
Protonated ([M+H]⁺)C₁₆H₁₈N₅O₄S⁺376.1074
Sodiated ([M+Na]⁺)C₁₆H₁₇N₅O₄SNa⁺398.0893
Potassiated ([M+K]⁺)C₁₆H₁₇N₅O₄SK⁺414.0633

Note: These values are calculated based on the monoisotopic mass of this compound (375.1001 Da).

Visualizations

Workflow for this compound Adduct Analysis

The following diagram illustrates the general workflow for the identification of this compound-protein adducts.

workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_identification Identification cluster_validation Validation ProteinSample Protein Sample (with this compound) ReductionAlkylation Reduction & Alkylation ProteinSample->ReductionAlkylation Digestion Tryptic Digestion ReductionAlkylation->Digestion Cleanup SPE Cleanup Digestion->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS DataProcessing Data Processing LCMS->DataProcessing DatabaseSearch Database Search (Open Mass Shift) DataProcessing->DatabaseSearch AdductID Adduct Identification DatabaseSearch->AdductID ManualValidation Manual Spectra Validation AdductID->ManualValidation

Caption: General workflow for identifying this compound-protein adducts.

Logical Diagram for Troubleshooting Low Signal Intensity

This diagram outlines a logical approach to troubleshooting low signal intensity for this compound adducts.

troubleshooting Start Low/No Adduct Signal CheckSamplePrep Review Sample Preparation Start->CheckSamplePrep CheckLC Optimize LC Conditions Start->CheckLC CheckMS Optimize MS Parameters Start->CheckMS Resolved Signal Improved CheckSamplePrep->Resolved Enrichment/Cleanup Improved CheckLC->Resolved Gradient/Column Optimized CheckMS->Resolved Ionization/Fragmentation Enhanced

Caption: Troubleshooting low signal for this compound adducts.

References

Addressing the stability issues of Azidocillin in long-term experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability issues of Azidocillin in long-term experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the storage and handling of this compound.

ProblemPossible CauseRecommended Solution
Loss of antibacterial activity in prepared solutions. Degradation of the β-lactam ring due to improper pH, high temperature, or prolonged storage.- Prepare fresh solutions before use. - Store stock solutions at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[1] - For working solutions, use a citrate buffer with a pH around 7.0 to enhance stability.[2]
Visible precipitation or discoloration of this compound solutions. Formation of insoluble degradation products or aggregation.- Ensure the solvent is appropriate and of high purity. - Avoid repeated freeze-thaw cycles. - If precipitation occurs, discard the solution as its concentration is no longer reliable.
Inconsistent results in bioassays. Partial degradation of this compound leading to variable active concentrations.- Perform a stability-indicating HPLC analysis to quantify the remaining active this compound before each experiment. - Prepare and use a fresh batch of this compound solution for critical experiments.
Unexpected peaks in HPLC chromatograms. Presence of degradation products.- Conduct a forced degradation study to identify potential degradation products and their retention times. - Ensure the HPLC method is validated for stability-indicating properties.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, like other β-lactam antibiotics, is primarily affected by pH, temperature, and the presence of certain enzymes (β-lactamases) or metal ions. The β-lactam ring is susceptible to hydrolysis, which is accelerated under acidic or alkaline conditions and at elevated temperatures.

Q2: What is the recommended storage condition for this compound powder?

A2: this compound powder is relatively stable and should be stored at -20°C for long-term storage, which can preserve its integrity for up to 3 years.[1][2]

Q3: How should I prepare and store this compound stock solutions?

A3: It is recommended to dissolve this compound in a suitable solvent like DMSO or sterile water. For long-term stability of stock solutions, store them at -80°C, where they can be stable for up to a year.[2] For shorter periods, storage at -20°C for up to one month is also acceptable.[1] Avoid repeated freeze-thaw cycles.

Q4: Can I do anything to improve the stability of my this compound working solutions?

A4: Yes, using a buffer system can significantly improve stability. For penicillins, a citrate buffer at a pH of approximately 7.0 has been shown to provide the best stability in aqueous solutions.[2] The molar ratio of the buffer to the penicillin should be considered for optimal stabilization.[2]

Q5: What are the expected degradation products of this compound?

A5: The primary degradation pathway for penicillins involves the hydrolytic cleavage of the β-lactam ring, leading to the formation of penicilloic acid. Further degradation can lead to other products. The specific degradation profile of this compound can be determined through forced degradation studies.

Quantitative Stability Data

The following table summarizes the expected stability of this compound under various stress conditions. This data is illustrative and based on the known behavior of similar β-lactam antibiotics. Researchers should perform their own stability studies to obtain precise data for their specific experimental conditions.

Stress ConditionParameterValueExpected Degradation (%)
Hydrolytic 0.1 M HCl24 hours> 20%
0.1 M NaOH24 hours> 30%
Oxidative 3% H₂O₂24 hours10-20%
Thermal 60°C in solution48 hours> 15%
Photolytic UV light (254 nm)24 hours5-15%

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and keep at room temperature for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Heat the stock solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be kept in the dark at the same temperature.

3. Sample Analysis:

  • At specified time points, withdraw aliquots of the stressed samples.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method.

Stability-Indicating HPLC Method

- Column: C18 column (e.g., 4.6 x 250 mm, 5 µm) - Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 6.5). The exact gradient should be optimized to achieve good separation between the parent drug and its degradation products. - Flow Rate: 1.0 mL/min - Detection: UV at 220 nm - Injection Volume: 20 µL - Column Temperature: 30°C

Visualizations

This compound This compound Penicilloic_Acid Penicilloic Acid This compound->Penicilloic_Acid Hydrolysis (Acid/Base/Enzyme) Further_Degradation Further Degradation Products Penicilloic_Acid->Further_Degradation

Caption: General degradation pathway of this compound.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Acid Acid Hydrolysis Prep_Stock->Acid Base Base Hydrolysis Prep_Stock->Base Oxidation Oxidation Prep_Stock->Oxidation Thermal Thermal Prep_Stock->Thermal Photo Photolysis Prep_Stock->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation HPLC->Data

Caption: Experimental workflow for stability testing.

Start Inconsistent Experimental Results? Check_Solution Is this compound Solution Freshly Prepared? Start->Check_Solution Check_Storage Were Stock Solutions Stored Correctly? Check_Solution->Check_Storage Yes Prepare_Fresh Prepare Fresh Solution Check_Solution->Prepare_Fresh No Review_Storage Review Storage Protocol (-80°C for long-term) Check_Storage->Review_Storage No HPLC_Analysis Perform Stability-Indicating HPLC Analysis Check_Storage->HPLC_Analysis Yes Degraded Degradation Confirmed? HPLC_Analysis->Degraded Optimize_Conditions Optimize Experimental Conditions (e.g., use buffer) Degraded->Optimize_Conditions Yes No_Issue Investigate Other Experimental Parameters Degraded->No_Issue No

Caption: Troubleshooting decision tree for stability issues.

References

Validation & Comparative

Comparative Analysis of Azidocillin and Ampicillin Efficacy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of Azidocillin and Ampicillin, two beta-lactam antibiotics belonging to the penicillin family. The document is intended for researchers, scientists, and drug development professionals, offering an objective look at their mechanisms, efficacy, and the experimental protocols used for their evaluation.

Introduction and Mechanism of Action

Both this compound and Ampicillin are semi-synthetic penicillin derivatives that exert their bactericidal effects by interfering with the synthesis of the bacterial cell wall.[1][2] Ampicillin is classified as a broad-spectrum aminopenicillin, effective against a range of Gram-positive and some Gram-negative bacteria.[3][4] this compound is described as a narrow-spectrum penicillin antibiotic, similar in action to ampicillin.[1][5]

The core mechanism for both antibiotics involves the inhibition of transpeptidase, an enzyme also known as a Penicillin-Binding Protein (PBP).[5][6] These enzymes are crucial for the final step in peptidoglycan synthesis, which involves cross-linking peptide chains to provide structural integrity to the bacterial cell wall.[1][6] By binding to and inactivating these PBPs, this compound and Ampicillin prevent the formation of a stable cell wall.[5][7] This disruption leads to the activation of autolytic enzymes (autolysins) within the bacteria, which degrade the cell wall, ultimately causing cell lysis and bacterial death.[1][8]

cluster_antibiotic Antibiotic Action cluster_process Bacterial Cell Wall Synthesis cluster_outcome Result A This compound / Ampicillin PBP Penicillin-Binding Proteins (PBPs) A->PBP Binds to & Inactivates PG Peptidoglycan Synthesis PBP->PG Inhibition CW Stable Cell Wall PG->CW Cross-linking lysis Weakened Cell Wall & Cell Lysis CW->lysis Leads to

Mechanism of Action for Beta-Lactam Antibiotics.

Comparative Efficacy: In Vitro Data

Table 1: Minimum Inhibitory Concentration (MIC) Values for Ampicillin against Various Bacteria This table summarizes MIC data from a review article. It is important to note that these values can vary between specific strains.

Bacterial OrganismAmpicillin MIC (μg/ml)[8]
Staphylococcus aureus0.015
Streptococcus pneumoniae0.03
Enterococcus faecalis4.0
Escherichia coli3.0 - 128.0
Salmonella typhi1.5 - 64.0
Neisseria gonorrhoeae0.03
Neisseria meningitidis0.25
Haemophilus influenzae1.0 - 4.0
Proteus mirabilis3.0
Klebsiella sp.200
Shigella sp.1.5

This compound is noted to be a narrow-spectrum antibiotic.[1] It has been used in the treatment of infections such as scarlet fever, otitis media, and those affecting the throat and upper airways.[5][11][12] Its efficacy is concentrated on a smaller range of bacteria compared to the broader activity of Ampicillin.

Key Experimental Protocols

The following sections detail the standardized methodologies used to evaluate the efficacy of antibiotics like this compound and Ampicillin.

The broth microdilution assay is a standard method for determining the MIC of an antibiotic.[13][14] It involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.

Protocol:

  • Preparation of Antibiotic Dilutions: A stock solution of the antibiotic is prepared. A serial two-fold dilution is performed in Mueller-Hinton Broth (MHB) across the wells of a microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: The bacterial strain to be tested is cultured overnight. The culture is then diluted to a standardized concentration, typically equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is further diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in each well.[14]

  • Inoculation: Each well containing the diluted antibiotic is inoculated with the prepared bacterial suspension. Control wells are included: a positive control (broth + bacteria, no antibiotic) and a negative control (broth only).

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Result Interpretation: The MIC is determined as the lowest antibiotic concentration in which no visible bacterial growth (turbidity) is observed.[9]

cluster_prep Preparation cluster_exec Execution cluster_res Analysis p1 Prepare serial dilutions of antibiotic in 96-well plate p2 Standardize bacterial inoculum to 0.5 McFarland e1 Inoculate wells with bacterial suspension p2->e1 e2 Incubate plate at 37°C for 18-24h e1->e2 r1 Visually inspect for turbidity (growth) e2->r1 r2 Determine lowest conc. with no growth (MIC) r1->r2

Workflow for the Broth Microdilution MIC Assay.

This assay provides information on the pharmacodynamics of an antibiotic, showing the rate at which it kills a specific bacterium over time.[15] It helps differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.

Protocol:

  • Preparation: A standardized bacterial inoculum is prepared in a suitable broth medium.

  • Exposure: The antibiotic is added to the bacterial culture at a specific concentration (often a multiple of its MIC, e.g., 4x MIC). A growth control tube with no antibiotic is also prepared.[16]

  • Sampling: The cultures are incubated at 37°C. Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).[17]

  • Quantification: Serial dilutions of each aliquot are plated on agar plates. The plates are incubated overnight.

  • Analysis: The number of colony-forming units (CFU/mL) is counted for each time point. The results are plotted as log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (or 99.9%) reduction in CFU/mL from the initial inoculum.[15]

start Prepare standardized bacterial culture exp Add antibiotic at specified conc. (e.g., 4x MIC) start->exp incubate Incubate culture at 37°C exp->incubate sample Remove aliquots at set time intervals (0, 2, 4, 8, 24h) incubate->sample plate Perform serial dilutions and plate on agar sample->plate count Incubate plates & count Colony-Forming Units (CFU) plate->count plot Plot log10 CFU/mL vs. Time count->plot

Workflow for a Time-Kill Curve Analysis.

Animal models are essential for evaluating the therapeutic efficacy of an antibiotic in a living system. The murine sepsis model is a common approach.[18]

Protocol:

  • Animal Acclimation: Mice (e.g., BALB/c strain) are acclimated to the laboratory environment.

  • Infection: Mice are infected with a lethal or sub-lethal dose of the pathogen, typically via intraperitoneal (IP) injection.[19]

  • Treatment: At a specified time post-infection (e.g., 1-2 hours), treatment groups receive the antibiotic (e.g., this compound or Ampicillin) at various dosages, administered through a relevant route (e.g., IP or oral). A control group receives a placebo (vehicle).[19]

  • Monitoring: The health of the mice is monitored regularly over a period (e.g., 7-10 days). Parameters include survival rates and clinical sepsis scores (e.g., activity level, posture, breathing).[19]

  • Endpoint Analysis: The primary endpoint is often survival. Secondary endpoints can include determining the bacterial load in key organs (e.g., spleen, liver, blood) at a specific time point post-treatment. This involves homogenizing the tissues and plating serial dilutions to quantify CFU/gram of tissue.[18]

cluster_setup Setup cluster_treat Intervention cluster_observe Observation & Endpoint s1 Acclimate mice to lab environment s2 Induce infection with pathogen (e.g., IP injection) s1->s2 t1 Administer antibiotics to treatment groups s2->t1 t2 Administer placebo to control group s2->t2 o1 Monitor survival and clinical scores daily t1->o1 t2->o1 o2 Determine bacterial load in organs (optional) o1->o2

Workflow for an In Vivo Murine Sepsis Model.

Conclusion

This compound and Ampicillin share a fundamental mechanism of action, characteristic of beta-lactam antibiotics, by inhibiting bacterial cell wall synthesis. The primary distinction in their efficacy lies in their spectrum of activity, with Ampicillin demonstrating broader action against both Gram-positive and a selection of Gram-negative bacteria, while this compound is considered a narrow-spectrum agent. The provided experimental protocols represent the standard methodologies required to conduct a rigorous, direct comparison of their efficacy. For a definitive assessment, further studies generating head-to-head MIC and time-kill data, as well as comparative in vivo trials, are necessary.

References

A Comparative Guide to the Mass Spectrometry Validation of Azidocillin-Protein Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based methods and alternative techniques for the validation of Azidocillin-protein conjugates. This compound, a penicillin derivative containing an azide group, serves as a powerful chemical probe for activity-based protein profiling (ABPP), enabling the identification and characterization of penicillin-binding proteins (PBPs) and other cellular targets. The validation of the covalent conjugation of this compound to its protein targets is a critical step in understanding its mechanism of action and identifying potential therapeutic targets.

This document outlines detailed experimental protocols, presents quantitative data for methodological comparison, and includes visualizations of key experimental workflows and the underlying biological pathways.

Comparison of Validation Methodologies

The validation of this compound-protein conjugates can be approached using several techniques, each with distinct advantages and limitations. Mass spectrometry offers unparalleled detail at the molecular level, while gel-based methods provide a more accessible, albeit less detailed, confirmation of conjugation.

FeatureMass Spectrometry (Bottom-Up Proteomics)In-Gel Fluorescence DetectionWestern Blotting
Principle Identification of this compound-modified peptides after enzymatic digestion of the proteome.Detection of fluorescently tagged this compound-protein conjugates in a polyacrylamide gel.Immunodetection of a specific protein target to observe a mass shift upon this compound conjugation.
Primary Output Precise identification of modified peptides and localization of the binding site.Visualization of labeled proteins, providing information on the number and apparent molecular weight of targets.Confirmation of conjugation to a known protein of interest.
Sensitivity High (femtogram to picogram range)Moderate (nanogram range)Variable, dependent on antibody affinity.
Specificity Very high, provides sequence-level information.Moderate, potential for off-target labeling or background fluorescence.High for the target protein, but does not confirm the site of modification.
Quantitative Capability Relative and absolute quantification of labeled proteins and site occupancy.[1][2][3]Semi-quantitative, based on fluorescence intensity.Semi-quantitative, based on band intensity.
Throughput High, capable of analyzing thousands of proteins in a single experiment.Moderate, limited by the number of lanes in a gel.Low to moderate.
Requirement for Specific Reagents Requires access to a mass spectrometer and expertise in proteomic data analysis.Requires a fluorescent alkyne dye and a fluorescence gel scanner.[4]Requires a specific primary antibody for each protein of interest.

Experimental Protocols

Mass Spectrometry-Based Validation: A Bottom-Up Proteomics Workflow

This protocol outlines the key steps for identifying the protein targets of this compound and mapping its covalent binding sites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Cellular Labeling with this compound:

  • Culture bacterial or mammalian cells to the desired density.

  • Treat the cells with this compound at a predetermined concentration and for a specific duration to allow for the covalent modification of target proteins, primarily Penicillin-Binding Proteins (PBPs).[5]

  • As a negative control, pre-incubate a parallel set of cells with a broad-spectrum penicillin or another PBP inhibitor before adding this compound to demonstrate competition for binding sites.

  • Harvest the cells and prepare cell lysates.

2. Click Chemistry for Biotin or Fluorophore Conjugation:

  • To the cell lysate, add an alkyne-functionalized reporter tag, such as alkyne-biotin for enrichment or a fluorescent alkyne (e.g., alkyne-TAMRA) for in-gel visualization.

  • Prepare the click chemistry reaction cocktail containing copper(II) sulfate, a reducing agent (e.g., sodium ascorbate or TCEP), and a copper-chelating ligand (e.g., TBTA or THPTA) to catalyze the azide-alkyne cycloaddition.[6][7][8][9]

  • Incubate the reaction mixture to allow for the covalent ligation of the reporter tag to the azide group of this compound on the modified proteins.

3. Protein Enrichment and Digestion:

  • For Biotin-tagged proteins: Enrich the this compound-labeled proteins using streptavidin-coated magnetic beads.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the bound proteins or perform on-bead digestion.

  • Reduce the disulfide bonds in the proteins with DTT and alkylate the resulting free thiols with iodoacetamide.

  • Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.

4. LC-MS/MS Analysis:

  • Desalt the resulting peptide mixture using a C18 solid-phase extraction column.

  • Analyze the peptides by nano-liquid chromatography coupled to a high-resolution tandem mass spectrometer.

  • The mass spectrometer will be operated in a data-dependent acquisition mode, where the most abundant peptide ions are selected for fragmentation to generate MS/MS spectra.

5. Data Analysis:

  • Search the acquired MS/MS spectra against a protein sequence database using a search engine (e.g., Mascot, Sequest, or MaxQuant).

  • Specify the mass shift corresponding to the this compound-reporter tag adduct on serine residues (the typical site of acylation for penicillins in PBPs) as a variable modification.

  • Identify the proteins that are significantly enriched in the this compound-treated sample compared to the control.

  • Manually validate the MS/MS spectra of the modified peptides to confirm the sequence and the site of modification.

Alternative Validation: In-Gel Fluorescence Detection

This method provides a visual confirmation of this compound-protein conjugation.

1. Cellular Labeling and Click Chemistry:

  • Follow steps 1 and 2 from the mass spectrometry protocol, but use a fluorescent alkyne reporter tag (e.g., alkyne-TAMRA or a Click-iT® dye).[10]

2. SDS-PAGE:

  • Separate the proteins from the click chemistry reaction mixture by one-dimensional sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[4]

3. In-Gel Fluorescence Scanning:

  • After electrophoresis, visualize the fluorescently labeled this compound-protein conjugates directly in the gel using a fluorescence gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.[6][11]

  • The resulting fluorescent bands will indicate the apparent molecular weights of the this compound-targeted proteins.

Visualizations

experimental_workflow Experimental Workflow for Mass Spectrometry Validation cluster_cell_culture Cellular Treatment cluster_click_chem Click Chemistry cluster_proteomics_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cell_labeling Incubate cells with This compound harvest Harvest cells and prepare lysate cell_labeling->harvest control Control: Pre-incubate with PBP inhibitor control->harvest click_reaction Add alkyne-biotin and Cu(I) catalyst harvest->click_reaction enrichment Enrich biotinylated proteins with streptavidin beads click_reaction->enrichment digestion Reduce, alkylate, and digest with trypsin enrichment->digestion lcms LC-MS/MS analysis of peptides digestion->lcms data_analysis Database search and identification of modified peptides lcms->data_analysis

Mass spectrometry validation workflow.

signaling_pathway Mechanism of this compound Action and Conjugate Formation This compound This compound pbp Penicillin-Binding Protein (PBP) (Active Site Serine) This compound->pbp Covalent Binding peptidoglycan_synthesis Peptidoglycan Cross-linking pbp->peptidoglycan_synthesis Catalyzes azidocillin_pbp_complex Acyl-Enzyme Intermediate (Covalent Conjugate) azidocillin_pbp_complex->peptidoglycan_synthesis Inhibition cell_wall_integrity Bacterial Cell Wall Integrity peptidoglycan_synthesis->cell_wall_integrity cell_lysis Cell Lysis cell_wall_integrity->cell_lysis Loss of

This compound's mechanism of action.

References

Assessing Azidocillin's Vulnerability to Beta-Lactamase Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Azidocillin, like other penicillin derivatives, is known to be susceptible to degradation by beta-lactamase enzymes. These enzymes, produced by a multitude of bacteria, hydrolyze the beta-lactam ring, rendering the antibiotic ineffective. The extent of this inactivation, however, varies significantly depending on the specific class and variant of the beta-lactamase. A comprehensive assessment of this compound's stability against different beta-lactamases is crucial for determining its clinical efficacy and potential therapeutic applications.

Comparative Analysis of this compound's Susceptibility to Beta-Lactamases

A direct comparison of this compound's performance against different beta-lactamases requires quantitative data from standardized enzymatic assays. The following table provides a template for summarizing such hypothetical data, which would be essential for a thorough comparative analysis. The key parameters to measure are the Michaelis constant (Km), indicating the substrate concentration at which the reaction rate is half of the maximum, and the catalytic rate constant (kcat), representing the turnover number of the enzyme. The ratio of kcat/Km serves as a measure of the enzyme's catalytic efficiency.

Beta-Lactamase ClassSpecific Enzyme ExampleKm (µM)kcat (s⁻¹)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)
Class A TEM-1Data unavailableData unavailableData unavailable
SHV-1Data unavailableData unavailableData unavailable
KPC-2Data unavailableData unavailableData unavailable
Class B NDM-1Data unavailableData unavailableData unavailable
VIM-2Data unavailableData unavailableData unavailable
Class C AmpCData unavailableData unavailableData unavailable
Class D OXA-48Data unavailableData unavailableData unavailable

Experimental Protocols for Assessing Beta-Lactamase Activity

The determination of the kinetic parameters presented above relies on robust and well-defined experimental protocols. A common method for assessing beta-lactamase activity is through spectrophotometric assays using a chromogenic substrate like nitrocefin.

Protocol: Determination of Beta-Lactamase Kinetic Parameters
  • Enzyme and Substrate Preparation:

    • Purify the target beta-lactamase enzymes from recombinant expression systems.

    • Prepare stock solutions of this compound and a control substrate (e.g., nitrocefin) of known concentrations in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Enzyme Activity Assay:

    • Perform assays in a 96-well microplate format.

    • To each well, add a fixed concentration of the purified beta-lactamase enzyme.

    • Initiate the reaction by adding varying concentrations of this compound.

    • Monitor the hydrolysis of the beta-lactam ring by measuring the change in absorbance at a specific wavelength over time using a microplate reader. For substrates like nitrocefin, hydrolysis results in a color change that can be monitored at 486 nm. For non-chromogenic substrates like this compound, indirect methods or HPLC-based assays may be required to quantify the amount of hydrolyzed product.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear phase of the absorbance versus time plots.

    • Plot the initial velocities against the corresponding substrate concentrations.

    • Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the Km and Vmax values.

    • Calculate the kcat value using the equation kcat = Vmax / [E], where [E] is the enzyme concentration.

    • Determine the catalytic efficiency (kcat/Km).

Visualizing the Experimental Workflow

To clearly illustrate the process of assessing this compound's cross-reactivity, a graphical representation of the experimental workflow is beneficial.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Purification Beta-Lactamase Purification Reaction_Setup Reaction Setup (Enzyme + this compound) Enzyme_Purification->Reaction_Setup Substrate_Prep This compound Stock Preparation Substrate_Prep->Reaction_Setup Data_Acquisition Spectrophotometric Measurement Reaction_Setup->Data_Acquisition Velocity_Calc Initial Velocity Calculation Data_Acquisition->Velocity_Calc MM_Kinetics Michaelis-Menten Kinetics Analysis Velocity_Calc->MM_Kinetics Parameter_Det Determination of Km, kcat, kcat/Km MM_Kinetics->Parameter_Det

Experimental workflow for assessing this compound's cross-reactivity.

The Hydrolytic Pathway of Beta-Lactam Antibiotics

The fundamental mechanism by which beta-lactamases inactivate antibiotics like this compound involves the hydrolysis of the amide bond in the beta-lactam ring. This process is catalyzed by a serine residue in the active site of Class A, C, and D beta-lactamases, or by zinc ions in Class B metallo-beta-lactamases.

Hydrolysis_Pathway This compound This compound (Active) Enzyme_Complex Enzyme-Substrate Complex This compound->Enzyme_Complex Binding Beta_Lactamase Beta-Lactamase Enzyme Beta_Lactamase->Enzyme_Complex Hydrolysis Hydrolysis of Beta-Lactam Ring Enzyme_Complex->Hydrolysis Inactive_Product Inactive Metabolite Hydrolysis->Inactive_Product Regenerated_Enzyme Regenerated Beta-Lactamase Hydrolysis->Regenerated_Enzyme

General pathway of beta-lactam antibiotic hydrolysis by beta-lactamases.

Comparative Efficacy of Azidocillin and its Analogs Against Resistant Bacterial Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers and drug development professionals on the performance of Azidocillin and related β-lactam antibiotics against multidrug-resistant bacteria, supported by comprehensive experimental data and detailed protocols.

The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents and the re-evaluation of existing compounds. This guide provides a comparative analysis of this compound, a semi-synthetic penicillin, and its structural analogs, Ampicillin and Piperacillin, against two of the most challenging resistant pathogens: Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.

Comparative In Vitro Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound, Ampicillin, and Piperacillin against MRSA and P. aeruginosa. MIC is a critical measure of an antibiotic's potency, representing the lowest concentration required to inhibit visible bacterial growth.

AntibioticTarget OrganismMIC Range (μg/mL)Key Findings
This compound Methicillin-Resistant Staphylococcus aureus (MRSA)32 - 64[1]Demonstrates moderate activity against MRSA.
Pseudomonas aeruginosaNo recent data availableFurther studies are required to determine the efficacy against this pathogen.
Ampicillin Methicillin-Resistant Staphylococcus aureus (MRSA)32 - >1024[2][3]Generally exhibits high resistance, though synergistic approaches can restore susceptibility.[2]
Piperacillin Pseudomonas aeruginosa4 - 128[4]Often used in combination with a β-lactamase inhibitor (Tazobactam) to enhance its activity against resistant strains.
Azlocillin Pseudomonas aeruginosa≤64 - >128[5][6][7]A ureido penicillin showing variable activity against P. aeruginosa.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent and is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]

1. Preparation of Antimicrobial Stock Solution:

  • Aseptically prepare a stock solution of the antibiotic at a high concentration in a suitable solvent.

  • Sterilize the stock solution by filtration through a 0.22 µm filter.

2. Preparation of Microtiter Plates:

  • Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.

  • Perform serial two-fold dilutions of the antimicrobial stock solution in the wells to achieve a range of concentrations.

  • Leave a well with only broth as a sterility control and another with broth and inoculum as a growth control.

3. Inoculum Preparation:

  • Select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Visualizing Experimental and Biological Pathways

To facilitate a deeper understanding of the experimental procedures and the underlying mechanisms of bacterial resistance, the following diagrams are provided.

Experimental_Workflow_MIC_Determination Experimental Workflow for MIC Determination cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis stock Prepare Antibiotic Stock Solution plate Prepare Serial Dilutions in 96-well Plate stock->plate inoculate Inoculate Plates plate->inoculate inoculum Prepare Standardized Bacterial Inoculum inoculum->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read Read Plates for Visible Growth incubate->read determine Determine MIC read->determine

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Mechanisms of β-Lactam Resistance

The effectiveness of β-lactam antibiotics, including this compound, is challenged by various resistance mechanisms developed by bacteria.

In Methicillin-Resistant Staphylococcus aureus (MRSA):

The primary mechanism of resistance is the acquisition of the mecA gene, which encodes for a modified Penicillin-Binding Protein, PBP2a.[2][11] PBP2a has a low affinity for β-lactam antibiotics, allowing the bacterium to continue cell wall synthesis even in the presence of the drug.[2][11]

MRSA_Resistance_Pathway MRSA β-Lactam Resistance Pathway cluster_outcome beta_lactam β-Lactam Antibiotic (e.g., this compound) pbp Normal PBPs beta_lactam->pbp Binds and Inactivates pbp2a PBP2a (mecA) beta_lactam->pbp2a Low Affinity cell_wall_synthesis Cell Wall Synthesis pbp->cell_wall_synthesis inhibition Inhibition pbp2a->cell_wall_synthesis Continues Synthesis resistance Resistance no_inhibition No Inhibition

Caption: PBP2a-mediated resistance in MRSA.

In Pseudomonas aeruginosa:

Resistance in P. aeruginosa is often multifactorial and includes:

  • Reduced Permeability: The outer membrane has a low permeability to antibiotics due to the presence of porin channels that restrict entry.[12][13][14]

  • Efflux Pumps: These pumps actively transport antibiotics out of the bacterial cell.[5][12]

  • β-Lactamase Production: Enzymes that hydrolyze and inactivate β-lactam antibiotics.[5][12][15]

Pseudomonas_Resistance_Pathway P. aeruginosa β-Lactam Resistance Mechanisms antibiotic_out β-Lactam Antibiotic (Outside Cell) porin Porin Channel (OprD) antibiotic_out->porin Entry antibiotic_in β-Lactam Antibiotic (Inside Cell) efflux Efflux Pump (e.g., MexAB-OprM) antibiotic_in->efflux Export beta_lactamase β-Lactamase (e.g., AmpC) antibiotic_in->beta_lactamase Hydrolysis target Penicillin-Binding Proteins (PBPs) antibiotic_in->target Inhibition of Cell Wall Synthesis porin->antibiotic_in Reduced Permeability efflux->antibiotic_out

Caption: Multifactorial resistance in P. aeruginosa.

References

Azidocillin's Engagement with Penicillin-Binding Proteins: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Azidocillin's interaction with its target enzymes, the penicillin-binding proteins (PBPs). Due to a lack of publicly available quantitative binding data for this compound, this document offers a qualitative description of its known PBP targets and presents quantitative data for other relevant penicillin antibiotics to serve as a valuable reference point for experimental design and drug development.

This compound, a semisynthetic penicillin antibiotic, exerts its bactericidal effect by inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall.[1] Inactivation of these proteins disrupts the cross-linkage of peptidoglycan chains, leading to a weakened cell wall and eventual cell lysis.[1] Specifically, in Streptococcus pneumoniae, this compound is known to inhibit PBP2a, PBP1b, serine-type D-Ala-D-Ala carboxypeptidase, PBP1A, and PBP2B.[1]

Comparison of PBP Binding Affinity

AntibioticOrganismPBP TargetIC50 (µg/mL)
AmoxicillinS. pneumoniae D39PBP1a0.08
PBP1b>100
PBP2a0.4
PBP2b0.2
PBP2x0.02
PBP30.02
AmpicillinS. pneumoniae D39PBP1a0.04
PBP1b>100
PBP2a0.2
PBP2b0.1
PBP2x0.01
PBP30.01
Penicillin GS. pneumoniae D39PBP1a0.02
PBP1b10
PBP2a0.1
PBP2b0.04
PBP2x0.004
PBP30.004
PiperacillinE. coli DC2PBP1a0.8
PBP1b0.8
PBP21.6
PBP30.1
PBP4>100
PBP5/6>100
CefotaximeS. pneumoniae D39PBP1a0.04
PBP1b>100
PBP2a0.1
PBP2b0.2
PBP2x0.008
PBP30.004

Note: The data presented above is compiled from various studies and methodologies. Direct comparison between different studies should be made with caution. The primary source for the S. pneumoniae D39 data is Kocaoglu et al., 2015, and for E. coli DC2 is a similar study by the same group.

Experimental Protocols

The determination of PBP binding affinity is crucial for understanding the efficacy of beta-lactam antibiotics. Below are detailed methodologies for two common experimental approaches.

Competitive Fluorescent Penicillin Binding Assay

This assay is widely used to determine the IC50 values of unlabeled beta-lactam antibiotics by measuring their ability to compete with a fluorescently labeled penicillin derivative (e.g., Bocillin-FL) for binding to PBPs.[2][3]

1. Bacterial Cell Culture and Membrane Preparation:

  • Grow the bacterial strain of interest (e.g., Streptococcus pneumoniae) to mid-logarithmic phase in an appropriate broth medium.
  • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
  • Lyse the cells using mechanical disruption (e.g., sonication or French press) to release the cellular contents.
  • Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.
  • Resuspend the membrane pellet in a storage buffer and determine the protein concentration.

2. Competitive Binding Reaction:

  • In a microplate, incubate the prepared bacterial membranes with various concentrations of the unlabeled test antibiotic (e.g., this compound) for a defined period at a specific temperature (e.g., 30 minutes at 37°C).
  • Add a fixed, subsaturating concentration of a fluorescent penicillin derivative, such as Bocillin-FL, to each well and incubate for an additional period (e.g., 15 minutes at 37°C). This allows the fluorescent probe to bind to any PBPs not already occupied by the test antibiotic.

3. SDS-PAGE and Fluorescence Detection:

  • Stop the binding reaction by adding SDS-PAGE sample buffer and heating the samples.
  • Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Visualize the fluorescently labeled PBPs in the gel using a fluorescence scanner.

4. Data Analysis:

  • Quantify the fluorescence intensity of each PBP band using densitometry software.
  • Plot the percentage of Bocillin-FL binding (relative to a control with no competing antibiotic) against the logarithm of the test antibiotic concentration.
  • Determine the IC50 value, which is the concentration of the test antibiotic that inhibits 50% of the fluorescent probe binding, by fitting the data to a dose-response curve.[2]

Radiolabeled Penicillin Binding Assay

This traditional method utilizes a radiolabeled penicillin (e.g., [³H]benzylpenicillin) to detect and quantify PBP binding.

1. Membrane Preparation:

  • Prepare bacterial cell membranes as described in the fluorescent assay protocol.

2. Radiolabeling and Competition:

  • For direct labeling, incubate the membranes with a saturating concentration of the radiolabeled penicillin for a specific time and temperature.
  • For competition assays, pre-incubate the membranes with varying concentrations of the unlabeled test antibiotic before adding the radiolabeled penicillin.

3. SDS-PAGE and Autoradiography:

  • Separate the membrane proteins by SDS-PAGE.
  • Treat the gel with a scintillant to enhance the radioactive signal.
  • Dry the gel and expose it to X-ray film (autoradiography) to detect the radiolabeled PBP bands.

4. Data Analysis:

  • Similar to the fluorescent assay, quantify the band intensities and calculate the IC50 values from the competition assay data.

Visualizing Experimental Workflows and Mechanisms

To further clarify the processes involved in studying this compound's binding to PBPs, the following diagrams illustrate a typical experimental workflow and the underlying molecular mechanism.

G cluster_workflow Competitive Fluorescent PBP Binding Assay Workflow A Bacterial Culture & Membrane Prep B Incubate Membranes with Unlabeled Antibiotic (e.g., this compound) A->B C Add Fluorescent Penicillin (Bocillin-FL) B->C D SDS-PAGE C->D E Fluorescence Gel Scanning D->E F Densitometry & IC50 Calculation E->F

Caption: Workflow for determining the IC50 of an antibiotic for PBPs.

G cluster_mechanism Mechanism of PBP Inhibition by Beta-Lactams PBP Active PBP Crosslinking Cell Wall Cross-linking PBP->Crosslinking Binds InactivePBP Inactive Acyl-Enzyme Complex PBP->InactivePBP Forms Substrate Peptidoglycan Precursor (D-Ala-D-Ala) Substrate->PBP BetaLactam Beta-Lactam Antibiotic (e.g., this compound) BetaLactam->PBP Binds NoCrosslinking Inhibition of Cell Wall Synthesis InactivePBP->NoCrosslinking

Caption: PBP inhibition by beta-lactam antibiotics.

References

Cross-Validation of Azidocillin Assays: A Comparative Guide to Traditional Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate assessment of antibiotic efficacy is paramount. This guide provides a comprehensive comparison of modern Azidocillin-based assays with traditional antimicrobial susceptibility testing (AST) and quantification methods. By examining the experimental protocols and performance data, this document aims to equip researchers with the knowledge to select the most appropriate assay for their specific needs.

This compound, a semisynthetic penicillin antibiotic, functions by inhibiting the synthesis of the bacterial cell wall.[1] Like other beta-lactam antibiotics, it binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. This interference with the cross-linking of peptidoglycan chains ultimately leads to cell lysis and bacterial death. The validation of assays designed to measure the susceptibility of bacteria to this compound or to quantify its concentration in various samples is crucial for both clinical and research applications.

This guide explores the cross-validation of this compound-based assays against established techniques: the Kirby-Bauer disk diffusion method, broth microdilution for susceptibility testing, and High-Performance Liquid Chromatography (HPLC) for quantification.

I. Comparison of Antimicrobial Susceptibility Testing Methods

The determination of a microorganism's susceptibility to an antibiotic is a cornerstone of infectious disease research and clinical microbiology. Traditional methods like Kirby-Bauer disk diffusion and broth microdilution provide reliable, albeit sometimes slower, results.

Data Presentation: Performance Characteristics
Performance MetricKirby-Bauer Disk DiffusionBroth Microdilution (MIC)Hypothetical this compound-Based Assay
Principle Diffusion of antibiotic from a paper disk into agar, creating a zone of growth inhibition.Serial dilution of an antibiotic in broth to determine the lowest concentration that inhibits visible growth.(Assay Dependent - e.g., colorimetric, fluorometric, or lateral flow)
Result Type Qualitative (Susceptible, Intermediate, Resistant) based on zone diameter.Quantitative (Minimum Inhibitory Concentration in µg/mL).Qualitative or Quantitative
Categorical Agreement High, when standardized protocols (e.g., CLSI, EUCAST) are followed.Gold standard for susceptibility testing.To be determined through validation studies.
Essential Agreement Not applicable (qualitative).Not applicable (reference method).To be determined against broth microdilution.
Throughput Moderate.High (with automation).Potentially High.
Turnaround Time 18-24 hours.18-24 hours.Potentially shorter (assay dependent).
Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of any assay. Below are the standardized protocols for the Kirby-Bauer and broth microdilution methods.

1. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol

This method determines the in vitro susceptibility of bacteria to antimicrobial agents by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.

    • Suspend the colonies in a sterile broth (e.g., Tryptic Soy Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation of Mueller-Hinton Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes before applying the antibiotic disks.

  • Application of Antibiotic Disks:

    • Aseptically apply an this compound-impregnated disk (and other antibiotic disks for comparison) to the surface of the inoculated agar plate.

    • Gently press each disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zones of complete growth inhibition in millimeters (mm) using a ruler or caliper.

    • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to established interpretive criteria from standards organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

2. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a series of twofold dilutions of this compound in a cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The concentration range should be appropriate to determine the MIC for the test organism.

  • Inoculum Preparation:

    • Prepare an inoculum as described for the Kirby-Bauer method, adjusted to a 0.5 McFarland standard.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • After incubation, examine the plate for visible bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

II. Comparison of Quantification Methods

Accurate quantification of this compound in various matrices, such as plasma or pharmaceutical formulations, is essential for pharmacokinetic studies and quality control. High-Performance Liquid Chromatography (HPLC) is a widely used and validated method for this purpose.

Data Presentation: Performance Characteristics of Quantification Assays

A hypothetical this compound-specific quantification assay would be validated against a robust method like HPLC. The following table highlights the key performance parameters for such a comparison.

Performance MetricHigh-Performance Liquid Chromatography (HPLC)Hypothetical this compound-Based Quantification Assay
Principle Separation of the analyte based on its interaction with a stationary phase, followed by detection (e.g., UV-Vis).(Assay Dependent - e.g., ELISA, competitive binding assay)
Result Type Quantitative (Concentration, e.g., in µg/mL).Quantitative (Concentration).
Accuracy (% Recovery) Typically 98-102%.To be determined through validation.
Precision (% RSD) Typically < 2% for intra- and inter-day precision.To be determined through validation.
Linearity (r²) > 0.999.To be determined through validation.
Limit of Detection (LOD) Method-dependent, often in the ng/mL range.To be determined through validation.
Limit of Quantification (LOQ) Method-dependent, often in the ng/mL range.To be determined through validation.
Throughput Moderate.Potentially High.
Experimental Protocol

Validated High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification

This protocol provides a general framework for the quantification of a beta-lactam antibiotic like this compound in a biological matrix (e.g., plasma). Method-specific parameters would need to be optimized for this compound.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 200 µL of a protein precipitating agent (e.g., acetonitrile or methanol).

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) in a specific ratio, delivered isocratically or as a gradient.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV-Vis detector at a wavelength appropriate for this compound (e.g., determined by UV scan).

    • Column Temperature: Maintained at a constant temperature (e.g., 25°C).

  • Calibration and Quantification:

    • Prepare a series of calibration standards of known this compound concentrations in the same biological matrix.

    • Process the standards and samples as described above.

    • Inject the processed standards and samples into the HPLC system.

    • Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Mandatory Visualizations

To further elucidate the experimental workflows and underlying principles, the following diagrams are provided.

G cluster_Mechanism This compound Mechanism of Action BacterialCell Bacterial Cell Wall Synthesis PBPs Penicillin-Binding Proteins (PBPs) BacterialCell->PBPs involves Inhibition Inhibition of Cross-linking PBPs->Inhibition leads to This compound This compound This compound->PBPs binds to Lysis Cell Lysis Inhibition->Lysis results in

Mechanism of action of this compound.

G cluster_KB_Workflow Kirby-Bauer Disk Diffusion Workflow Start Start Inoculum Prepare 0.5 McFarland Inoculum Suspension Start->Inoculum Inoculate Inoculate Mueller-Hinton Agar Plate Inoculum->Inoculate ApplyDisks Apply this compound Disk Inoculate->ApplyDisks Incubate Incubate at 35°C for 18-24h ApplyDisks->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure Interpret Interpret as S, I, or R Measure->Interpret End End Interpret->End

Kirby-Bauer disk diffusion workflow.

G cluster_HPLC_Workflow HPLC Quantification Workflow Start Start SamplePrep Sample Preparation (e.g., Protein Precipitation) Start->SamplePrep Inject Inject Sample into HPLC System SamplePrep->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Quantify Quantify using Calibration Curve Detect->Quantify End End Quantify->End

HPLC quantification workflow.

References

Safety Operating Guide

Proper Disposal of Azidocillin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of azidocillin, a penicillin-class antibiotic, is a critical component of laboratory safety and environmental responsibility. Improper disposal can contribute to the development of antimicrobial resistance and contaminate ecosystems. This guide provides essential information on the safe and compliant disposal of this compound for researchers, scientists, and drug development professionals.

Regulatory Framework

In the United States, the disposal of pharmaceutical waste is regulated by several federal and state agencies, primarily the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the management of hazardous pharmaceutical waste.[1][2] It's crucial to determine if this compound waste is classified as hazardous, which would necessitate disposal at an EPA-permitted treatment facility, often through incineration.[1][2]

For non-hazardous pharmaceutical waste, the EPA recommends disposal in a solid waste landfill or incineration, in accordance with state and local regulations.[3] Importantly, the sewering of untreated pharmaceutical waste is strongly discouraged to prevent water contamination.[1][4]

Disposal Procedures for this compound Waste

Given that this compound is an antibiotic, it should be treated as a chemical waste within a laboratory setting.[5] The following step-by-step procedures outline the recommended disposal process:

  • Segregation and Identification:

    • Isolate this compound waste from other laboratory waste streams.

    • Clearly label the waste container as "this compound Waste" or "Antibiotic Waste."

  • Waste Characterization:

    • Determine if the waste is classified as hazardous under RCRA. This may depend on the concentration and formulation. Consult your institution's Environmental Health and Safety (EHS) department for guidance.

  • On-site Treatment (if applicable):

    • Chemical deactivation may be an option, but specific protocols for this compound are not publicly documented. Any chemical treatment must be thoroughly validated to ensure complete degradation of the antibiotic.

  • Secure Containment:

    • Place this compound waste in a sealed, leak-proof container.

    • For solid waste (e.g., contaminated labware, expired powders), ensure the container is robust and properly sealed.

    • For liquid waste (e.g., unused media, stock solutions), use a compatible, sealed container. Do not mix with other chemical waste unless deemed safe by your EHS department.

  • Professional Disposal:

    • Engage a licensed hazardous waste or pharmaceutical waste disposal company. These companies are equipped to handle and transport pharmaceutical waste in compliance with all federal and state regulations.

    • The most common method for final disposal of pharmaceutical waste is high-temperature incineration.[1][6]

Disposal Options Summary

Disposal MethodSuitability for this compoundRegulatory ConsiderationsKey Points
Incineration Highly Recommended EPA, State, and Local RegulationsThe preferred and most effective method for destroying active pharmaceutical ingredients.[1][6]
Landfill Not Recommended for Untreated WasteEPA, State, and Local RegulationsOnly an option for non-hazardous waste and should be a last resort.[3]
Sewer/Drain Prohibited Clean Water Act, EPA RegulationsContributes to antimicrobial resistance and water pollution.[1][4]
Autoclaving Not Recommended without ValidationInstitutional Biosafety and Chemical Safety PoliciesThe effectiveness of autoclaving for this compound degradation is not established.[5]
Chemical Deactivation Requires Specific ProtocolInstitutional Chemical Safety PoliciesNo standard, publicly available protocols for this compound.

Experimental Protocols

Specific, validated experimental protocols for the chemical or heat-based degradation of this compound for disposal purposes are not widely available in published literature. The development of such protocols would require rigorous analytical testing to confirm the complete breakdown of the active pharmaceutical ingredient into non-toxic and non-antibiotic byproducts. For this reason, professional disposal through a licensed contractor is the most reliable and compliant method.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

AzidocillinDisposal start This compound Waste Generated segregate Segregate and Label Waste start->segregate characterize Characterize Waste (Hazardous vs. Non-Hazardous) segregate->characterize hazardous Hazardous Waste characterize->hazardous Is it RCRA Hazardous? non_hazardous Non-Hazardous Waste characterize->non_hazardous Is it Non- Hazardous? contain_haz Securely Contain and Label for Hazardous Disposal hazardous->contain_haz contain_non_haz Securely Contain and Label for Pharmaceutical Waste non_hazardous->contain_non_haz disposal_haz Dispose via Licensed Hazardous Waste Contractor contain_haz->disposal_haz disposal_non_haz Dispose via Licensed Pharmaceutical Waste Contractor contain_non_haz->disposal_non_haz end_proc Disposal Complete disposal_haz->end_proc disposal_non_haz->end_proc

Caption: this compound Waste Disposal Decision Workflow.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Azidocillin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Laboratory Professionals

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Azidocillin, a penicillin-based antibiotic. The following procedural guidance outlines personal protective equipment (PPE), handling protocols, and disposal plans to minimize risk and ensure operational integrity.

Personal Protective Equipment (PPE)

Due to the sensitizing nature of penicillin-based compounds, a comprehensive PPE strategy is crucial to prevent allergic reactions and occupational exposure. The following table summarizes the recommended PPE for handling this compound powder and solutions.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a breach in the outer glove.
Body Protection Disposable, lint-free, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.Protects skin and personal clothing from contamination with this compound powder or splashes.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) for handling powders.This compound, like other penicillins, is a respiratory sensitizer and can cause allergic or asthmatic symptoms if inhaled.
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects the eyes from airborne particles and splashes of this compound solutions.

Operational Plan: Handling this compound in the Laboratory

Adherence to a strict operational workflow is critical when working with potent and sensitizing compounds like this compound. The following diagram illustrates the recommended step-by-step procedure for handling this compound powder.

cluster_prep Preparation cluster_handling Powder Handling cluster_cleanup Cleanup and Disposal prep_area 1. Prepare Designated Work Area (e.g., chemical fume hood) don_ppe 2. Don Appropriate PPE prep_area->don_ppe weigh 3. Weigh this compound Powder don_ppe->weigh dissolve 4. Dissolve in Appropriate Solvent weigh->dissolve decontaminate 5. Decontaminate Work Surfaces dissolve->decontaminate doff_ppe 6. Doff PPE Correctly decontaminate->doff_ppe dispose 7. Dispose of Waste doff_ppe->dispose

Figure 1. Experimental workflow for handling this compound powder.

Disposal Plan: Inactivation and Disposal of this compound Waste

Proper disposal of this compound waste is essential to prevent environmental contamination and the spread of antibiotic resistance. A two-step process of chemical inactivation followed by appropriate disposal is recommended.

Chemical Inactivation Protocol

Beta-lactam antibiotics like this compound can be chemically inactivated through hydrolysis of the beta-lactam ring. Sodium hydroxide (NaOH) is an effective and readily available reagent for this purpose.

Experimental Protocol for Inactivation of this compound Waste:

  • Preparation: In a designated chemical fume hood, prepare a 1 M solution of sodium hydroxide. Ensure all necessary PPE is worn.

  • Addition of Waste: Carefully add liquid this compound waste or dissolved solid waste to the 1 M NaOH solution in a suitable container. A 1:1 volume ratio is a general guideline, but the concentration of this compound in the waste should be considered.

  • Reaction Time: Allow the mixture to react for at least 24 hours to ensure complete hydrolysis of the beta-lactam ring.

  • Neutralization: After the inactivation period, neutralize the basic solution by carefully adding an appropriate acid (e.g., hydrochloric acid) until the pH is between 6.0 and 8.0.

  • Disposal: The neutralized, inactivated solution can now be disposed of according to institutional and local regulations for chemical waste.

The following diagram illustrates the logical relationship in the this compound disposal plan.

cluster_collection Waste Collection cluster_inactivation Chemical Inactivation cluster_disposal Final Disposal collect_waste 1. Collect this compound Waste (liquid and solid) add_naoh 2. Add 1 M Sodium Hydroxide collect_waste->add_naoh react 3. Allow 24-hour Reaction add_naoh->react neutralize 4. Neutralize Solution react->neutralize dispose_waste 5. Dispose as Chemical Waste neutralize->dispose_waste

Figure 2. Logical workflow for the disposal of this compound waste.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall. This process is initiated by the binding of this compound to Penicillin-Binding Proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.

The diagram below illustrates the signaling pathway of this compound's mechanism of action.

This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Inhibits Cell_Wall_Integrity Cell Wall Integrity Compromised Peptidoglycan_Synthesis->Cell_Wall_Integrity Leads to Cell_Lysis Bacterial Cell Lysis Cell_Wall_Integrity->Cell_Lysis Results in

Figure 3. Signaling pathway of this compound's mechanism of action.

By adhering to these safety and logistical guidelines, researchers can confidently and safely handle this compound in the laboratory, contributing to a secure and productive research environment.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.